molecular formula C5H3N2O4- B1227488 Orotate CAS No. 73-97-2

Orotate

货号: B1227488
CAS 编号: 73-97-2
分子量: 155.09 g/mol
InChI 键: PXQPEWDEAKTCGB-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orotate is a pyrimidinecarboxylate anion. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is functionally related to a uracil. It is a conjugate base of an orotic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

73-97-2

分子式

C5H3N2O4-

分子量

155.09 g/mol

IUPAC 名称

2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1

InChI 键

PXQPEWDEAKTCGB-UHFFFAOYSA-M

SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-]

规范 SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-]

产品来源

United States

Foundational & Exploratory

The Central Role of Orotate in De Novo Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Orotate is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential building blocks for DNA and RNA.[1][2][3][4] This technical guide provides an in-depth examination of the biochemical reactions centered around this compound, detailing the enzymes responsible for its formation and subsequent conversion to uridine (B1682114) monophosphate (UMP). The guide summarizes key quantitative data, provides detailed experimental protocols for enzyme analysis, and presents visual diagrams of the metabolic and regulatory pathways, tailored for researchers, scientists, and professionals in drug development.

Introduction to De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway constructs pyrimidine rings from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[5] This process is vital for cellular proliferation and growth, making it a key target for therapeutic intervention, particularly in oncology and immunology.[6] this compound stands as a pivotal intermediate in this pathway, at the junction of mitochondrial and cytosolic enzymatic steps in mammals.[3][4] The pathway culminates in the synthesis of UMP, the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).[1]

The Enzymatic Conversion of this compound

The metabolism of this compound involves two key enzymatic activities, catalyzed by Dihydrothis compound Dehydrogenase and UMP Synthase.

2.1. Formation of this compound by Dihydrothis compound Dehydrogenase (DHODH)

Dihydrothis compound dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine synthesis pathway.[6][7][8][9] It facilitates the oxidation of (S)-dihydrothis compound to this compound.[7][9] In humans, this enzyme is located on the outer surface of the inner mitochondrial membrane and uses a flavin mononucleotide (FMN) cofactor.[9]

The reaction is as follows: (S)-dihydrothis compound + FMN → this compound + FMNH₂

DHODH is a significant drug target; for instance, the immunomodulatory drug leflunomide (B1674699) (and its active metabolite, teriflunomide) inhibits human DHODH, thereby depleting the pyrimidine pool required for the proliferation of activated lymphocytes.[10][11][12][13][14] This makes it an effective treatment for autoimmune diseases like rheumatoid arthritis.[10][14]

2.2. Conversion of this compound to UMP by UMP Synthase (UMPS)

In multicellular eukaryotes, the final two steps of the pathway are catalyzed by a single bifunctional enzyme called UMP synthase (UMPS).[15][16] This enzyme possesses two distinct catalytic domains:

  • This compound Phosphoribosyltransferase (OPRT) Domain: This domain catalyzes the conversion of this compound to orotidine (B106555) 5'-monophosphate (OMP). It facilitates the addition of a ribose-phosphate group from α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound.[15][17][18][19] This reaction is an essential step in pyrimidine nucleotide biosynthesis.[20]

  • Orotidine-5'-Phosphate Decarboxylase (ODCase or OMPDC) Domain: This domain catalyzes the final step, the decarboxylation of OMP to form UMP.[15][17][19] OMP decarboxylase is known for its extraordinary catalytic proficiency, achieving a rate acceleration of approximately 1017-fold over the uncatalyzed reaction.[21][22]

In humans, the gene for UMPS is located on chromosome 3.[15] Defects in this enzyme can lead to a rare metabolic disorder known as orotic aciduria, characterized by the excretion of large amounts of orotic acid in the urine, megaloblastic anemia, and growth retardation.[16][23][24]

Pathway and Regulatory Diagrams
3.1. De Novo Pyrimidine Synthesis Pathway Centered on this compound

The following diagram illustrates the core steps of this compound metabolism in the de novo pyrimidine synthesis pathway.

DeNovo_Pyrimidine_Synthesis cluster_UMPS UMP Synthase (Cytosol) DHO Dihydrothis compound invis1 DHO->invis1 This compound This compound invis2 This compound->invis2 OMP Orotidine 5'-Monophosphate (OMP) invis3 OMP->invis3 UMP Uridine 5'-Monophosphate (UMP) PRPP PRPP PRPP->invis2 PPI PPi CO2 CO2 invis1->this compound DHODH (Mitochondrion) invis2->OMP invis2->OMP  OPRT Domain invis2->PPI invis3->UMP OMPDC Domain invis3->CO2

Caption: this compound metabolism in de novo pyrimidine synthesis.

3.2. Regulation of De Novo Pyrimidine Synthesis in Animals

The pathway is tightly regulated to control nucleotide pools. The diagram below shows key allosteric regulation points.

Pyrimidine_Regulation Precursors Glutamine + Bicarbonate + ATP CPSII CPS-II CarbamoylP Carbamoyl Phosphate (B84403) Orotate_path ... This compound ... CarbamoylP->Orotate_path UMP_path UMP Orotate_path->UMP_path UDP UDP UMP_path->UDP UTP UTP UDP->UTP UDP->CPSII Inhibits UTP->CPSII Inhibits CPSII->CarbamoylP ATCase DHOase ATP_reg ATP ATP_reg->CPSII Activates PRPP_reg PRPP PRPP_reg->CPSII Activates

Caption: Allosteric regulation of pyrimidine synthesis in animals.

Quantitative Data

The study of enzyme kinetics provides crucial insights into the efficiency and mechanism of the enzymes involved in this compound metabolism. While specific values can vary based on the organism and experimental conditions, the following table summarizes representative kinetic data.

Enzyme/DomainOrganismSubstrateKm (µM)kcat (s-1)Reference
DHODH HumanDihydrothis compound~5-15~100Varies
OPRTase S. typhimuriumThis compound2216[25]
OPRTase S. typhimuriumPRPP2716[25]
OMP Decarboxylase S. cerevisiaeOMP720[26]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are approximations from the literature for illustrative purposes.

Experimental Protocols

Accurate measurement of the enzymatic activities related to this compound metabolism is fundamental for research and drug development.

5.1. Protocol: Dihydrothis compound Dehydrogenase (DHODH) Activity Assay

This protocol is based on a colorimetric method that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[27]

Objective: To determine the enzymatic activity of DHODH in a sample (e.g., purified enzyme, cell lysate).

Materials:

  • Recombinant human DHODH or sample lysate

  • Dihydrothis compound (DHO) substrate solution

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) solution

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, DHO, and decylubiquinone.

  • Plate Setup: Add the desired volume of reaction mixture to the wells of a 96-well plate. Include wells for a negative control (no enzyme).

  • Inhibitor Addition (if applicable): Add various concentrations of a test inhibitor (e.g., teriflunomide) or vehicle control to the appropriate wells.

  • Initiate Reaction: Add the DHODH enzyme preparation to all wells except the negative control to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Colorimetric Reaction: Add the DCIP solution to all wells. The enzymatic reaction reduces DCIP, causing a color change from blue to colorless.

  • Measurement: Immediately measure the absorbance of each well at 600 nm using a spectrophotometer.

  • Data Analysis: The decrease in absorbance at 600 nm is proportional to DHODH activity. Calculate the rate of reaction and, if applicable, determine the IC₅₀ value for the inhibitor.

5.2. Protocol: UMP Synthase (UMPS) Activity Assay

This protocol utilizes high-performance liquid chromatography (HPLC) to separate and quantify the substrate (this compound) and the final product (UMP).[28][29]

Objective: To determine the overall enzymatic activity of UMPS.

Materials:

  • UMPS enzyme source (e.g., erythrocyte lysate, purified protein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

  • This compound solution

  • PRPP solution

  • Reaction termination solution (e.g., perchloric acid)

  • HPLC system with a reverse-phase C18 column and UV detector

  • Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound, and PRPP.

  • Initiate Reaction: Add the UMPS enzyme sample to the tube to start the reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.

  • Stop Reaction: Immediately add the aliquot to a tube containing the termination solution (e.g., perchloric acid) to stop the reaction and precipitate the protein.

  • Sample Preparation: Centrifuge the stopped reaction tubes to pellet the precipitated protein. Filter the supernatant into an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using the reverse-phase column and the specified mobile phase.

  • Quantification: Monitor the elution profile at 260 nm or 280 nm. Identify and quantify the UMP peak by comparing its retention time and area to a known UMP standard.

  • Data Analysis: Plot the concentration of UMP produced over time to determine the initial reaction velocity.

5.3. Experimental Workflow Diagram

The following diagram outlines a typical workflow for enzyme activity analysis.

Experimental_Workflow Prep Sample Preparation (e.g., Cell Lysis, Protein Purification) Assay Enzyme Assay Setup (Substrates, Buffers, Inhibitors) Prep->Assay Incubate Reaction Incubation (Controlled Temperature and Time) Assay->Incubate Detect Detection & Measurement (Spectrophotometry or HPLC) Incubate->Detect Data Data Analysis (Calculate Rates, IC50, Kinetic Parameters) Detect->Data Conclusion Conclusion & Interpretation Data->Conclusion

Caption: General workflow for enzyme kinetic analysis.

Conclusion

This compound is a cornerstone of de novo pyrimidine synthesis, linking mitochondrial and cytosolic metabolism through the sequential actions of DHODH and UMPS. The enzymes that metabolize this compound are not only critical for providing the necessary precursors for nucleic acid synthesis but also represent validated and promising targets for drug development in immunology and oncology. A thorough understanding of the kinetics, regulation, and methods for analyzing this segment of the pyrimidine pathway is essential for researchers and clinicians working to modulate cellular proliferation and treat associated diseases.

References

Orotate to Uridine Monophosphate (UMP): A Core Pathway in Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of orotate to uridine (B1682114) monophosphate (UMP), a critical step in the de novo pyrimidine (B1678525) nucleotide synthesis pathway. This pathway's integrity is paramount for the synthesis of DNA and RNA, and its dysregulation is associated with metabolic disorders and is a target for therapeutic intervention. This document details the enzymatic reactions, kinetics, regulatory mechanisms, and experimental methodologies relevant to this pathway.

The Biochemical Pathway: From this compound to UMP

The final two steps of de novo UMP biosynthesis are catalyzed by a bifunctional enzyme in mammals known as UMP synthase (UMPS). In contrast, in bacteria and yeast, these two enzymatic activities are carried out by separate monofunctional proteins.[1] UMPS houses two distinct catalytic domains: this compound phosphoribosyltransferase (OPRTase) and orotidine-5'-monophosphate decarboxylase (OMPDCase).[1]

The pathway proceeds as follows:

  • This compound to Orotidine-5'-Monophosphate (OMP): The OPRTase domain of UMPS catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming OMP and releasing pyrophosphate (PPi).[2][3] This reaction is a reversible phosphoribosyl transfer.[3]

  • Orotidine-5'-Monophosphate (OMP) to Uridine Monophosphate (UMP): The OMPDCase domain of UMPS then catalyzes the decarboxylation of OMP, removing a carboxyl group to produce UMP.[4][5] This step is a key irreversible reaction in the pathway.

UMP_Biosynthesis cluster_OPRTase This compound Phosphoribosyltransferase (OPRTase) Domain cluster_OMPDCase Orotidine-5'-Monophosphate Decarboxylase (OMPDCase) Domain This compound This compound OMP Orotidine-5'-Monophosphate (OMP) This compound->OMP UMPS (OPRTase) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS (OMPDCase) PPi PPi OMP->PPi CO2 CO2 UMP->CO2 UMPS UMP Synthase

Diagram 1: this compound to UMP Biochemical Pathway.

Enzyme Kinetics

The catalytic efficiency of the OPRTase and OMPDCase domains of UMP synthase has been characterized in various organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of this compound Phosphoribosyltransferase (OPRTase)

OrganismSubstrateKm (µM)Vmax (µM/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Plasmodium falciparumPRPP9.3 ± 0.52,9943,5343.8 x 108[2]
Escherichia coliThis compound5 - 100---[6]

Table 2: Kinetic Parameters of Orotidine-5'-Monophosphate Decarboxylase (OMPDCase)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Yeast (S. cerevisiae)OMP--~1023[7]
Wild TypeOMP---[4]
T100'A MutantOMP---[4]
D37G MutantOMP---[4]

Regulation of the Pathway

The activity of UMP synthase is subject to intricate regulatory mechanisms to ensure a balanced supply of pyrimidine nucleotides.

  • Allosteric Regulation: OMP, the product of the OPRTase reaction and the substrate for the OMPDCase reaction, acts as an allosteric activator of OMP decarboxylase activity.[1] At low concentrations of OMP, the enzyme exhibits negative cooperativity, while at higher concentrations, it shows positive cooperativity.[1]

  • Substrate-Mediated Oligomerization: Human UMP synthase can exist in two distinct structural states: an active dimeric form and an inactive multimeric form.[8] The transition between these states is sensitive to substrate concentrations, with high substrate levels promoting the formation of inactive polymers. This mechanism may serve to store metabolic potential.[8]

  • Transcriptional Regulation: In plants, the expression of the UMP synthase gene is transcriptionally regulated by pyrimidine levels.[9] Treatment with 5-fluoroorotic acid (FOA), a metabolic inhibitor, leads to an upregulation of UMPSase enzyme activity and protein expression.[9]

Regulation_Pathway This compound This compound UMPS_Dimer Active UMPS Dimer This compound->UMPS_Dimer Substrate PRPP PRPP PRPP->UMPS_Dimer Substrate OMP OMP UMP UMP OMP->UMP OMPDCase activity OMP->UMPS_Dimer Allosteric Activator UMPS_Dimer->OMP OPRTase activity UMPS_Polymer Inactive UMPS Polymer UMPS_Dimer->UMPS_Polymer High Substrate

Diagram 2: Regulation of UMP Synthase Activity.

Experimental Protocols

Several methods are available for assaying the enzymatic activity of UMP synthase and its individual domains.

Spectrophotometric Assay for this compound Phosphoribosyltransferase (OPRTase)

This continuous assay monitors the decrease in absorbance of this compound at 295 nm as it is converted to OMP.[2][6]

Materials:

  • Quartz cuvette

  • UV-visible spectrophotometer with temperature control

  • Reaction buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT

  • Substrate stock solutions: this compound (e.g., 10 mM), PRPP (e.g., 10 mM)

  • Purified UMP synthase or OPRTase enzyme

Procedure:

  • Prepare the reaction mixture (1 ml) in a quartz cuvette containing 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT, and 250 µM this compound.

  • Add 5-50 µl of the enzyme solution to the reaction mixture.

  • Incubate the mixture at 37°C for 1 minute.

  • Initiate the reaction by adding 250 µM PRPP.

  • Immediately monitor the decrease in absorbance at 295 nm for up to 3 minutes.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

Spectrophotometric Assay for Orotidine-5'-Monophosphate Decarboxylase (OMPDCase)

This assay measures the decrease in absorbance at 285 nm as OMP is decarboxylated to UMP.[2]

Materials:

  • Quartz cuvette

  • UV-visible spectrophotometer with temperature control

  • Reaction buffer: 50 mM Tris-HCl, pH 8.0, 250 µM DTT

  • Substrate stock solution: OMP (e.g., 10 mM)

  • Purified UMP synthase or OMPDCase enzyme

Procedure:

  • Prepare the reaction mixture (1 ml) in a quartz cuvette containing 50 mM Tris-HCl, pH 8.0, and 250 µM DTT.

  • Add 5-50 µl of the enzyme solution to the reaction mixture.

  • Incubate the mixture at 37°C for 1 minute.

  • Initiate the reaction by adding 250 µM OMP.

  • Monitor the linear decrease in absorbance at 285 nm for 3-6 minutes.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient difference between OMP and UMP.

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC methods offer a sensitive and specific way to separate and quantify the substrates and products of the UMP synthase reaction.[10][11]

Principle: This method involves incubating the enzyme with its substrates, stopping the reaction, and then separating the reaction components (this compound, OMP, UMP) using reverse-phase HPLC with an ion-pairing agent. The amount of product (UMP) is quantified by UV detection.[10]

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis Enzyme UMP Synthase Incubation Incubate at 37°C Enzyme->Incubation Substrates This compound + PRPP Substrates->Incubation Stop Stop Reaction (e.g., acid) Incubation->Stop Injection Inject Sample Stop->Injection Separation Reverse-Phase Column (Ion-Pairing) Injection->Separation Detection UV Detector (260/278 nm) Separation->Detection Quantification Quantify UMP Detection->Quantification

Diagram 3: General Workflow for HPLC-based UMP Synthase Assay.

Clinical Significance: Orotic Aciduria

A deficiency in UMP synthase activity leads to a rare autosomal recessive metabolic disorder called orotic aciduria.[1][12] This condition is characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and developmental delays.[12][13] The underlying cause is a mutation in the UMPS gene, leading to reduced or absent enzyme activity.[12] In patients with orotic aciduria, UMPS activity can be as low as 2-7% of normal levels.[12] Diagnosis is confirmed by measuring urinary orotic acid levels and assessing enzyme activity in erythrocytes or fibroblasts.[14] Treatment involves the administration of uridine, which bypasses the metabolic block and provides a source for pyrimidine nucleotide synthesis.[13]

Table 3: Orotic Acid Levels in Orotic Aciduria

Patient StatusOrotic Acid LevelReference
Control1.1-1.9 µmol/mmol creatinine[15]
Orotic Aciduria Patient10.5 µmol/mmol creatinine[15]
Orotic Aciduria PatientUp to 1.5 g/day [14]

Conclusion

The conversion of this compound to UMP, mediated by the bifunctional enzyme UMP synthase, represents a pivotal juncture in pyrimidine metabolism. A thorough understanding of its biochemical pathway, enzymatic kinetics, and regulatory networks is essential for researchers in molecular biology, drug development professionals targeting this pathway for therapeutic intervention, and clinicians diagnosing and managing related metabolic disorders. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of this crucial metabolic step.

References

Orotic Acid: A Technical Review of its Fleeting Status as Vitamin B13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a pyrimidine (B1678525) precursor endogenously synthesized by mammals, was once designated as vitamin B13. This whitepaper provides a comprehensive technical analysis of the historical context surrounding the discovery and eventual declassification of orotic acid as a vitamin. It delves into the early animal studies that suggested a growth-promoting effect, presenting the available data and detailing the experimental protocols used. Furthermore, this guide explores the established biochemical roles of orotic acid, particularly its integral position in the de novo pyrimidine synthesis pathway and its influence on other metabolic signaling cascades, including the AMPK/SREBP-1 and polyamine synthesis pathways. The scientific reasoning behind its declassification, primarily the discovery of its endogenous synthesis, is also critically examined. This document serves as a technical resource for researchers in nutrition, pharmacology, and drug development, offering a detailed perspective on the scientific journey of orotic acid from a putative vitamin to a key metabolic intermediate.

The Rise and Fall of Vitamin B13: A Historical and Scientific Perspective

Orotic acid, a compound first isolated from cow's milk whey, was historically investigated as a potential vitamin and was designated as vitamin B13.[1] Early nutritional studies in the mid-20th century suggested that orotic acid possessed growth-promoting properties, leading to its initial classification as a B vitamin.[1] However, it is now understood that orotic acid is not a vitamin because it is synthesized de novo by mammalian cells.[2][3] Its primary and critical role is as an intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[2][4]

The declassification of orotic acid as a vitamin stemmed from the growing understanding of its endogenous synthesis. The body can produce sufficient orotic acid to meet its physiological needs, which contradicts the essential dietary requirement that defines a vitamin.[2] Conditions that lead to an accumulation of orotic acid in the urine, known as orotic aciduria, are not caused by a dietary deficiency but rather by genetic defects in the enzymes of the pyrimidine synthesis pathway or in the urea (B33335) cycle.[5][6]

Early Experimental Evidence: The Rat Growth Studies

The initial hypothesis of orotic acid as a vitamin was largely based on animal growth studies. One of the key early studies was conducted by Manna and Hauge in 1953, which explored the potential relationship between "vitamin B13," a growth factor found in distiller's dried solubles, and orotic acid.[1][7] These experiments, primarily in rats, suggested a modest but significant growth response to orotic acid supplementation, particularly in the context of diets deficient in other B vitamins like vitamin B12.[1]

Experimental Protocols

The experimental designs of these early studies laid the groundwork for later nutritional research. While the specific details of every experiment are not always exhaustively reported in the available literature, the general methodologies can be reconstructed.

Animal Model:

  • Species: Rat (typically albino rats of unspecified strains in early studies).

  • State: Often "undepleted" or "depleted" of B vitamins. Depleted rats were typically raised on a purified diet lacking the vitamin(s) of interest to make them more sensitive to the effects of the test substance.[1]

Diets:

  • Basal Ration: The control diets were purified diets, meaning they were formulated with known quantities of purified ingredients like casein (protein), sucrose (B13894) or cornstarch (carbohydrate), corn oil or soybean oil (fat), and a salt mixture.[1] A common purified diet used in later rodent studies for standardization is the AIN-76A diet, and its successor, the AIN-93G and AIN-93M diets.[8]

  • Supplementation: The experimental groups received the basal ration supplemented with specific amounts of orotic acid or other substances being tested, such as distiller's dried solubles.[1] In some studies, orotic acid was added at a level of 1% of the diet.[9][10][11]

Experimental Workflow:

experimental_workflow cluster_setup Experimental Setup cluster_groups Experimental Groups cluster_procedure Procedure cluster_analysis Data Analysis animal_model Rat Model Selection (e.g., Depleted/Undepleted) diet_prep Basal Diet Preparation (Purified Ingredients) control Control Group (Basal Diet) diet_prep->control experimental Experimental Group (Basal Diet + Orotic Acid) diet_prep->experimental feeding Ad Libitum Feeding control->feeding experimental->feeding monitoring Monitoring of Growth (Weight, Feed Intake) feeding->monitoring data_collection Data Collection and Analysis monitoring->data_collection pyrimidine_synthesis cluster_mito Mitochondrion cluster_cyto Cytoplasm carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydrothis compound carbamoyl_phosphate->dihydrothis compound Carbamoyl-P synthetase II, Aspartate transcarbamoylase, Dihydroorotase aspartate Aspartate orotic_acid_mito Orotic Acid dihydrothis compound->orotic_acid_mito Dihydrothis compound Dehydrogenase orotic_acid_cyto Orotic Acid orotic_acid_mito->orotic_acid_cyto Transport omp Orotidine 5'-monophosphate (OMP) orotic_acid_cyto->omp UMP Synthase (this compound phosphoribosyltransferase) prpp PRPP prpp->omp ump Uridine 5'-monophosphate (UMP) omp->ump UMP Synthase (OMP decarboxylase) ampk_srebp1_pathway orotic_acid Orotic Acid ampk AMPK orotic_acid->ampk Inhibits phosphorylation srebp1 SREBP-1 ampk->srebp1 Inhibits lipogenic_genes Lipogenic Gene Expression (e.g., FAS, ACC) srebp1->lipogenic_genes Activates fatty_liver Fatty Liver lipogenic_genes->fatty_liver polyamine_pathway ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC odc Ornithine Decarboxylase (ODC) polyamines Spermidine, Spermine putrescine->polyamines orotic_acid Orotic Acid orotic_acid->odc Reduces activity

References

The Core of Creation: An In-depth Technical Guide to the Mammalian Orotate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the de novo orotate biosynthesis pathway in mammals, a fundamental process for cellular proliferation and survival. We will delve into the enzymatic machinery, subcellular organization, regulatory mechanisms, and its significance as a target for therapeutic intervention.

Executive Summary

The de novo synthesis of pyrimidine (B1678525) nucleotides is an essential metabolic pathway required for the production of DNA, RNA, and other vital biomolecules. In mammals, the pathway to synthesize the first pyrimidine, Uridine Monophosphate (UMP), from basic precursors is known as the this compound biosynthesis pathway. This process is catalyzed by six enzymatic activities housed within three distinct proteins: the cytosolic trifunctional enzyme CAD , the mitochondrial Dihydrothis compound (B8406146) Dehydrogenase (DHODH) , and the cytosolic bifunctional UMP Synthase (UMPS) . The strategic separation of DHODH in the mitochondria links pyrimidine synthesis directly to cellular respiration and energy status. Due to its critical role in rapidly dividing cells, this pathway is a well-established target for anticancer and immunosuppressive drugs.

The Enzymatic Cascade of this compound Biosynthesis

The synthesis of UMP from glutamine, bicarbonate, and aspartate is a six-step process. In mammals, these steps are efficiently organized through the action of multifunctional enzymes.[1][2]

The Initiator: CAD Trifunctional Enzyme

The first three steps of the pathway are catalyzed by a single, large cytosolic polypeptide known as CAD .[3][4] This multifunctional protein comprises three distinct enzymatic domains:

  • Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPSII): This is the rate-limiting step in mammalian pyrimidine biosynthesis.[1][5] CPSII catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate.[6]

  • Aspartate Transcarbamoylase (ATCase): This domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[7]

  • Dihydroorotase (DHOase): The final domain on the CAD protein catalyzes the cyclization of N-carbamoyl-L-aspartate to form dihydrothis compound.[8]

The fusion of these three activities into a single protein is thought to facilitate the channeling of unstable intermediates, thereby increasing overall pathway efficiency.[3][4]

The Mitochondrial Link: Dihydrothis compound Dehydrogenase (DHODH)

The fourth and only redox step is catalyzed by Dihydrothis compound Dehydrogenase (DHODH) . This enzyme is uniquely located on the outer surface of the inner mitochondrial membrane.[9][10] It oxidizes dihydrothis compound to this compound, using the mitochondrial electron transport chain via ubiquinone (Coenzyme Q) as the electron acceptor.[9][11] This localization physically and functionally links pyrimidine synthesis to cellular bioenergetics.[9]

The Final Steps to UMP: UMP Synthase (UMPS)

The final two steps are carried out by another cytosolic bifunctional enzyme, UMP Synthase (UMPS) .[12][13] This protein contains two catalytic domains:

  • This compound Phosphoribosyltransferase (OPRT): This domain catalyzes the transfer of a ribose-5-phosphate (B1218738) moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming orotidine-5'-monophosphate (OMP).[14][15]

  • Orotidine-5'-Phosphate Decarboxylase (ODCase): The final reaction is the decarboxylation of OMP to yield the first pyrimidine nucleotide, Uridine Monophosphate (UMP).[16] UMP then serves as the precursor for all other pyrimidine nucleotides.

Pathway Visualization and Subcellular Organization

The spatial separation of the pathway's enzymes is a key feature in mammals. The initial and final steps occur in the cytosol, while the intermediate oxidation step is embedded in the mitochondria.

Orotate_Biosynthesis_Pathway cluster_cytosol1 Cytosol cluster_CAD CAD Enzyme cluster_mito Mitochondrial Inner Membrane cluster_cytosol2 Cytosol cluster_UMPS UMPS Enzyme CPSII Carbamoyl Phosphate Synthetase II Carbamoyl_P Carbamoyl Phosphate ATC Aspartate Transcarbamoylase CA_Aspartate N-Carbamoyl Aspartate ATC->CA_Aspartate DHO Dihydroorotase Dihydroorotate_cyto Dihydrothis compound DHO->Dihydroorotate_cyto Glutamine Glutamine + 2 ATP + HCO₃⁻ Glutamine->CPSII Glutamate + 2 ADP + Pi Carbamoyl_P->ATC Aspartate Aspartate Aspartate->ATC CA_Aspartate->DHO Dihydroorotate_mito Dihydrothis compound Dihydroorotate_cyto->Dihydroorotate_mito Transport DHODH Dihydrothis compound Dehydrogenase (DHODH) Orotate_mito This compound DHODH->Orotate_mito CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 To ETC Dihydroorotate_mito->DHODH Orotate_cyto This compound Orotate_mito->Orotate_cyto Transport CoQ Coenzyme Q (oxidized) CoQ->DHODH OPRT This compound Phosphoribosyltransferase OMP Orotidine-5'-Monophosphate (OMP) OPRT->OMP PPi ODC OMP Decarboxylase UMP Uridine-5'-Monophosphate (UMP) ODC->UMP CO₂ Orotate_cyto->OPRT PRPP PRPP PRPP->OPRT OMP->ODC

Caption: The mammalian de novo pyrimidine biosynthesis pathway.

Regulation of the Pathway

Pathway activity is tightly controlled to meet cellular demand for pyrimidines while avoiding wasteful overproduction. Regulation occurs primarily at the first and rate-limiting step catalyzed by CPSII within the CAD protein.

  • Allosteric Feedback Inhibition: The end-product of the downstream pyrimidine pathway, Uridine Triphosphate (UTP), acts as a feedback inhibitor of CPSII.[1]

  • Allosteric Activation: Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for the OPRT domain of UMPS and a key precursor in nucleotide synthesis, activates CPSII.

  • Phosphorylation: The activity of CAD is also modulated by phosphorylation. For instance, MAP kinase-mediated phosphorylation can activate the enzyme, linking pyrimidine synthesis to growth factor signaling pathways.

Regulation_Pathway UTP UTP (End-product) CAD CAD (CPSII domain) UTP->CAD Inhibits PRPP PRPP (Substrate) PRPP->CAD Activates Pathway This compound Biosynthesis (Steps 1-6) CAD->Pathway UMP UMP Pathway->UMP GrowthFactors Growth Factors MAPK MAPK Signaling GrowthFactors->MAPK MAPK->CAD Phosphorylates & Activates

Caption: Allosteric and covalent regulation of the CAD enzyme.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes in this pathway are crucial for understanding its flux and regulation. While comprehensive kinetic data for all mammalian enzymes are dispersed throughout the literature, key reported values provide insight into substrate affinities.

Enzyme DomainSubstrateKm Value (mM)VmaxOrganism/Cell Type
CAD : CPSIINH₃ (Ammonia)0.026 - 0.166 (ATP dependent)[11]Not available in search resultsMammalian
CAD : CPSIIBicarbonate1.4[11]Not available in search resultsMammalian
CAD : Aspartate TranscarbamoylaseAspartate>10-fold higher than E. coli (mutant study)[3][9]Similar to E. coli (mutant study)[3][9]E. coli (mutant comparison)
CAD : DihydroorotaseN-Carbamoyl AspartateNot available in search resultsNot available in search resultsMammalian
DHODH Dihydrothis compoundNot available in search resultsNot available in search resultsBovine Liver Mitochondria
UMPS : OPRTThis compoundNot available in search resultsNot available in search resultsMouse Ehrlich Ascites Cells
UMPS : ODCaseOrotidine-5'-MonophosphateNot available in search resultsNot available in search resultsMouse Ehrlich Ascites Cells

Note: Specific Km and Vmax values for wild-type mammalian ATCase, DHOase, DHODH, and UMPS domains were not explicitly available in the performed search. The data for ATCase is inferred from studies on mutant or non-mammalian enzymes.

Methodologies for Experimental Analysis

Studying the this compound biosynthesis pathway involves a variety of biochemical and cell-based assays to measure enzyme activity and concentration.

General Workflow for Enzyme Activity Assays

A typical workflow for determining the activity of a specific enzyme in this pathway involves sample preparation, the enzymatic reaction, and a detection method.

Assay_Workflow A Sample Preparation (e.g., cell lysate, tissue homogenate, or purified protein) C Initiate Reaction (Add specific substrate) A->C B Assay Buffer Preparation (with co-factors, e.g., Mg²⁺, PRPP) B->C D Incubation (Controlled time and temperature, e.g., 37°C) C->D E Stop Reaction (e.g., acid quench) D->E F Detection & Quantification (Measure product formation or substrate consumption) E->F G Data Analysis (Calculate specific activity, Km, Vmax, IC50) F->G

Caption: Generalized workflow for in vitro enzyme activity assays.

Summarized Experimental Protocols

6.2.1 Aspartate Transcarbamoylase (ATCase) Activity Assay (Spectrophotometric)

  • Principle: A continuous spectrophotometric method that couples the production of inorganic phosphate from the ATCase reaction to the phosphorolysis of a chromophoric nucleotide analog, such as methylthioguanosine (MESG), by purine (B94841) nucleoside phosphorylase (PNP). This results in a measurable change in absorbance at 360 nm.[3]

  • Methodology Summary: The reaction mixture contains buffer, aspartate, carbamoyl phosphate, MESG, and PNP. The reaction is initiated by adding the ATCase-containing sample. The rate of change in absorbance at 360 nm is monitored continuously to determine enzyme activity.[3]

6.2.2 Dihydrothis compound Dehydrogenase (DHODH) Activity Assay (Colorimetric)

  • Principle: Measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The rate of decolorization is proportional to DHODH activity.[16]

  • Methodology Summary: A reaction mixture is prepared containing buffer, the DHODH enzyme source, a cofactor like decylubiquinone, and DCIP. The reaction is started by adding the substrate, dihydrothis compound. The decrease in absorbance at 600 nm is measured over time to calculate the reaction rate.[16]

6.2.3 this compound Phosphoribosyltransferase (OPRT) Activity Assay (Fluorometric)

  • Principle: This method relies on the consumption of the substrate, orotic acid. A fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), selectively produces a fluorescent product upon reaction with orotic acid. The decrease in fluorescence over time corresponds to OPRT activity.[13][14]

  • Methodology Summary: The OPRT-containing sample is incubated with orotic acid and PRPP. Aliquots are taken at time points, and the reaction is stopped. 4-TFMBAO is added under basic conditions and heated. The resulting fluorescence is measured, and the rate of orotic acid consumption is calculated.[13][14]

6.2.4 Orotidine-5'-Phosphate Decarboxylase (ODCase) Activity Assay (Spectrophotometric)

  • Principle: This assay directly monitors the conversion of OMP to UMP by measuring the decrease in absorbance at a specific wavelength, as OMP has a different UV absorbance spectrum than UMP.

  • Methodology Summary: The reaction is performed in a quartz cuvette with a buffered solution containing OMP and MgCl₂. The reaction is initiated by adding the enzyme. The decrease in absorbance at 295 nm is recorded continuously to determine the rate of OMP decarboxylation.

Relevance to Drug Development

The central role of this compound biosynthesis in providing precursors for nucleic acid synthesis makes it a prime target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation.

  • Oncology: Cancer cells have a high demand for nucleotides to support rapid division. Inhibiting this pathway can selectively starve cancer cells of essential building blocks for DNA and RNA.

  • Immunology: Proliferating lymphocytes during an immune response are also highly dependent on de novo pyrimidine synthesis. DHODH inhibitors, such as Leflunomide and Teriflunomide, are used as immunosuppressive agents to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[9]

The enzyme DHODH is a particularly attractive target because its inhibition has profound effects on rapidly dividing cells, and its mitochondrial location offers a distinct target site.[10] The development of novel, potent, and specific inhibitors for the enzymes in this pathway remains an active area of research for next-generation therapeutics.

References

The Lynchpin of Pyrimidine Synthesis: A Technical Guide to Dihydroorotate Dehydrogenase (DHODH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the fourth and only redox reaction in this essential metabolic sequence.[1][2] Located on the inner mitochondrial membrane, it facilitates the conversion of dihydrothis compound to this compound, a critical precursor for the synthesis of pyrimidine nucleotides required for DNA, RNA, glycoprotein, and phospholipid biosynthesis.[3][4] This central role places DHODH at the crossroads of cellular proliferation, mitochondrial respiration, and energy metabolism, making it a highly attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6] This technical guide provides a comprehensive overview of the structure, function, and mechanism of human DHODH, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Dihydrothis compound Dehydrogenase

The de novo synthesis of pyrimidines is fundamental for cell growth and proliferation.[4] Dihydrothis compound dehydrogenase (DHODH), encoded by the DHODH gene on chromosome 16, is the rate-limiting enzyme in this pathway.[7][8] Unlike the other enzymes of this pathway which are located in the cytosol, DHODH is a flavin mononucleotide (FMN)-dependent protein situated on the outer surface of the inner mitochondrial membrane.[7][9] This unique localization functionally links pyrimidine biosynthesis to the electron transport chain and cellular respiration.[3][10]

DHODH enzymes are categorized into two main classes based on their sequence, localization, and cofactor usage.[7] Class 1 DHODHs are cytosolic enzymes found in gram-positive bacteria and some yeasts, while Class 2 DHODHs are membrane-associated and are characteristic of eukaryotes, including humans, and gram-negative bacteria.[8][11] Human DHODH is a Class 2 enzyme that utilizes ubiquinone as its physiological electron acceptor.[3][12]

The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[5][12] This mechanism underpins the therapeutic efficacy of DHODH inhibitors like leflunomide (B1674699) and teriflunomide (B560168) in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][13] Furthermore, the dependency of certain cancers, like acute myeloid leukemia (AML), on the de novo pyrimidine synthesis pathway has spurred the development of DHODH inhibitors as anti-cancer agents.[1][12]

Structural and Functional Characteristics

Human DHODH is a monomeric protein with two principal domains: an N-terminal α-helical domain and a C-terminal α/β-barrel domain.[7][11] The C-terminal domain houses the active site where the oxidation of dihydrothis compound occurs, and it contains the FMN cofactor.[2] The N-terminal domain forms a tunnel that is believed to be the binding site for the electron acceptor, ubiquinone, and is also the binding site for many DHODH inhibitors.[7][14]

The catalytic cycle of DHODH involves two main half-reactions. In the first, (S)-dihydrothis compound binds to the active site and is oxidized to this compound. During this process, two electrons are transferred from dihydrothis compound to the FMN cofactor, reducing it to FMNH₂.[3] In the second half-reaction, the reduced FMNH₂ is re-oxidized by ubiquinone, which is reduced to ubiquinol (B23937). The ubiquinol then shuttles the electrons to complex III of the electron transport chain.[1][3]

Signaling and Metabolic Pathways

De Novo Pyrimidine Biosynthesis Pathway

The synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides, begins with glutamine and bicarbonate in the cytosol. The first three enzymatic steps are catalyzed by the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), which produces dihydrothis compound.[12] DHODH then catalyzes the fourth step, the oxidation of dihydrothis compound to this compound, within the mitochondria.[12] this compound is then transported back to the cytosol, where the final two steps of UMP synthesis are carried out by the bifunctional enzyme UMP synthase (UMPS).[10][12]

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Glutamine Glutamine + HCO₃⁻ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate (B84403) Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydrothis compound Dihydrothis compound Carbamoyl_Aspartate->Dihydrothis compound DHOase This compound This compound Dihydrothis compound->this compound DHODH OMP Orotidine 5'-Monophosphate (OMP) This compound->OMP OPRT UMP Uridine 5'-Monophosphate (UMP) OMP->UMP ODC Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Pyrimidine_Nucleotides CAD CAD CAD->Carbamoyl_Phosphate CAD->Carbamoyl_Aspartate CAD->Dihydrothis compound DHODH DHODH DHODH->this compound UMPS_OPRT UMPS (OPRT) UMPS_OPRT->OMP UMPS_ODC UMPS (ODC) UMPS_ODC->UMP

Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the central role of DHODH.

DHODH Catalytic Cycle and Link to the Electron Transport Chain

The catalytic activity of DHODH is intrinsically linked to the mitochondrial electron transport chain (ETC). The oxidation of dihydrothis compound is coupled to the reduction of ubiquinone (Coenzyme Q) to ubiquinol. This ubiquinol then transfers electrons to Complex III of the ETC, contributing to the generation of the proton motive force for ATP synthesis.[1]

DHODH_Catalytic_Cycle cluster_reaction DHODH Catalysis cluster_etc Electron Transport Chain DHODH_FMN DHODH-FMN DHODH_FMNH2 DHODH-FMNH₂ DHODH_FMN->DHODH_FMNH2 Reduction This compound This compound DHODH_FMN->this compound DHODH_FMNH2->DHODH_FMN Oxidation Ubiquinol Ubiquinol (CoQH₂) DHODH_FMNH2->Ubiquinol Dihydrothis compound Dihydrothis compound Dihydrothis compound->DHODH_FMN Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH_FMNH2 Complex_III Complex III Ubiquinol->Complex_III

Figure 2: The catalytic cycle of DHODH and its integration with the electron transport chain.

Quantitative Data on DHODH Function

The enzymatic activity and inhibition of DHODH have been extensively characterized. The following tables summarize key kinetic parameters and the inhibitory potency of selected compounds against human DHODH.

Table 1: Kinetic Parameters of Human DHODH

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)
Dihydrothis compound10-30150-200~15
Ubiquinone (CoQ₁₀)5-15--

Note: Values are approximate and can vary depending on assay conditions and enzyme preparation.

Table 2: Inhibition Constants (IC₅₀ and Kᵢ) of Clinically Relevant DHODH Inhibitors

InhibitorIC₅₀ (nM)Kᵢ (nM)Inhibition Type vs. UbiquinoneReference
Brequinar (B1684385)1.8 - 5.21.8*Non-competitive/Slow-binding[15][16]
Leflunomide (A77 1726)490 - 1300~500-[17]
Teriflunomide500 - 1200--[13]
Atovaquone15,0002,700Competitive[15]
ASLAN00335--[16]
BAY-24022341.2--[16]
AG-63617--[16]

Kᵢ value for slow-binding inhibition.

Experimental Protocols

DHODH Enzyme Activity Assay (DCIP-Based)

This colorimetric assay measures DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).[18]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydrothis compound (DHO) substrate

  • Decylubiquinone (CoQd) as an intermediate electron carrier

  • 2,6-dichloroindophenol (DCIP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DHO, and CoQd.

  • Add various concentrations of the test inhibitor or vehicle control to the wells of a 96-well plate.

  • Initiate the reaction by adding the recombinant DHODH enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).

  • Add DCIP to the wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

  • For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the effect of DHODH inhibitors.[18]

Materials:

  • Cancer or immune cell line of interest

  • Complete cell culture medium

  • DHODH inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometer

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the DHODH inhibitor and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Experimental_Workflow_DHODH_Inhibitor_Screening cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Screening Assay_Prep Prepare Reaction Mixture (DHODH, DHO, CoQd) Inhibitor_Addition Add Test Inhibitors Assay_Prep->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation DCIP_Addition Add DCIP Incubation->DCIP_Addition Measurement Measure Absorbance at 600 nm DCIP_Addition->Measurement IC50_Calc_Enzyme Calculate Enzymatic IC₅₀ Measurement->IC50_Calc_Enzyme Cell_Seeding Seed Cells in 96-well Plate Inhibitor_Treatment Treat Cells with Inhibitors Cell_Seeding->Inhibitor_Treatment Cell_Incubation Incubate for 48-72h Inhibitor_Treatment->Cell_Incubation MTT_Addition Add MTT Reagent Cell_Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calc_Cell Calculate Cellular IC₅₀ Absorbance_Measurement->IC50_Calc_Cell

Figure 3: A typical experimental workflow for screening DHODH inhibitors.

Conclusion

Dihydrothis compound dehydrogenase stands as a critical enzyme in the de novo pyrimidine biosynthesis pathway, with its unique mitochondrial localization creating a direct link to cellular respiration. Its essential role in providing the building blocks for nucleic acid synthesis makes it a prime target for therapeutic intervention in diseases characterized by rapid cell proliferation. The development of potent and selective DHODH inhibitors has already yielded successful treatments for autoimmune disorders and shows great promise for various cancers. A thorough understanding of the structure, function, and regulation of DHODH, as detailed in this guide, is paramount for the continued discovery and development of novel therapeutics targeting this key metabolic enzyme.

References

The Core Mechanism of Orotate Phosphoribosyltransferase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of orotate phosphoribosyltransferase (OPRT), a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. This document details the enzyme's structure, catalytic mechanisms, and the critical role of its active site residues. Furthermore, it presents a compilation of quantitative kinetic data and detailed experimental protocols relevant to the study of OPRT, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to this compound Phosphoribosyltransferase (OPRT)

This compound phosphoribosyltransferase (OPRT), also known as this compound phosphoribosyltransferase (OPRTase), is a crucial enzyme (EC 2.4.2.10) that catalyzes the formation of orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate (PPi) from this compound (OA) and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is a pivotal step in the de novo synthesis of pyrimidine nucleotides, which are essential precursors for DNA and RNA synthesis.[1] In many organisms, including bacteria and yeast, OPRT exists as a monofunctional enzyme. In contrast, in mammals, it is the N-terminal catalytic domain of the bifunctional enzyme UMP synthase (UMPS), which also contains orotidine-5'-phosphate decarboxylase activity.[1] Given its essential role in nucleotide metabolism, OPRT is a well-established target for the development of antimicrobial, antiparasitic, and anticancer therapies.

Structural Insights into OPRT Function

The three-dimensional structure of OPRT has been elucidated for several species, revealing a highly conserved core architecture. The enzyme typically functions as a homodimer, with each monomer consisting of a central α/β twisted sheet core.[2] A key structural feature is a flexible loop that plays a critical role in catalysis. This loop can adopt an "open" conformation, allowing for substrate binding, and a "closed" conformation, which sequesters the active site from the solvent and properly orients the substrates for catalysis.[3][4]

The active site is located at the interface between the two monomers, with catalytically important residues from each subunit contributing to the binding of both this compound and PRPP.[2] The binding of the negatively charged substrates is facilitated by a number of positively charged and polar amino acid residues.

The Catalytic Mechanism of OPRT

The precise catalytic mechanism of OPRT has been a subject of extensive research, with two primary models being proposed: an SN1-like mechanism involving a ribooxocarbenium ion intermediate, and a concerted SN2-like mechanism involving a proton transfer-facilitated nucleophilic attack.

The SN1-like Mechanism

This proposed mechanism involves a two-step process.[2] First, the pyrophosphate group of PRPP departs, facilitated by coordination with a divalent metal ion (typically Mg²⁺), to form a short-lived, high-energy ribooxocarbenium ion intermediate.[2] Subsequently, the N1 atom of this compound performs a nucleophilic attack on the anomeric carbon (C1) of the ribose, leading to the formation of OMP.[2] Key lysine (B10760008) residues are thought to stabilize the transition state and the pyrophosphate leaving group.[2]

G Reactants This compound + PRPP-Mg²⁺ Enzyme_Reactants Enzyme-Substrate Complex Reactants->Enzyme_Reactants Binding Transition_State1 Dissociative Transition State (Oxocarbenium Ion Formation) Enzyme_Reactants->Transition_State1 PPi Departure Intermediate Ribooxocarbenium Ion Intermediate + PPi Transition_State1->Intermediate Transition_State2 Associative Transition State (Nucleophilic Attack) Intermediate->Transition_State2 This compound Attack Enzyme_Products Enzyme-Product Complex (OMP + PPi) Transition_State2->Enzyme_Products Products OMP + PPi Enzyme_Products->Products Release G Reactants This compound + PRPP-Mg²⁺ Enzyme_Substrate Enzyme-Substrate Complex Reactants->Enzyme_Substrate Binding Transition_State Concerted Transition State (Proton Transfer & Nucleophilic Attack) Enzyme_Substrate->Transition_State H₂O-mediated proton transfer Enzyme_Product Enzyme-Product Complex (OMP + PPi) Transition_State->Enzyme_Product N-C1 bond formation & P-O bond cleavage Products OMP + PPi Enzyme_Product->Products Release G Start Start: OPRT Gene in Plasmid Primer_Design 1. Design Mutagenic Primers Start->Primer_Design PCR 2. Mutagenesis PCR Primer_Design->PCR DpnI 3. DpnI Digestion of Parental DNA PCR->DpnI Transformation 4. Transformation into E. coli DpnI->Transformation Selection 5. Selection on Antibiotic Plates Transformation->Selection Verification 6. Sequence Verification Selection->Verification Expression 7. Mutant Protein Expression & Purification Verification->Expression Analysis 8. Kinetic Analysis of Mutant Enzyme Expression->Analysis End End: Functional Role of Residue Determined Analysis->End

References

The Genetic Basis of Hereditary Orotic Aciduria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary orotic aciduria is a rare autosomal recessive disorder of pyrimidine (B1678525) metabolism, characterized by the deficiency of the bifunctional enzyme uridine (B1682114) monophosphate (UMP) synthase. This deficiency leads to the accumulation and excessive urinary excretion of orotic acid, resulting in clinical manifestations such as megaloblastic anemia, growth retardation, and developmental delays. This guide provides a comprehensive overview of the genetic and molecular underpinnings of this disease, including the structure and function of the UMPS gene and its protein product, the spectrum of known mutations, and their impact on enzyme activity. Detailed experimental protocols for diagnosis and research, along with a summary of key quantitative data, are presented to facilitate further investigation and the development of therapeutic strategies.

Introduction

Hereditary orotic aciduria (HOA) is the only known enzyme deficiency in the de novo pyrimidine biosynthetic pathway.[1] The disease is caused by mutations in the UMPS gene, located on the long arm of chromosome 3 (3q13).[2][3][4] This gene encodes UMP synthase, a crucial enzyme for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.[5][6] The clinical hallmarks of HOA include megaloblastic anemia unresponsive to vitamin B12 or folic acid, failure to thrive, and orotic acid crystalluria.[7][8] Early diagnosis and treatment with uridine can significantly improve patient outcomes.[6][9]

The UMPS Gene and UMP Synthase Protein

The human UMPS gene spans approximately 15 kb and contains six exons.[10] It encodes a bifunctional polypeptide, UMP synthase, which possesses two distinct catalytic domains:

  • Orotate Phosphoribosyltransferase (OPRTase) : Located at the N-terminus, this domain catalyzes the conversion of orotic acid to orotidine-5'-monophosphate (OMP).[8][11][12]

  • Orotidine-5'-Phosphate Decarboxylase (ODCase) : Located at the C-terminus, this domain catalyzes the decarboxylation of OMP to uridine monophosphate (UMP).[8][11][12]

This fusion of two enzymatic activities into a single protein is a characteristic of multicellular eukaryotes and is thought to enhance catalytic efficiency.[13]

Pathophysiology and Types of Hereditary Orotic Aciduria

Mutations in the UMPS gene lead to a deficiency in UMP synthase activity, disrupting the final steps of pyrimidine biosynthesis. This results in a shortage of pyrimidine nucleotides necessary for DNA and RNA synthesis, leading to impaired cell division, particularly in rapidly proliferating tissues like the bone marrow, which manifests as megaloblastic anemia.[7][14] The block in the pathway also causes the accumulation of the substrate orotic acid, which is then excreted in large quantities in the urine.[7][8]

Three subtypes of hereditary orotic aciduria have been described based on the enzymatic defect:[9][12][15]

  • Type I : The most common form, characterized by a severe deficiency of both OPRT and ODCase activities.[7][16]

  • Type II : A very rare form where only ODCase activity is deficient, while OPRT activity is elevated.[7]

  • Orotic Aciduria without Megaloblastic Anemia : A third subtype associated with a deficiency in ODCase activity has been reported.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to hereditary orotic aciduria.

Table 1: UMP Synthase Activity in Hereditary Orotic Aciduria

ParameterHealthy ControlsHereditary Orotic Aciduria PatientsReference(s)
Total UMP Synthase Activity Normal2-7% of normal[3][7]
OPRT Activity (nmol/hr/mg protein) 3.6 - 5.40.96[12]
ODCase Activity (nmol/hr/mg protein) 0.79 - 1.90.02[12]

Table 2: Orotic Acid Excretion in Hereditary Orotic Aciduria

ParameterHealthy ControlsHereditary Orotic Aciduria PatientsReference(s)
Urinary Orotic Acid 1.1 - 1.9 µmol/mmol creatinineUp to 1.5 g/day (approx. 10.5 µmol/mmol creatinine)[8][12]
Urinary Orotidine (B106555) 0.3 - 1.5 µmol/mmol creatinine2.6 µmol/mmol creatinine[12]

Table 3: Known UMPS Gene Mutations and their Reported Effects

MutationTypeEffect on Enzyme ActivityReference(s)
c.928T>G (p.Phe310Val)MissenseDeficiency in OMPDC activity[12]
p.R405XNonsenseLoss of function[9]
Multiple heterozygous variantsMissense, NullMild orotic aciduria in asymptomatic carriers[17][18]

Experimental Protocols

UMP Synthase Enzyme Assay

This protocol describes a nonradioactive method using high-performance liquid chromatography (HPLC) to determine OPRTase and ODCase activities.[14]

Materials:

  • Cell extracts (e.g., from fibroblasts or red blood cells)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Substrates: Orotic acid, Orotidine-5'-monophosphate (OMP), 5-phospho-α-D-ribose 1-diphosphate (PRPP)

  • HPLC system with a reversed-phase C18 column

  • Mobile phase: 0.1 M potassium phosphate (B84403) buffer, pH 6.0, with 5 mM tetrabutylammonium (B224687) bromide (ion-pairing agent) and 10% methanol

  • UV detector set at 260 nm and 278 nm

Procedure:

  • Protein Extraction: Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.

  • OPRTase Assay:

    • Prepare a reaction mixture containing assay buffer, PRPP, and orotic acid.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the cell extract.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding perchloric acid to precipitate proteins.

    • Centrifuge and filter the supernatant.

  • ODCase Assay:

    • Prepare a reaction mixture containing assay buffer and OMP.

    • Follow the same incubation and reaction termination steps as for the OPRTase assay.

  • HPLC Analysis:

    • Inject the filtered supernatant into the HPLC system.

    • Separate the reaction products (OMP and UMP) using the specified mobile phase and column.

    • Quantify the amount of UMP produced by integrating the peak area at 260 nm and comparing it to a standard curve.

  • Calculation of Enzyme Activity: Express the enzyme activity as nmol of UMP produced per hour per mg of protein.

Genetic Testing of the UMPS Gene

This protocol outlines the general steps for identifying mutations in the UMPS gene using Next-Generation Sequencing (NGS).[1][4][19]

Materials:

  • Genomic DNA extracted from peripheral blood or other patient samples.

  • PCR primers flanking the exons and intron-exon boundaries of the UMPS gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • NGS library preparation kit.

  • NGS platform (e.g., Illumina).

  • Bioinformatics software for sequence alignment and variant calling.

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from the patient sample.

  • PCR Amplification: Amplify all six exons and the flanking intronic regions of the UMPS gene using designed primers.

  • NGS Library Preparation:

    • Fragment the PCR products.

    • Ligate sequencing adapters to the DNA fragments.

    • Perform library amplification.

  • Sequencing: Sequence the prepared library on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.

    • Annotate the identified variants to determine their potential pathogenicity (e.g., missense, nonsense, frameshift).

  • Confirmation: Confirm pathogenic variants by Sanger sequencing.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the steps catalyzed by UMP synthase and the point of disruption in hereditary orotic aciduria.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_cytosol2 Cytosol cluster_feedback Feedback Inhibition cluster_block Hereditary Orotic Aciduria Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydrothis compound Dihydrothis compound Carbamoyl_Aspartate->Dihydrothis compound Dihydroorotase Dihydroorotate_mito Dihydrothis compound Dihydrothis compound->Dihydroorotate_mito This compound This compound OMP Orotidine-5'-Monophosphate (OMP) This compound->OMP Dihydroorotate_mito->this compound DHODH UMP Uridine-5'-Monophosphate (UMP) OMP->UMP ODCase (UMP Synthase) UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP UTP->UTP_inhibits Block->OMP Deficient UMP Synthase Orotate_urine Excess Orotic Acid in Urine Block->Orotate_urine

Caption: De Novo Pyrimidine Biosynthesis Pathway and the Metabolic Block in Hereditary Orotic Aciduria.

Diagnostic Workflow for Hereditary Orotic Aciduria

This diagram outlines a logical workflow for the diagnosis of hereditary orotic aciduria.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion: Megaloblastic Anemia, Failure to Thrive, Developmental Delay Urine_Analysis Urinalysis for Orotic Acid Clinical_Suspicion->Urine_Analysis Normal_OA Normal Orotic Acid Urine_Analysis->Normal_OA Elevated_OA Elevated Orotic Acid Urine_Analysis->Elevated_OA Enzyme_Assay UMP Synthase Enzyme Assay (in Erythrocytes or Fibroblasts) Low_Activity Decreased UMP Synthase Activity Enzyme_Assay->Low_Activity Normal_Activity Normal UMP Synthase Activity Enzyme_Assay->Normal_Activity Genetic_Testing UMPS Gene Sequencing Pathogenic_Mutation Pathogenic UMPS Mutation(s) Identified Genetic_Testing->Pathogenic_Mutation No_Mutation No Pathogenic Mutation Genetic_Testing->No_Mutation Diagnosis_Confirmed Diagnosis of Hereditary Orotic Aciduria Confirmed Differential_Diagnosis Differential Diagnosis: Urea Cycle Disorders, Other causes of megaloblastic anemia Normal_OA->Differential_Diagnosis Elevated_OA->Enzyme_Assay Low_Activity->Genetic_Testing Normal_Activity->Differential_Diagnosis Pathogenic_Mutation->Diagnosis_Confirmed No_Mutation->Differential_Diagnosis

Caption: Diagnostic Workflow for Hereditary Orotic Aciduria.

Conclusion

Hereditary orotic aciduria, while rare, serves as a critical model for understanding de novo pyrimidine synthesis and its role in human health. The molecular basis of this disease is well-defined, with mutations in the UMPS gene leading to a predictable and treatable metabolic disturbance. This guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge of the genetic basis of HOA and offering detailed methodologies for its study. Further research into the genotype-phenotype correlations and the development of novel therapeutic approaches beyond uridine supplementation holds promise for improving the long-term outcomes for individuals affected by this disorder.

References

role of UMP synthase in orotate metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of UMP Synthase in Orotate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Monophosphate (UMP) Synthase (UMPS) is a pivotal bifunctional enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. It catalyzes the final two sequential reactions, converting this compound to UMP, an essential precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. Due to its critical role in cell proliferation, UMPS is a significant focus of research, particularly in the study of the rare genetic disorder orotic aciduria and as a promising target for anticancer and antimicrobial drug development. This guide provides a comprehensive technical overview of UMPS, detailing its biochemical function, catalytic mechanisms, structure, regulation, and clinical significance. It includes quantitative kinetic data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in the field.

Biochemical Role and Catalytic Mechanism

UMPS is a key enzyme in the de novo synthesis of pyrimidines, a pathway that builds nucleotide bases from simpler precursors like bicarbonate, aspartate, and glutamine. In humans, this pathway involves three enzymes that catalyze six steps, with UMPS responsible for the final two.[1]

The enzyme possesses two distinct catalytic domains on a single polypeptide chain:[1][2]

  • This compound Phosphoribosyltransferase (OPRT) Domain (EC 2.4.2.10): This N-terminal domain catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid (this compound). This reaction forms the intermediate, orotidine-5'-monophosphate (OMP).[1]

  • Orotidine-5'-Monophosphate Decarboxylase (OMPDC) Domain (EC 4.1.1.23): The C-terminal domain is one of the most proficient enzymes known, catalyzing the decarboxylation of OMP to produce the final product, Uridine Monophosphate (UMP), and CO2.[3]

The overall reaction is the rate-limiting step in the conversion of this compound to UMP.[1] The fusion of these two catalytic activities onto a single protein in eukaryotes is believed to enhance stability and efficiency, particularly at the low physiological concentrations of the enzyme found in mammalian cells.[4]

UMPS_Pathway cluster_UMPS UMP Synthase This compound Orotic Acid OMP Orotidine-5'-Monophosphate (OMP) This compound->OMP  OPRT Domain PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMPDC Domain   PPi PPi OMP->PPi CO2 CO2 UMP->CO2

Figure 1: Catalytic reactions of UMP Synthase.

Enzyme Structure and Regulation

Human UMPS is a fascinating example of metabolic regulation through structural dynamics. The protein can exist in two primary states: an enzymatically active dimer and an inactive, higher-order multimeric condensate.[1]

  • Active Dimer: The functional form of UMPS is an S-shaped dimer.[1] This dimeric state is essential for full catalytic activity.

  • Inactive Condensates: In the presence of high substrate concentrations, the OPRT domain can drive the self-assembly of dimers into large, globular, and enzymatically inactive biomolecular condensates. This process is reversible; as substrate levels decrease, the condensates dissociate, releasing active dimers. This mechanism allows the cell to store metabolic potential and rapidly respond to changes in nucleotide demand.[1]

Regulation also occurs at the genetic level. The UMPS gene contains promoter elements that are responsive to glucocorticoids and cAMP, and it has tissue-specific expression patterns in the liver, myeloid, and lymphocyte cells.[5] Allosteric regulation is also a factor, with the intermediate product OMP acting as an activator of the OMPDC domain.[2]

UMPS_Regulation ActiveDimer Active UMPS Dimer InactiveMulti Inactive Multimeric Condensate ActiveDimer->InactiveMulti  Oligomerization (driven by OPRT domain) InactiveMulti->ActiveDimer Dissociation   SubstrateHigh High Substrate (this compound) SubstrateHigh->ActiveDimer Drives to Inactive State SubstrateLow Low Substrate (this compound) SubstrateLow->InactiveMulti Favors Active State

Figure 2: Regulation of UMPS activity via structural changes.

Quantitative Analysis of Enzyme Activity

The kinetic properties of UMPS have been characterized, providing insight into its efficiency. The OPRT-catalyzed reaction is the rate-limiting step of the two.[1]

Enzyme/DomainOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
UMPS (OPRT Domain) Homo sapiensThis compound2.0 ± 0.20.743.7 x 105
UMPS (OMPDC Domain) Homo sapiensOMP8.6 ± 1.01.92.2 x 105
UMPS (OPRT Domain) Plasmodium falciparumPRPP9.3 ± 0.53,5343.8 x 108
UMPS (OMPDC Domain) Plasmodium falciparumOMP2.0 ± 0.19864.9 x 108
Table 1: Steady-State Kinetic Parameters of UMP Synthase Domains.[1][6]

Deficiency in UMPS activity leads to a dramatic accumulation of orotic acid.

AnalyteConditionFluidConcentration
Orotic Acid NormalUrine1.1 - 1.9 µmol/mmol creatinine (B1669602)
Orotic Acid Orotic AciduriaUrine>1 g/day ; 10.5 µmol/mmol creatinine (in a specific case)
Orotidine (B106555) NormalUrine0.3 - 1.5 µmol/mmol creatinine
Orotidine Orotic AciduriaUrine2.6 µmol/mmol creatinine (in a specific case)
Table 2: Metabolite Levels in Orotic Aciduria.[7]

Clinical Significance: Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by mutations in the UMPS gene.[8][9] A severe deficiency in UMPS activity disrupts pyrimidine synthesis, leading to two primary metabolic consequences: a buildup of the substrate orotic acid and a deficiency in pyrimidine nucleotides.[9]

Pathophysiology & Symptoms:

  • Orotic Acid Accumulation: Excess orotic acid is excreted in the urine, which can lead to crystalluria.[7][10]

  • Pyrimidine Deficiency: Insufficient UMP production impairs DNA and RNA synthesis, critically affecting rapidly dividing cells.

  • Clinical Manifestations: This typically presents in infancy with failure to thrive, developmental delays, and megaloblastic anemia that is unresponsive to vitamin B12 or folic acid treatment.[7][8]

Diagnosis and Treatment:

  • Diagnosis: The condition is diagnosed by measuring excessively high levels of orotic acid in the urine, often in conjunction with enzyme assays in erythrocytes and genetic sequencing of the UMPS gene.[8] It is crucial to differentiate it from secondary orotic aciduria caused by urea (B33335) cycle disorders (e.g., OTC deficiency), where hyperammonemia is present; ammonia (B1221849) levels are normal in hereditary orotic aciduria.[9]

  • Treatment: The primary treatment is oral administration of uridine.[9] Uridine can be salvaged by uridine kinase to produce UMP, thus bypassing the defective UMPS enzyme. This supplementation restores the pyrimidine nucleotide pool, which alleviates the anemia and reduces orotic acid excretion by feedback inhibition of an earlier pathway enzyme, carbamoyl (B1232498) phosphate (B84403) synthetase II.

Orotic_Aciduria Mutation Mutation in UMPS Gene EnzymeDef Deficient UMPS Enzyme Activity (<2-7% of normal) Mutation->EnzymeDef OrotateUp ↑ Orotic Acid Accumulation EnzymeDef->OrotateUp UMPDown ↓ UMP Synthesis EnzymeDef->UMPDown Symptoms1 Orotic Aciduria (Crystalluria) OrotateUp->Symptoms1 Symptoms3 Impaired DNA/RNA Synthesis UMPDown->Symptoms3 Symptoms2 Megaloblastic Anemia (Refractory to B12/Folate) Symptoms3->Symptoms2 Symptoms4 Failure to Thrive & Developmental Delay Symptoms3->Symptoms4

Figure 3: Pathophysiology of hereditary orotic aciduria.

Role in Drug Development

The critical role of the de novo pyrimidine pathway in DNA and RNA synthesis makes UMPS an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[11][12]

  • Anticancer Therapy: Cancer cells have a high demand for nucleotides to support rapid proliferation. Inhibiting UMPS can selectively starve these cells of essential pyrimidines, halting tumor growth.[11]

  • Antimicrobial Agents: Some pathogens, including parasites like Plasmodium falciparum (malaria), are heavily reliant on the de novo pyrimidine synthesis pathway. As the parasite enzyme has kinetic differences from the human enzyme (see Table 1), species-specific inhibitors can be developed to target the pathogen with minimal host toxicity.[6]

UMPS inhibitors work by blocking one or both of the enzyme's catalytic sites, preventing the production of UMP and disrupting nucleotide synthesis.[11]

Experimental Protocols

Assaying UMPS activity is fundamental to its study. Both spectrophotometric and HPLC-based methods are commonly employed.

Spectrophotometric Assay for UMPS Activity

This protocol is based on monitoring the consumption of this compound, which has a distinct UV absorbance maximum.

Principle: The conversion of this compound to OMP by the OPRT domain leads to a decrease in absorbance at 295 nm. This allows for a continuous, real-time measurement of enzyme activity.

Materials:

  • Purified UMPS enzyme or cell lysate

  • Spectrophotometer with UV capabilities

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM MgCl₂

  • Substrate Stock 1: 10 mM Orotic Acid

  • Substrate Stock 2: 25 mM PRPP

Procedure:

  • Prepare the reaction mixture in a UV-transparent cuvette by combining 950 µL of Assay Buffer and 10 µL of 10 mM Orotic Acid stock (final concentration: 100 µM).

  • Place the cuvette in the spectrophotometer and blank the instrument at 295 nm.

  • Add 10-50 µL of the enzyme sample to the cuvette and mix by gentle inversion.

  • Initiate the reaction by adding 40 µL of 25 mM PRPP stock (final concentration: 1 mM).

  • Immediately begin monitoring the decrease in absorbance at 295 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for this compound at 295 nm under these conditions must be determined or sourced from literature).

HPLC-Based Assay for UMPS Activity

This protocol provides a highly sensitive and specific method to measure the product, UMP.

Principle: The enzymatic reaction is performed, then stopped. The reaction mixture is analyzed by reverse-phase HPLC with an ion-pairing agent, which separates the substrate (this compound) from the product (UMP). The amount of UMP is quantified by its UV absorbance.[13]

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile Phase: e.g., 100 mM potassium phosphate (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide (ion-pairing agent).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Substrates: Orotic Acid, PRPP

  • Stopping Reagent: Perchloric Acid (e.g., 1 M)

  • Neutralizing Reagent: Potassium Carbonate (e.g., 2 M)

  • UMP standard for calibration

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing Reaction Buffer, 100 µM Orotic Acid, and 500 µM PRPP.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme sample (e.g., cell extract).

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Sample Prep:

    • Stop the reaction by adding 10 µL of 1 M Perchloric Acid.

    • Incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize by adding Potassium Carbonate until the pH is ~7.0.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the final supernatant through a 0.22 µm filter.

    • Inject 20 µL onto the C18 column.

    • Run an isocratic elution with the Mobile Phase.

    • Monitor the eluent at 260 nm or 278 nm.

    • Quantify the UMP peak area by comparing it to a standard curve generated with known concentrations of UMP.

HPLC_Workflow cluster_prep 1. Reaction & Quenching cluster_process 2. Sample Processing cluster_analysis 3. HPLC Analysis A Combine Buffer, This compound, and PRPP B Add Enzyme Sample (Incubate at 37°C) A->B C Stop with Perchloric Acid B->C D Centrifuge to Remove Protein C->D E Neutralize Supernatant with K2CO3 D->E F Centrifuge to Remove Precipitate E->F G Filter Supernatant F->G H Inject Sample onto C18 Column G->H I Separate Analytes H->I J Detect UMP via UV Absorbance (260nm) I->J K Quantify UMP using Standard Curve J->K

Figure 4: General workflow for the HPLC-based UMPS assay.

Conclusion

UMP Synthase is a highly regulated, structurally dynamic, and clinically significant enzyme. Its fundamental role in providing the precursors for nucleic acid synthesis makes it indispensable for cellular life. A thorough understanding of its bifunctional catalytic mechanism, its role in the pathophysiology of orotic aciduria, and its potential as a therapeutic target is essential for researchers in molecular biology, genetics, and pharmacology. The methodologies and data presented in this guide offer a technical foundation for professionals dedicated to advancing the study of pyrimidine metabolism and developing novel therapeutic strategies.

References

A Historical Perspective on Orotic Acid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a pyrimidinedione and carboxylic acid, has traversed a fascinating scientific journey from its initial discovery in milk to its intricate role in human metabolism and disease.[1][2] Initially misidentified as vitamin B13, its essential function as a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides is now well-established.[1][2][3] This guide provides a comprehensive historical and technical overview of orotic acid research, summarizing key quantitative data, detailing seminal experimental protocols, and visualizing the core metabolic pathways.

Historical Timeline and Key Discoveries

The scientific inquiry into orotic acid spans over a century, marked by pivotal discoveries that have shaped our understanding of nucleotide metabolism.

  • 1905: Discovery in Whey Orotic acid was first isolated from the whey of cow's milk by the Italian scientists Biscaro and Belloni.[1] This discovery marked the entry of this compound into the scientific landscape, although its biological significance remained unknown for decades.

  • Mid-20th Century: Elucidation of its Role in Pyrimidine Biosynthesis Subsequent research, particularly in the 1950s, was instrumental in elucidating the central role of orotic acid in the de novo pyrimidine biosynthesis pathway.[1][4] Isotopic labeling experiments were crucial in demonstrating that N1, C4, C5, and C6 of the pyrimidine ring are derived from aspartic acid, C2 from bicarbonate, and N3 from glutamine.[5]

  • 1959: The Link to Human Disease - Hereditary Orotic Aciduria A landmark discovery in the clinical relevance of orotic acid came in 1959 with the first description of hereditary orotic aciduria by Huguley and colleagues.[6] This rare autosomal recessive disorder is characterized by the excessive urinary excretion of orotic acid, megaloblastic anemia, and developmental delays.[6][7][8] This finding solidified the critical role of the enzymes involved in orotic acid metabolism in human health.

  • 1960s-1970s: Animal Models and Metabolic Effects The development of animal models, particularly in rats, allowed for the investigation of the physiological and pathological effects of excess orotic acid. Studies in the 1960s demonstrated that a diet supplemented with 1% orotic acid could induce a fatty liver without cirrhosis.[5][9][10] These studies provided valuable insights into the metabolic consequences of disrupted pyrimidine metabolism.

  • Late 20th Century to Present: Molecular and Genetic Insights The advent of molecular biology techniques has enabled a deeper understanding of the genetic basis of orotic acid-related disorders and the regulation of the pyrimidine biosynthesis pathway. The enzymes responsible for orotic acid conversion, orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPD), were identified as domains of a single bifunctional protein, UMP synthase.[7]

Quantitative Data from Historical Research

The following tables summarize key quantitative data from historical studies on orotic acid, providing a comparative overview of its levels in various physiological and pathological states.

Table 1: Urinary Orotic Acid Excretion in Humans

Population/ConditionOrotic Acid Excretion (mmol/mol creatinine)Reference
Healthy Infants (Filter Paper)1.1 ± 0.67[11]
Healthy Controls (Liquid Urine)0.93 ± 0.51[11]
Hereditary Orotic Aciduria (Case Study)10.5[12]
Allopurinol Treatment (Gouty Patients)Increased[13]

Table 2: Enzyme Activities in Hereditary Orotic Aciduria (Huguley's 1959 Case Study and subsequent studies)

EnzymePatient Activity (% of Control)Reference
This compound Phosphoribosyltransferase (OPRT)2-7%[7]
Orotidine-5'-Phosphate Decarboxylase (OMPD)2-7%[7]
OMPDC and OPRT activity (another case)0.02 and 0.96 (units not specified) respectively[12]

Table 3: Effects of Dietary Orotic Acid on Rat Liver (10-day feeding study)

ParameterControl Group1% Orotic Acid GroupReference
Liver Triglyceride (% of liver weight)7.5%17.9%[14]
Liver Malondialdehyde (MDA) Content-Increased by 10%[14]
Gluthation Peroxidase (GSH-Px) Activity-Decreased by 50%[14]
Serum Aspartate Aminotransferase (AST) Activity-Increased by 25%[14]
Serum Alanine Aminotransferase (ALT) Activity-Increased by 30%[14]

Experimental Protocols from Historical Research

This section details the methodologies of key historical experiments that were foundational to orotic acid research.

Colorimetric Determination of Urinary Orotic Acid (ca. 1950s-1960s)

This method, while less specific than modern techniques, was crucial for early clinical and research applications. The protocol involved the following general steps:

  • Sample Preparation: Urine samples were often treated to remove interfering substances. A common method involved passing the urine through a cation-exchange resin column.[15]

  • Color Development: The principle of the colorimetric assay was based on the reaction of orotic acid with a specific reagent to produce a colored compound. One such method involved the reaction of orotic acid with indole (B1671886) in the presence of sulfuric acid.[16]

  • Spectrophotometric Measurement: The absorbance of the resulting colored solution was measured using a spectrophotometer at a specific wavelength. The concentration of orotic acid was then determined by comparing the absorbance to a standard curve prepared with known concentrations of orotic acid.

  • Control Reaction: An improved control reaction was often employed to correct for residual background color, enhancing the accuracy of the measurement.[15]

Isotope Dilution Assay for Urinary Orotic Acid and Orotidine (ca. 1970s)

This method offered significantly improved sensitivity and specificity compared to colorimetric assays. The general protocol was as follows:

  • Internal Standard: A known amount of a stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]orotic acid, was added to the urine sample.[11][17]

  • Extraction and Derivatization: Orotic acid and the internal standard were extracted from the urine. To facilitate analysis by gas chromatography-mass spectrometry (GC-MS), the extracted compounds were often derivatized, for example, by trimethylsilylation.[17] Interference from urea (B33335) was sometimes removed by pre-incubation with urease.[17]

  • GC-MS Analysis: The derivatized sample was injected into a gas chromatograph coupled to a mass spectrometer. The instrument was set to monitor specific ions characteristic of both the unlabeled (from the sample) and labeled (internal standard) orotic acid.

  • Quantification: The ratio of the peak areas of the unlabeled to the labeled orotic acid was used to calculate the concentration of orotic acid in the original sample. This method allowed for accurate quantification even at very low concentrations.[11][17]

Assay for this compound Phosphoribosyltransferase (OPRT) and Orotidine-5'-Phosphate Decarboxylase (OMPD) in Erythrocytes (ca. 1960s)

Assaying the activity of these enzymes in red blood cells was critical for diagnosing hereditary orotic aciduria. A common method involved the use of radiolabeled substrates:

  • Hemolysate Preparation: A blood sample was collected, and the red blood cells were isolated and lysed to release their enzymatic contents.

  • Reaction Mixture: The hemolysate was incubated in a reaction mixture containing a buffer, magnesium ions, phosphoribosyl pyrophosphate (PRPP), and a radiolabeled substrate, typically [¹⁴C]orotic acid.

  • Enzymatic Reaction: OPRT in the hemolysate converts [¹⁴C]orotic acid and PRPP to [¹⁴C]orotidine-5'-monophosphate (OMP). OMPD then decarboxylates [¹⁴C]OMP to [¹⁴C]uridine-5'-monophosphate (UMP) and ¹⁴CO₂.

  • Measurement of Product Formation: The activity of the enzymes was determined by measuring the amount of radiolabeled product formed over time. For OMPD, this was often done by trapping the released ¹⁴CO₂. For OPRT, the conversion of orotic acid to OMP could be measured by separating the substrate and product using techniques like paper chromatography or ion-exchange chromatography, followed by scintillation counting. A method using [3H]orotic acid and separation on polyethyleneimine-impregnated-cellulose resin was also developed.[18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathway involving orotic acid and a typical experimental workflow for its analysis.

Orotic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydrothis compound Dihydrothis compound Carbamoyl_Aspartate->Dihydrothis compound Dihydroorotase This compound Orotic Acid OMP Orotidine-5'- Monophosphate (OMP) This compound->OMP This compound Phosphoribosyltransferase (OPRT) Dihydroorotate_mito->this compound Dihydrothis compound Dehydrogenase PRPP PRPP PRPP->OMP UMP Uridine-5'- Monophosphate (UMP) OMP->UMP Orotidine-5'-Phosphate Decarboxylase (OMPD) Pyrimidine\nNucleotides Pyrimidine Nucleotides UMP->Pyrimidine\nNucleotides Further Synthesis

Figure 1: De Novo Pyrimidine Biosynthesis Pathway Highlighting Orotic Acid.

Experimental_Workflow_Orotic_Acid_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Urine_Sample Urine Sample Internal_Standard Add Internal Standard ([15N2]Orotic Acid) Urine_Sample->Internal_Standard Extraction Solid Phase or Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Trimethylsilylation) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Injection Data_Acquisition Selected Ion Monitoring (SIM) GC_MS->Data_Acquisition Peak_Integration Peak Area Integration (Unlabeled and Labeled) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Orotic Acid Concentration Ratio_Calculation->Concentration_Determination

References

The Genesis of a Key Metabolite: A Technical Guide to the Prebiotic Synthesis of Orotate and its Evolutionary Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotate, a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, stands at the crossroads of metabolism and genetics. Its presence in biological systems is fundamental for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor to RNA and DNA components.[1] Understanding the plausible prebiotic origins of this compound offers a profound glimpse into the chemical evolution that may have preceded life's emergence. This technical guide provides an in-depth exploration of the proposed prebiotic synthesis pathways of this compound, supported by quantitative data, detailed experimental protocols, and a discussion of its profound evolutionary implications. The convergence of simple, prebiotically plausible molecules to form this compound under mild, aqueous conditions suggests a seamless transition from geochemistry to biochemistry, laying the foundation for the intricate metabolic pathways observed in modern organisms.[2][3]

Prebiotic Synthesis Pathways of this compound

Several compelling pathways for the prebiotic synthesis of this compound have been demonstrated experimentally. These routes share the common theme of utilizing simple, plausible starting materials under conditions conceivable on the early Earth.

Synthesis from α-Ketoacids, Cyanide, and Ammonia (B1221849) Sources

A significant pathway to this compound and its precursors involves the reaction of α-ketoacids with cyanide and an ammonia source, a process that mirrors aspects of the modern Bucherer-Bergs reaction.[4][5] This pathway is particularly noteworthy for its ability to coproduce α-amino acids, suggesting a common origin for these two fundamental classes of biomolecules.

One of the key reactions in this pathway is the transformation of oxaloacetate to aspartate, which then participates in the formation of dihydrothis compound (B8406146), a direct precursor to this compound.[5] Glyoxylate (B1226380), another simple α-ketoacid, has been shown to react with malonate and urea (B33335) to form aspartate and dihydrothis compound. Furthermore, glyoxylate can react with cyanide and an ammonia source to form glycine (B1666218) and, subsequently, this compound.[4]

// Nodes alpha_ketoacids [label="α-Ketoacids\n(e.g., Oxaloacetate, Glyoxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; cyanide [label="Cyanide (CN⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonia [label="Ammonia Source\n(e.g., NH₃, Urea)", fillcolor="#F1F3F4", fontcolor="#202124"]; amino_acids [label="α-Amino Acids\n(e.g., Aspartate, Glycine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_carbamoyl_aspartate [label="N-Carbamoyl Aspartate", fillcolor="#FBBC05", fontcolor="#202124"]; dihydrothis compound [label="Dihydrothis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {alpha_ketoacids, cyanide, ammonia} -> amino_acids [color="#5F6368"]; amino_acids -> n_carbamoyl_aspartate [label=" + Urea", color="#5F6368"]; n_carbamoyl_aspartate -> dihydrothis compound [label="Cyclization", color="#5F6368"]; dihydrothis compound -> this compound [label="Oxidation", color="#5F6368"]; } Prebiotic synthesis of this compound from α-ketoacids.

Synthesis from Hydantoin (B18101) and Glyoxylate

A highly efficient, one-pot synthesis of this compound has been demonstrated from the reaction of two prebiotically plausible glycine derivatives: hydantoin and glyoxylate.[3] This reaction proceeds in water under mild conditions and notably co-produces pyruvate (B1213749), a central metabolite in the Krebs cycle.[3] This dual synthesis of a nucleobase precursor and a key metabolite from common reactants strongly supports the hypothesis of a co-evolution of protometabolic pathways and nucleic acid synthesis.[4]

The reaction is tolerant to a range of pH values (from neutral to alkaline), reactant concentrations, and buffer compositions, highlighting its robustness under diverse prebiotic aqueous environments.[3] Yields of this compound can reach up to 26% under optimized conditions.[3]

// Nodes hydantoin [label="Hydantoin", fillcolor="#F1F3F4", fontcolor="#202124"]; glyoxylate [label="Glyoxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate_I [label="5-carboxymethylidinehydantoin\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; ring_opened_intermediate [label="Ring-Opened Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pyruvate [label="Pyruvate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {hydantoin, glyoxylate} -> intermediate_I [color="#5F6368"]; intermediate_I -> ring_opened_intermediate [label="Hydrolysis", color="#5F6368"]; ring_opened_intermediate -> this compound [label="Intramolecular\nCyclization", color="#5F6368"]; ring_opened_intermediate -> pyruvate [label="Tautomerization\n& Hydrolysis", color="#5F6368"]; } Prebiotic synthesis of this compound and pyruvate from hydantoin and glyoxylate.

Synthesis from Aspartic Acid and Urea

A pathway that closely parallels the initial steps of the modern biosynthetic route involves the reaction of aspartic acid and urea.[2] Heating an aqueous solution of these reactants leads to the formation of N-carbamoylaspartic acid, which subsequently cyclizes to form dihydroorotic acid (DHO).[2] Dihydrothis compound can then be converted to this compound through photo-dehydrogenation, for instance, by irradiation with a tungsten lamp.[2] While conceptually significant due to its similarity to the biological pathway, the reported yields for this prebiotic route are relatively low, in the range of approximately 0.5%.[3]

// Nodes aspartic_acid [label="Aspartic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; urea [label="Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; carbamylaspartic_acid [label="N-Carbamoylaspartic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; dihydroorotic_acid [label="Dihydroorotic Acid (DHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Orotic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {aspartic_acid, urea} -> carbamylaspartic_acid [label="Heating", color="#5F6368"]; carbamylaspartic_acid -> dihydroorotic_acid [label="Cyclization\n(Loss of Water)", color="#5F6368"]; dihydroorotic_acid -> this compound [label="Photo-dehydrogenation", color="#5F6368"]; } Prebiotic synthesis of this compound from aspartic acid and urea.

Quantitative Data on Prebiotic this compound Synthesis

The following tables summarize the quantitative data from key experimental studies on the prebiotic synthesis of this compound.

Table 1: Synthesis of this compound and Pyruvate from Hydantoin and Glyoxylate [3]

Hydantoin (mM)Glyoxylate (equiv.)Buffer (1.0 M)pHTemperature (°C)Time (h)This compound Yield (%)Pyruvate Yield (%)
901.5NaHCO₃8.260961214
901.5NaHCO₃10809619-
901.5KOH14809626-
901.5NaH₂PO₄78096>10-

Table 2: Synthesis of Dihydrothis compound (DHO) from Oxaloacetate [5]

Oxaloacetate (mM)KCN (equiv.)(NH₄)₂SO₄ (equiv.)Diammonium Phosphate (B84403) (equiv.)Temperature (°C)Time (days)DHO Yield (%)Aspartate Yield (%)
5033380141410

Table 3: Synthesis of Orotic Acid from Aspartic Acid and Urea [2][3]

ReactantsConditionsYield (%)
Aspartic Acid + UreaHeating, followed by irradiation~0.5

Experimental Protocols

General Procedure for this compound Synthesis from Hydantoin and Glyoxylate[3]
  • A stock solution of hydantoin (e.g., 90 mM) is prepared in the desired buffer (e.g., 1.0 M NaHCO₃).

  • A stock solution of glyoxylic acid is also prepared.

  • In a reaction vessel, the hydantoin solution is mixed with a specified number of equivalents of the glyoxylic acid solution (e.g., 1.5 equivalents).

  • The pH of the reaction mixture is adjusted to the desired value (e.g., 8.2) using NaOH or HCl.

  • The reaction vessel is sealed and heated at a constant temperature (e.g., 60°C or 80°C) for a specified duration (e.g., 96 hours).

  • Aliquots of the reaction mixture are taken at various time points for analysis.

  • Product yields are determined by ¹H NMR spectroscopy using an internal standard.

General Procedure for Dihydrothis compound Synthesis from α-Ketoacids[5]
  • In a reaction vessel, the α-ketoacid (e.g., oxaloacetate, 50 mM) is dissolved in water.

  • Potassium cyanide (KCN), ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), and diammonium phosphate are added in specified molar equivalents (e.g., 3 equivalents each).

  • The reaction mixture is heated at a constant temperature (e.g., 80°C) for an extended period (e.g., 14 days).

  • The reaction products are analyzed and quantified using ¹H NMR spectroscopy with an internal standard.

// Nodes start [label="Start: Prepare Reactant\nStock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix Reactants in\nBuffered Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Incubate at Controlled\nTemperature and Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sample [label="Take Aliquots for Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze by ¹H NMR\nSpectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Product Yields\n(Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> mix [color="#5F6368"]; mix -> adjust_ph [color="#5F6368"]; adjust_ph -> react [color="#5F6368"]; react -> sample [color="#5F6368"]; sample -> analyze [color="#5F6368"]; analyze -> quantify [color="#5F6368"]; } A generalized experimental workflow for prebiotic synthesis studies.

Evolutionary Significance

The prebiotic synthesis of this compound holds profound implications for understanding the origins of life. The existence of robust and efficient pathways to this compound from simple, geochemically plausible precursors suggests that the building blocks of nucleotides could have been readily available on the early Earth.

A Bridge Between Prebiotic Chemistry and Modern Metabolism

The remarkable parallels between the prebiotic synthesis routes and the extant biosynthetic pathway for pyrimidines are striking. For instance, the involvement of aspartate and the formation of dihydrothis compound as an intermediate in some prebiotic scenarios mirror the modern biological pathway.[2][5] This suggests a seamless transition, where prebiotic chemical pathways could have been gradually co-opted and refined by emerging biological systems. The Bucherer-Bergs-type synthesis from α-ketoacids provides a plausible evolutionary link from cyanide-based prebiotic chemistries to modern metabolic pathways that utilize α-ketoacids as precursors for amino acids and nucleobases.[4]

Co-evolution of Metabolism and Genetics

The one-pot synthesis of this compound and pyruvate from hydantoin and glyoxylate provides compelling evidence for the co-evolution of metabolic and genetic systems.[3] The simultaneous formation of a precursor to nucleic acids and a key intermediate of a central metabolic cycle from a common set of simple reactants implies that these two fundamental systems of life may not have arisen in isolation.[4] Instead, they likely emerged from an interconnected network of chemical reactions, mutually supporting and influencing each other's development. This concept challenges the traditional "genetics-first" versus "metabolism-first" debate, suggesting a more integrated origin of life.

// Nodes prebiotic_soup [label="Prebiotic Soup\n(α-Ketoacids, Cyanide, Glyoxylate, Urea, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; prebiotic_synthesis [label="Prebiotic Synthesis of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protometabolism [label="Protometabolic Cycles\n(e.g., involving Pyruvate)", fillcolor="#FBBC05", fontcolor="#202124"]; nucleotide_synthesis [label="Emergence of Nucleotide\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; extant_metabolism [label="Extant Metabolic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prebiotic_soup -> prebiotic_synthesis [color="#5F6368"]; prebiotic_soup -> protometabolism [color="#5F6368"]; prebiotic_synthesis -> nucleotide_synthesis [label=" Evolutionary\n Transition", color="#5F6368"]; protometabolism -> extant_metabolism [label=" Evolutionary\n Refinement", color="#5F6368"]; prebiotic_synthesis -> protometabolism [label="Co-production of\nMetabolites (Pyruvate)", style=dashed, color="#5F6368"]; protometabolism -> nucleotide_synthesis [label="Provides Precursors\nand Energy", style=dashed, color="#5F6368"]; } The evolutionary link between prebiotic this compound synthesis and modern metabolism.

Conclusion

The prebiotic synthesis of this compound from simple, plausible precursors under mild, aqueous conditions represents a significant step forward in our understanding of the chemical origins of life. The demonstrated pathways, particularly the efficient synthesis from hydantoin and glyoxylate, not only provide a robust route to a key biological building block but also offer compelling evidence for the co-evolution of metabolism and genetics. The parallels between these prebiotic reactions and modern biosynthetic pathways illuminate a potential evolutionary trajectory from a simple geochemical world to the complex, interconnected biochemistry that defines life today. For researchers in drug development, a deep understanding of these fundamental biosynthetic pathways can inspire novel approaches to antimicrobial and anticancer therapies that target nucleotide metabolism. The continued exploration of prebiotic chemistry will undoubtedly uncover further insights into the emergence of life and the fundamental principles that govern biological systems.

References

Identification of Orotate Transporter Proteins in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotate is a key intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for nucleic acids and other vital biomolecules. The transport of this compound across the microbial cell membrane is a critical process for pyrimidine (B1678525) salvage and is mediated by specific transporter proteins. Understanding the identity, function, and kinetics of these transporters is paramount for fundamental microbiology research and for the development of novel antimicrobial agents that target pyrimidine metabolism. This technical guide provides an in-depth overview of the key this compound transporter proteins identified in various microorganisms, detailed experimental protocols for their characterization, and a summary of their kinetic properties.

Introduction to Microbial this compound Transport

Microorganisms have evolved sophisticated mechanisms to acquire essential nutrients from their environment. Pyrimidines can be synthesized de novo or salvaged from the extracellular milieu. The salvage pathway relies on the uptake of pre-formed pyrimidine bases and nucleosides, including this compound. This compound transporters, therefore, play a crucial role in the metabolic economy of the cell, particularly in environments where de novo synthesis may be limited or energetically costly. The identification and characterization of these transporters have been facilitated by a combination of genetic, biochemical, and bioinformatic approaches.

Key this compound Transporter Proteins in Microorganisms

Several this compound transporter proteins have been identified and characterized in different microbial species. These transporters often belong to diverse protein families and exhibit varying substrate specificities and kinetic properties.

DctA in Gram-Negative Bacteria

In Salmonella typhimurium and Escherichia coli, the dicarboxylate transport protein DctA has been shown to mediate the transport of this compound, in addition to its primary role in transporting C4-dicarboxylates.[1][2] This dual functionality highlights the metabolic versatility of certain transport systems. The expression of dctA can be influenced by the carbon source, with more effective this compound utilization observed in the presence of glycerol (B35011) compared to glucose.[2]

OroP in Lactic Acid Bacteria

In Lactococcus lactis, a dedicated this compound transporter, designated OroP, has been identified.[3][4][5] The gene encoding OroP was found on a plasmid, and its expression confers the ability to utilize exogenous this compound.[3][5] Interestingly, homologues of oroP have been found in the genomes of L. lactis strains unable to utilize this compound, suggesting that its expression or function may be tightly regulated.[3][4] The oroP gene has been successfully expressed in other bacteria, such as E. coli and Bacillus subtilis, demonstrating its potential as a selectable marker.[3][4]

Oat1 in Fungi

In the pathogenic yeast Cryptococcus neoformans, a putative this compound transporter, Oat1, has been identified.[6][7] Oat1 belongs to the nucleobase-cation symporter 1 (NCS1) family.[7] The identification of Oat1 was facilitated by screening for mutants resistant to the toxic pyrimidine analog 5-fluoroorotic acid (5-FOA).[7]

Quantitative Data of Microbial this compound Transporters

The kinetic parameters of transporter proteins, such as the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for understanding their efficiency and affinity for their substrates. This information is vital for comparative analysis and for the development of targeted inhibitors.

TransporterMicroorganismKm (mM)Vmax (nmol/min/mg protein)SubstrateReference
DctASinorhizobium meliloti1.7163This compound--INVALID-LINK--
OroPLactococcus lactisNot ReportedNot ReportedThis compound--INVALID-LINK--
Oat1Cryptococcus neoformansNot ReportedNot ReportedThis compound--INVALID-LINK--

Experimental Protocols

The identification and characterization of this compound transporters rely on a set of key experimental techniques. Detailed protocols for these methods are provided below.

Identification of Transporter Genes using 5-Fluoroorotic Acid (5-FOA) Resistance Screening

This protocol is a powerful genetic selection method for identifying mutants defective in the pyrimidine biosynthesis pathway, including this compound transport. 5-FOA is converted into a toxic metabolite by a functional pyrimidine pathway.

Principle: Cells that can import and metabolize 5-FOA will be killed. Mutants with defects in this compound uptake or subsequent enzymatic steps will survive and form colonies on media containing 5-FOA.

Materials:

  • Yeast or bacterial strain of interest

  • Appropriate complete medium (e.g., YPD for yeast, LB for bacteria)

  • Minimal medium (e.g., Synthetic Complete (SC) for yeast)

  • 5-Fluoroorotic acid (5-FOA) powder

  • Uracil (B121893) and/or uridine (B1682114) supplements

  • Sterile plates, flasks, and other microbiology lab equipment

Protocol:

  • Prepare 5-FOA Plates:

    • Prepare the desired minimal medium agar.

    • Autoclave and cool to 55-60°C.

    • Add a stock solution of 5-FOA to a final concentration of 1 g/L.[6]

    • Supplement the medium with uracil (e.g., 50 mg/L) to support the growth of auxotrophic mutants.

    • Pour the plates and allow them to solidify.

  • Mutagenesis (Optional):

    • To increase the frequency of mutations, treat the microbial culture with a mutagen (e.g., ethyl methanesulfonate (B1217627) (EMS) or UV irradiation) following standard protocols.

  • Selection of 5-FOA Resistant Mutants:

    • Grow a culture of the microorganism to mid-log phase in a complete, non-selective medium.

    • Plate serial dilutions of the culture onto the 5-FOA-containing plates.

    • Also, plate dilutions onto non-selective plates to determine the total number of viable cells.

    • Incubate the plates at the appropriate temperature for 2-5 days, until colonies appear.[6]

  • Verification of Mutants:

    • Pick individual colonies from the 5-FOA plates.

    • Patch them onto both minimal medium plates and minimal medium plates supplemented with uracil. Mutants in the pyrimidine pathway will typically be auxotrophic for uracil.

    • Further characterization can be performed through genetic complementation with a wild-type gene library to identify the mutated gene.

Radiolabeled this compound Uptake Assay

This is a direct method to measure the transport of this compound into microbial cells and to determine the kinetic parameters of the transporter.

Principle: The rate of accumulation of a radiolabeled substrate (e.g., [14C]this compound or [3H]this compound) inside the cells is measured over time.

Materials:

  • Microbial cells expressing the transporter of interest

  • Radiolabeled this compound (e.g., [14C]this compound)

  • Uptake buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5, containing 2% glucose)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)

  • Ice-cold wash buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

  • Cell Preparation:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with ice-cold uptake buffer.

    • Resuspend the cells in fresh uptake buffer to a specific cell density (e.g., OD600 of 1.0).

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C).

    • Initiate the transport reaction by adding a known concentration of radiolabeled this compound.

    • At specific time intervals (e.g., 15, 30, 45, 60, and 120 seconds), take aliquots of the cell suspension.

  • Stopping the Reaction and Washing:

    • Immediately filter the aliquot through a nitrocellulose filter under vacuum to separate the cells from the medium.

    • Wash the filter rapidly with two volumes of ice-cold wash buffer to remove any non-specifically bound radiolabel.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the initial rate of uptake (V0) from the linear portion of the time course data.

    • To determine Km and Vmax, perform the assay at various substrate concentrations and plot the initial uptake rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for this compound Transporter Identification

experimental_workflow cluster_genetics Genetic Screening cluster_functional Functional Characterization mutagenesis Mutagenesis (Optional) selection Selection on 5-FOA Plates mutagenesis->selection verification Verification of Ura- Auxotrophy selection->verification complementation Genetic Complementation verification->complementation gene_id Identification of Transporter Gene complementation->gene_id heterologous_expression Heterologous Expression in Host gene_id->heterologous_expression uptake_assay Radiolabeled this compound Uptake Assay heterologous_expression->uptake_assay kinetics Determination of Km and Vmax uptake_assay->kinetics

Caption: Workflow for identifying and characterizing microbial this compound transporters.

This compound Metabolism and Salvage Pathway

orotate_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular orotate_ext This compound transporter This compound Transporter (e.g., DctA, OroP, Oat1) orotate_ext->transporter Uptake orotate_int This compound omp Orotidine 5'-monophosphate (OMP) orotate_int->omp This compound phosphoribosyl- transferase ump Uridine 5'-monophosphate (UMP) omp->ump OMP decarboxylase downstream Pyrimidine Nucleotide Pool ump->downstream transporter->orotate_int

Caption: this compound uptake and its integration into the pyrimidine salvage pathway.

Conclusion and Future Perspectives

The identification and characterization of microbial this compound transporters are essential for a complete understanding of pyrimidine metabolism and its regulation. While significant progress has been made in identifying key transporters in various microorganisms, a substantial amount of work remains. Future research should focus on:

  • Determining the kinetic parameters for a wider range of this compound transporters to facilitate comparative analyses.

  • Elucidating the regulatory mechanisms that govern the expression and activity of these transporters in response to environmental cues.

  • Solving the three-dimensional structures of this compound transporters to understand their substrate binding and transport mechanisms at a molecular level.

  • Exploring the potential of these transporters as drug targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for professionals in drug development seeking to exploit the intricacies of microbial metabolism.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Orotic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of orotic acid in urine, a critical biomarker for the diagnosis and monitoring of several inherited metabolic disorders, including urea (B33335) cycle defects and hereditary orotic aciduria. The following sections detail various analytical techniques, complete with experimental protocols, quantitative performance data, and workflow diagrams.

The determination of urinary orotic acid is a key diagnostic tool for identifying hereditary orotic aciduria and for differentiating between various forms of hyperammonemia, which can be challenging to diagnose using amino acid chromatography alone.[1] Increased levels of orotic acid are observed in several urea cycle disorders, such as ornithine transcarbamylase (OTC) deficiency, citrullinemia, and argininosuccinic aciduria.[2][3] It is also elevated in certain amino acid transport defects like lysinuric protein intolerance and hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome.[2]

Methods for Quantification

Several analytical methods have been established for the accurate quantification of orotic acid in urine. The most prominent and reliable techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently one of the most widely used methods due to its high sensitivity, specificity, and rapid analysis time.[4][5][6] It often involves a simple "dilute and shoot" sample preparation, minimizing analytical variability.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique that has been used for many years for the analysis of organic acids in urine.[8][9] This method typically requires a derivatization step to make the orotic acid volatile for gas chromatography.[10][11]

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be a good alternative to chromatography-based methods.[12] It often requires minimal sample preparation.[13]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the different methods described. This allows for a direct comparison of the analytical capabilities of each technique.

MethodLinearity Range (µmol/L)Limit of Detection (LOD) (µmol/L)Limit of Quantification (LOQ) (µmol/L)Inter-assay Coefficient of Variation (CV)Reference
LC-MS/MS 0.5 - 5.00.150.3834.97% @ 10.99 µmol/L[4][5]
GC-MS 1.5 - 1001.5Not ReportedNot ReportedNot Reported[14]
Capillary Zone Electrophoresis Not Reported0.4 - 3.510Not Reported[15]
ITP-CZE Not Reported0.3Not Reported< 1.86% (migration times)[16]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a rapid and simple method that requires minimal sample preparation.[4][5]

a. Sample Preparation:

  • Collect a random urine specimen. No preservative is required.[2] Specimens should be stored frozen.[17][18]

  • Thaw the urine sample and vortex to ensure homogeneity.

  • Dilute the urine sample 1:20 with water containing 0.1% formic acid. For example, mix 50 µL of urine with 950 µL of the formic acid solution.[5]

  • Vortex the diluted sample.

  • Inject 2 µL of the diluted sample into the LC-MS/MS system.[5]

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: Phenomenex Luna C18 (150 x 3 mm, 5 µm particle size).[5]

    • Mobile Phase: 60% acetonitrile (B52724) in water with 0.1% formic acid.[5]

    • Flow Rate: 0.45 mL/min.[5]

    • Column Temperature: Ambient.

    • Injection Volume: 2 µL.[5]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Ion Source: TurboIonSpray.[5]

    • Detection Mode: Selected Reaction Monitoring (SRM).[4]

    • SRM Transition: m/z 155 -> 111.[4]

    • Dwell Time: 200 ms.

c. Quantification:

Quantification is performed using an external calibration curve prepared with aqueous standards of orotic acid.[5] The calibration range is typically between 0.5 and 5.0 µmol/L, which corresponds to 10-100 µmol/L in the undiluted urine sample.[4]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis urine Urine Sample dilute Dilute 1:20 with 0.1% Formic Acid urine->dilute vortex1 Vortex dilute->vortex1 inject Inject 2 µL vortex1->inject lc LC Separation (C18 Column) inject->lc msms MS/MS Detection (SRM: m/z 155 -> 111) lc->msms quant Quantification (External Calibration) msms->quant

Workflow for LC-MS/MS quantification of orotic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves derivatization of orotic acid to make it amenable to GC analysis.[10][11]

a. Sample Preparation and Derivatization:

  • Collect a random urine specimen.

  • To a 1 mL aliquot of urine, add a stable-isotope labeled internal standard (e.g., 1,3-¹⁵N-orotic acid).[11]

  • Optional: To remove interference from urea, incubate the sample with urease.[11]

  • Perform a solvent extraction of the organic acids.

  • Evaporate the solvent extract to dryness under a stream of nitrogen.

  • Derivatize the dried extract by adding a silylating agent (e.g., trimethylsilylation) and heating.[11]

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatography:

    • Column: Capillary column suitable for organic acid analysis (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Target Ions: Monitor specific ions for the derivatized orotic acid and the internal standard. For the trimethylsilyl (B98337) derivative, characteristic ions would be monitored.

c. Quantification:

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of orotic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis urine Urine Sample add_is Add Internal Standard urine->add_is extract Solvent Extraction add_is->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (Silylation) dry->derivatize inject Inject derivatize->inject gc GC Separation inject->gc ms MS Detection (SIM Mode) gc->ms quant Quantification (Isotope Dilution) ms->quant

Workflow for GC-MS quantification of orotic acid.
Capillary Zone Electrophoresis (CZE) Protocol

This protocol describes a simple and direct measurement of orotic acid in untreated urine.[13]

a. Sample Preparation:

  • Collect a random urine specimen.

  • Centrifuge the urine sample to remove any particulate matter.

  • Directly inject the supernatant into the capillary electrophoresis system.

b. CZE Instrumentation and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM Sodium Borate buffer, pH 9.2.[13]

  • Separation Voltage: 20 kV.

  • Detection: UV detection at 280 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

c. Quantification:

Quantification is achieved by comparing the peak area of orotic acid in the sample to a calibration curve constructed from standards of known concentrations.

CZE_Workflow cluster_prep Sample Preparation cluster_analysis CZE Analysis cluster_data Data Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge inject Inject Supernatant centrifuge->inject cze CZE Separation (Borate Buffer) inject->cze uv UV Detection (280 nm) cze->uv quant Quantification (External Calibration) uv->quant

Workflow for CZE quantification of orotic acid.

Signaling Pathway Context

The accumulation of orotic acid is a direct consequence of a bottleneck in the urea cycle or the pyrimidine (B1678525) synthesis pathway. In conditions like OTC deficiency, the mitochondrial enzyme ornithine transcarbamylase is deficient, leading to an accumulation of its substrate, carbamoyl (B1232498) phosphate (B84403). This excess carbamoyl phosphate leaks into the cytoplasm and enters the pyrimidine synthesis pathway, leading to an overproduction of orotic acid.

Urea_Cycle_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cp Carbamoyl Phosphate otc OTC cp->otc cp_cyto Carbamoyl Phosphate (excess) cp->cp_cyto Leakage due to OTC deficiency orn Ornithine orn->otc cit Citrulline otc->cit pyrimidine Pyrimidine Synthesis cp_cyto->pyrimidine orotic Orotic Acid pyrimidine->orotic

Orotic acid production in OTC deficiency.

References

Measuring Orotate Levels in Plasma: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the quantitative analysis of orotate in plasma, tailored for researchers, scientists, and professionals in drug development. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, is a critical biomarker for diagnosing and monitoring certain inherited metabolic disorders, particularly urea (B33335) cycle defects like Ornithine Transcarbamylase (OTC) deficiency. Elevated levels of this compound in plasma and urine are indicative of disruptions in this pathway.[1][2][3] This protocol focuses on a robust and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Overview of Analytical Methodologies

The accurate quantification of orotic acid in biological matrices such as plasma is essential for clinical diagnosis and research. While various methods exist, including High-Performance Liquid Chromatography (HPLC) with UV detection and enzymatic assays, LC-MS/MS has emerged as the preferred technique due to its superior sensitivity, specificity, and high-throughput capabilities.[1][2][4][5] This method allows for the precise measurement of this compound, even at low physiological concentrations, and can distinguish it from other structurally similar molecules.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for this compound levels in human plasma, providing a baseline for expected concentrations in healthy individuals and in patients with specific metabolic disorders.

Table 1: Plasma this compound Concentrations in Healthy Individuals and Patients with Urea Cycle Disorders

PopulationThis compound Concentration (µM)Analytical MethodReference
Healthy Children (n=20)< 0.69LC-MS/MS[6]
Patient with Citrullinemia133LC-MS/MS[6]
Patient with Argininosuccinic Acid Synthetase Deficiency (Patient 3)71.1LC-MS/MS[2]
Patient with Argininosuccinic Acid Synthetase Deficiency (Patient 4)38.3LC-MS/MS[2]

III. Detailed Experimental Protocol: Quantification of Plasma this compound by LC-MS/MS

This protocol is based on established hydrophilic interaction liquid chromatography (HILIC)-MS/MS methods, which have been successfully applied to the analysis of orotic acid in various biological fluids.[1][2][6]

A. Materials and Reagents
  • Orotic Acid standard (Sigma-Aldrich)

  • [1,3-15N2] Orotic Acid (internal standard, IS) (Cambridge Isotope Laboratories, Inc.)[2]

  • Acetonitrile (HPLC-MS grade, J.T. Baker)[2]

  • Methanol (HPLC-MS grade, J.T. Baker)[2]

  • Ammonium hydroxide (B78521) (Sigma-Aldrich)[2]

  • Formic acid

  • Ultrapure water

  • Human plasma (collected in EDTA or heparin tubes)

B. Preparation of Solutions
  • Orotic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve orotic acid in a minimal amount of 1 M NaOH, then dilute with 80:20 acetonitrile/water to the final volume.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of [1,3-15N2] orotic acid in 10 mL of 1 M NaOH.[2] This stock solution is stable for up to 3 days at 20°C.[2]

  • Working IS Solution (0.5 µmol/L): Prepare a fresh dilution of the IS stock solution in 80:20 acetonitrile/water.[1][2]

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working standard solutions by spiking blank plasma with known concentrations of orotic acid. Quality control samples should be prepared at low, medium, and high concentrations in a similar manner.

C. Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the working IS solution (0.5 µmol/L in 80:20 acetonitrile/water).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Table 2: LC-MS/MS Parameters

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.02% Ammonium Hydroxide in 80:20 acetonitrile/water (v/v)[2] or 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.08 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 40°C
Mass Spectrometer AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer[2]
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Orotic Acid: 154.9 → 110.9 (neutral loss of CO2)[2]
[1,3-15N2] Orotic Acid (IS): 156.9 → 112.9[2]
E. Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the orotic acid to the internal standard against the corresponding concentrations of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • Determine the concentration of orotic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

IV. Visualized Workflows and Pathways

To further elucidate the experimental process and the biochemical context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile/Water (150 µL) plasma->add_is Protein Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Vial supernatant->autosampler lc_ms HILIC-LC-MS/MS System autosampler->lc_ms Inject data Data Acquisition (MRM) lc_ms->data quant Quantification vs. Calibration Curve data->quant result Final this compound Concentration quant->result

Experimental workflow for plasma this compound measurement.

urea_cycle_pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cps1 CPS1 cp Carbamoyl Phosphate cps1->cp otc OTC citrulline_mito Citrulline otc->citrulline_mito cp->otc cp_cytosol Carbamoyl Phosphate cp->cp_cytosol Accumulation (OTC Deficiency) ornithine_mito Ornithine ornithine_mito->otc pyrimidine Pyrimidine Synthesis cp_cytosol->pyrimidine This compound Orotic Acid (Elevated) pyrimidine->this compound

Simplified pathway showing this compound elevation in OTC deficiency.

V. Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. This protocol, along with the provided reference data and visual aids, serves as a valuable resource for researchers and clinicians involved in the study and diagnosis of metabolic disorders. Adherence to good laboratory practices and proper validation of the method are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Metabolic Tracing Studies Using Isotopically Labeled Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled orotate is a powerful tracer for investigating the de novo synthesis of pyrimidine (B1678525) nucleotides. As a key intermediate in this pathway, labeled this compound is incorporated into downstream metabolites, including uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP). By tracking the incorporation of stable isotopes from this compound into these nucleotides using mass spectrometry, researchers can elucidate the activity and regulation of the de novo pyrimidine synthesis pathway in various biological contexts, including cancer metabolism and drug development. These studies provide valuable insights into cellular proliferation, nucleotide pool maintenance, and the effects of therapeutic agents targeting this essential metabolic pathway.

Core Principles of Metabolic Tracing with Isotopically Labeled this compound

The fundamental principle of using isotopically labeled this compound is to introduce a "heavy" version of this metabolite into a biological system and monitor its conversion into downstream products. The heavy isotopes, typically Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), act as tags that can be detected by mass spectrometry.

The workflow for such an experiment generally involves:

  • Cell Culture and Labeling: Cells of interest are cultured in a medium containing the isotopically labeled this compound for a specific duration.

  • Quenching and Metabolite Extraction: Cellular metabolism is rapidly halted (quenched) to prevent further enzymatic activity, followed by the extraction of intracellular metabolites.

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the mass isotopomer distribution of pyrimidine nucleotides.

  • Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of heavy isotopes and to calculate the fractional enrichment of the label in each metabolite. This information can then be used to infer metabolic fluxes.

Detailed Experimental Protocols

This section provides a detailed methodology for a typical metabolic tracing experiment using isotopically labeled this compound in cultured mammalian cells.

Protocol 1: Cell Culture and Labeling with Isotopically Labeled this compound

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Isotopically labeled this compound (e.g., [U-¹³C₅]-Orotic Acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 10 cm cell culture plates

Procedure:

  • Cell Seeding: Plate the cells at a density that ensures they are in the exponential growth phase at the time of labeling. Allow the cells to adhere and grow for 24-48 hours.

  • Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled this compound) with dialyzed FBS and the desired concentration of isotopically labeled this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling: When the cells reach approximately 70-80% confluency, aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Incubation: Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the label. The optimal incubation time depends on the turnover rate of the nucleotide pools in the specific cell line.

Protocol 2: Quenching and Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) 80% methanol (B129727) (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Quenching: To rapidly halt metabolism, place the culture plate on ice and aspirate the labeling medium.

  • Washing: Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled this compound.

  • Extraction: Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.

  • Cell Lysis: Scrape the cells from the plate surface in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Pyrimidine Nucleotides

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer), MS-grade.

  • Standards for all pyrimidine nucleotides of interest.

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts at maximum speed for 5 minutes at 4°C to pellet any remaining debris.

  • Chromatographic Separation: Inject the supernatant onto the HILIC column. Use a gradient of mobile phases to separate the pyrimidine nucleotides.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific mass transitions for each pyrimidine nucleotide and their expected isotopologues.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides a representative example of the mass isotopomer distribution for pyrimidine nucleotides in a cancer cell line after 24 hours of labeling with 100 µM [U-¹³C₅]-Orotate.

Table 1: Representative Mass Isotopomer Distribution of Pyrimidine Nucleotides after Labeling with [U-¹³C₅]-Orotate

MetaboliteIsotopologueFractional Abundance (%)
UMP M+015.2 ± 2.1
M+13.5 ± 0.5
M+21.8 ± 0.3
M+35.5 ± 0.8
M+412.0 ± 1.5
M+562.0 ± 4.2
UDP M+018.5 ± 2.5
M+14.1 ± 0.6
M+22.2 ± 0.4
M+36.8 ± 0.9
M+414.3 ± 1.8
M+554.1 ± 3.9
UTP M+020.1 ± 2.8
M+14.8 ± 0.7
M+22.9 ± 0.5
M+37.5 ± 1.1
M+416.2 ± 2.0
M+548.5 ± 3.5
CTP M+035.6 ± 3.1
M+16.2 ± 0.8
M+24.1 ± 0.6
M+39.8 ± 1.3
M+418.3 ± 2.2
M+526.0 ± 2.9

Note: This is representative data to illustrate the expected outcome. Actual results will vary depending on the cell line, experimental conditions, and the specific isotopically labeled this compound used. M+n represents the isotopologue with 'n' heavy atoms.

Mandatory Visualizations

Signaling Pathway

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydrothis compound Dihydrothis compound N_Carbamoyl_Aspartate->Dihydrothis compound CAD Dihydroorotate_mito Dihydrothis compound Dihydrothis compound->Dihydroorotate_mito Orotate_labeled [U-13C5]-Orotate (Labeled Tracer) OMP Orotidine 5'-monophosphate (OMP) Orotate_labeled->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP PRPP PRPP PRPP->OMP This compound This compound Dihydroorotate_mito->this compound DHODH

De novo pyrimidine biosynthesis pathway highlighting the entry of labeled this compound.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Seed Cells Incubate_24h Incubate 24-48h Start->Incubate_24h Add_Tracer Add [U-13C5]-Orotate Containing Medium Incubate_24h->Add_Tracer Incubate_Time_Course Incubate for Time Course (e.g., 0, 2, 4, 8, 24h) Add_Tracer->Incubate_Time_Course Quench Quench Metabolism (on ice) Incubate_Time_Course->Quench Wash Wash with Ice-Cold Saline Quench->Wash Extract Extract Metabolites (80% Methanol, -80°C) Wash->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Processing Data Processing LCMS->Data_Processing Interpretation Interpretation Data_Processing->Interpretation

Experimental workflow for metabolic tracing with isotopically labeled this compound.

Data Analysis Workflow

Data_Analysis_Workflow cluster_raw_data Raw Data Acquisition cluster_processing Data Processing cluster_interpretation Interpretation & Modeling Raw_MS_Data Raw Mass Spectrometry Data (e.g., .raw, .mzXML) Peak_Picking Peak Picking and Integration Raw_MS_Data->Peak_Picking Natural_Abundance_Correction Correction for Natural Isotope Abundance Peak_Picking->Natural_Abundance_Correction Calculate_Enrichment Calculate Fractional Isotopic Enrichment Natural_Abundance_Correction->Calculate_Enrichment Mass_Isotopomer_Distribution Mass Isotopomer Distribution (MID) Analysis Calculate_Enrichment->Mass_Isotopomer_Distribution Flux_Analysis Metabolic Flux Analysis (optional) Mass_Isotopomer_Distribution->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Data analysis workflow for isotopically labeled this compound tracing studies.

Troubleshooting

Problem Possible Cause Solution
Low label incorporation Inefficient uptake of this compound by the cells.Increase the concentration of labeled this compound or the incubation time. Ensure the cell line has a functional this compound transporter.
High activity of the pyrimidine salvage pathway.Use inhibitors of the salvage pathway to promote flux through the de novo pathway.
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding.
Incomplete quenching of metabolism.Perform the quenching and washing steps as rapidly as possible on ice.
Poor peak shape or resolution in LC-MS/MS Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature.
Matrix effects from the cell extract.Dilute the sample or use a more rigorous sample cleanup method.

Application of Orotate in Cancer Cell Line Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotate, a key intermediate in the de novo pyrimidine (B1678525) synthesis pathway, has emerged as a molecule of significant interest in cancer research. Cancer cells, with their high proliferative rates, often exhibit an increased dependence on this pathway for the synthesis of nucleotides required for DNA and RNA replication. This document provides detailed application notes and protocols for studying the effects of this compound and its derivatives on cancer cell lines, based on current research findings.

This compound's Dual Role in Cancer Cell Lines: Pro-proliferative vs. Anti-cancer Effects

This compound's effect on cancer cells appears to be context-dependent, varying with the cell type and the specific compound used.

  • Tumor-Promoting Role: In certain cancer types, such as hepatocellular carcinoma, orotic acid has been observed to promote tumor growth. Studies on the SK-Hep1 hepatocellular carcinoma cell line indicate that orotic acid increases cell proliferation and decreases apoptosis. This effect is mediated through the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2]

  • Anti-Cancer Activity: Conversely, in ovarian granulosa tumor cells (KGN cell line ), orotic acid exhibits anti-cancer properties by reducing cell viability and inducing apoptosis.[3] This pro-apoptotic effect is associated with an increase in caspase-3/7 activity.[3][4] Interestingly, in non-cancerous ovarian granulosa cells (HGrC1), orotic acid was found to enhance proliferation, suggesting a degree of selectivity for cancer cells.[3]

  • Lithium this compound in Colorectal Cancer: The salt form, lithium this compound, is being investigated for its potential to reduce microsatellite instability (MSI) in colorectal cancer cell lines.[5] MSI is a hallmark of certain types of colorectal cancer and is caused by a deficient DNA mismatch repair system.

Quantitative Data Summary

The following tables summarize the quantitative effects of orotic acid on different cancer cell lines as reported in the literature.

Table 1: Effect of Orotic Acid on the Viability of KGN Ovarian Granulosa Tumor Cells [3][6]

Orotic Acid Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
10No significant changeNo significant changeNo significant change
25No significant changeNo significant changeNo significant change
50No significant change88%83%
10085%85%86%
25072%84%71%

Table 2: Induction of Apoptosis in KGN Cells by Orotic Acid (100 µM for 24h) [3]

Cell Population% of Total Cells (Control)% of Total Cells (Orotic Acid Treated)
Viable Cells~95%~85%
Early Apoptotic Cells~2%~8%
Late Apoptotic Cells~3%~7%

Experimental Protocols

Cell Viability Assay using alamarBlue

This protocol is adapted for determining the effect of orotic acid on the viability of KGN cells.

Materials:

  • KGN human ovarian granulosa tumor cell line

  • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS)

  • Orotic acid stock solution (in DMSO or appropriate solvent)

  • alamarBlue™ Cell Viability Reagent

  • 96-well cell culture plates

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed KGN cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of orotic acid in complete growth medium to achieve final concentrations of 10, 25, 50, 100, and 250 µM. Remove the old medium from the wells and add 100 µL of the respective orotic acid dilutions. Include a vehicle control (medium with the same concentration of solvent used for the orotic acid stock).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • alamarBlue Addition: Add 10 µL of alamarBlue™ reagent directly to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the control cells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the procedure for detecting apoptosis in KGN cells treated with orotic acid.

Materials:

  • KGN cells

  • 6-well cell culture plates

  • Orotic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed KGN cells in 6-well plates and treat with 100 µM orotic acid for 24 hours as described in the viability assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Signaling Pathways and Experimental Workflows

This compound Metabolism and its Role in Pyrimidine Synthesis

G De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + Bicarbonate + Aspartate Dihydrothis compound Dihydrothis compound Glutamine->Dihydrothis compound CAD This compound This compound Dihydrothis compound->this compound DHODH UMP Uridine Monophosphate (UMP) This compound->UMP UMPS G Orotic Acid Signaling in SK-Hep1 Cells OA Orotic Acid AMPK AMPK OA->AMPK mTORC1 mTORC1 AMPK->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis G Workflow for this compound Research in Cancer Cell Lines start Select Cancer Cell Line treat Treat with this compound (various concentrations and time points) start->treat viability Assess Cell Viability (e.g., alamarBlue, MTT) treat->viability apoptosis Analyze Apoptosis (e.g., Annexin V, Caspase activity) treat->apoptosis pathway Investigate Signaling Pathways (e.g., Western Blot for mTOR pathway proteins) viability->pathway apoptosis->pathway end Data Analysis and Conclusion pathway->end

References

Application Notes and Protocols for Animal Models of Orotic Aciduria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic aciduria is a rare autosomal recessive disorder characterized by the excessive excretion of orotic acid in the urine. The primary cause is a deficiency in the bifunctional enzyme uridine (B1682114) monophosphate synthase (UMPS), which catalyzes the final two steps of de novo pyrimidine (B1678525) biosynthesis. This deficiency leads to megaloblastic anemia, failure to thrive, and developmental delays.[1] Animal models that recapitulate the biochemical and clinical features of orotic aciduria are indispensable tools for studying the pathophysiology of the disease, evaluating potential therapeutic interventions, and exploring the roles of pyrimidine metabolism in health and disease.

These application notes provide an overview of established animal models for orotic aciduria, including both induced and genetic models. Detailed protocols for model generation, characterization, and relevant biochemical assays are provided to guide researchers in their experimental design.

Animal Models of Orotic Aciduria

Two main categories of animal models are utilized to study orotic aciduria: induced models and genetic models.

Induced Models

Induced models are created by dietary manipulation or pharmacological intervention to elicit orotic aciduria in wild-type animals. These models are particularly useful for studying the acute effects of impaired pyrimidine synthesis.

Dietary deficiency of arginine, an essential amino acid, leads to an overload of the urea (B33335) cycle. This results in the shunting of excess carbamoyl (B1232498) phosphate (B84403) from the mitochondria to the cytosol, where it enters the pyrimidine biosynthesis pathway, leading to the overproduction and subsequent excretion of orotic acid.[2][3] This model is well-established in rats and is a reliable method for inducing orotic aciduria.

Quantitative Data:

ParameterControl (AIN-93M Diet)Arginine-Deficient DietReference
Urinary Orotic Acid Normal (trace amounts)Significantly elevated[2]
Liver Lipids NormalMarkedly increased (hepatic steatosis)[4]
Serum Triglycerides NormalDecreased[4]
Serum Cholesterol NormalDecreased[4]

Experimental Protocol: Induction of Orotic Aciduria with an Arginine-Deficient Diet in Rats

  • Animal Model: Male Sprague-Dawley rats (initial body weight 150-200 g).

  • Housing: House animals individually in metabolic cages to allow for accurate urine collection. Maintain a 12-hour light/dark cycle and provide ad libitum access to water.

  • Acclimation: Acclimate the rats to the powdered AIN-93M control diet for 3-5 days.[5]

  • Diet Composition:

    • Control Diet: AIN-93M purified rodent diet.[5]

    • Arginine-Deficient Diet: Modify the AIN-93M formulation by replacing arginine with an isonitrogenous amount of L-alanine. The composition of the AIN-93M diet is provided by the manufacturer.

  • Experimental Procedure:

    • Divide the rats into two groups: a control group receiving the AIN-93M diet and an experimental group receiving the arginine-deficient diet.

    • Provide the respective diets ad libitum for a period of 7-14 days.

    • Monitor food intake and body weight daily.

    • Collect 24-hour urine samples at baseline and at specified time points throughout the study. To prevent bacterial degradation of orotic acid, collect urine in containers with a preservative such as toluene (B28343) or sodium azide.

  • Endpoint Analysis:

    • Measure urinary orotic acid concentration using HPLC or GC-MS (see protocol below).

    • At the end of the study, euthanize the animals and collect blood for serum analysis (triglycerides, cholesterol) and liver tissue for lipid analysis and enzyme activity assays.

Pharmacological agents that inhibit specific enzymes in the pyrimidine biosynthesis pathway can be used to induce orotic aciduria.

  • 6-Azauridine (B1663090): This uridine analog is converted intracellularly to 6-azauridine-5'-phosphate, a competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase, the second enzymatic activity of UMPS.[6] Administration of 6-azauridine leads to the accumulation and excretion of orotic acid and orotidine (B106555).

  • Allopurinol (B61711): Primarily used to treat hyperuricemia, allopurinol and its active metabolite, oxypurinol, can also inhibit OMP decarboxylase, leading to orotic aciduria and orotidinuria.[7][8]

Quantitative Data:

ModelCompoundSpeciesExpected OutcomeReference
Drug-Induced6-AzauridineMouse, HumanIncreased urinary orotic acid and orotidine[6][9]
Drug-InducedAllopurinolRat, HumanIncreased urinary orotic acid and orotidine[7][8][10]

Experimental Protocol: Induction of Orotic Aciduria with 6-Azauridine in Mice

  • Animal Model: Adult male mice (e.g., C57BL/6).

  • Compound Preparation: Dissolve 6-azauridine in sterile saline or phosphate-buffered saline (PBS). The concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 100 µL).

  • Administration:

    • Administer 6-azauridine via intraperitoneal (i.p.) injection.

    • A starting dose of 200 mg/kg body weight can be used, with adjustments based on pilot studies.

  • Sample Collection:

    • House mice in metabolic cages for urine collection.

    • Collect urine for 24 hours post-injection.

  • Analysis: Measure urinary orotic acid and orotidine levels.

Experimental Protocol: Induction of Orotic Aciduria with Allopurinol in Rats

  • Animal Model: Adult male Sprague-Dawley rats.

  • Compound Preparation: Prepare a suspension of allopurinol in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administration:

    • Administer allopurinol via oral gavage.

    • A typical dose is 50-100 mg/kg body weight daily for several days.

  • Sample Collection:

    • Collect 24-hour urine samples using metabolic cages.

  • Analysis: Measure urinary orotic acid and orotidine concentrations.

Genetic Models

Genetic models involve the targeted mutation of the Umps gene, providing a more direct representation of hereditary orotic aciduria.

Mice with a targeted disruption of the Umps gene have been generated. Homozygous knockout of Umps is typically embryonic lethal, highlighting the critical role of de novo pyrimidine synthesis in development.[2] Heterozygous mice (Umps+/-) are viable and may exhibit a milder phenotype with subtle increases in orotic acid excretion.[3] The International Mouse Phenotyping Consortium (IMPC) has generated and phenotyped Umps knockout mice, and their data is publicly available.[2][4]

Quantitative Data (IMPC data for Umps knockout mice):

Data from the IMPC indicates that heterozygous Umps knockout mice exhibit several phenotypic abnormalities. While direct measurements of orotic acid are not explicitly listed in the top-level phenotype summary, alterations in hematological and clinical chemistry parameters are noted. Researchers are encouraged to explore the detailed data on the IMPC website.

ParameterGenotypePhenotypeReference
Hematology Umps+/-Altered red blood cell parameters[2][4]
Clinical Chemistry Umps+/-Altered serum chemistry[2][4]
Viability Umps-/-Embryonic lethal[2]

Experimental Protocol: Characterization of UMPS Heterozygous Mice

  • Animal Model: Obtain heterozygous (Umps+/-) mice and wild-type littermate controls. Breeding strategies will depend on the specific knockout allele and repository guidelines.

  • Genotyping:

    • Extract genomic DNA from tail biopsies or ear punches.

    • Perform PCR-based genotyping using primers specific for the wild-type and targeted Umps alleles. A standard protocol for mouse genotyping is provided below.

  • Phenotypic Analysis:

    • Urine Analysis: Collect 24-hour urine samples and measure orotic acid concentrations.

    • Hematology: Perform a complete blood count (CBC) to assess for signs of megaloblastic anemia (e.g., increased mean corpuscular volume [MCV]).

    • Biochemical Analysis: Measure UMPS enzyme activity in liver or erythrocyte lysates.

Experimental Protocols

Protocol 1: Measurement of Urinary Orotic Acid by HPLC

This protocol provides a general method for the quantification of orotic acid in urine using high-performance liquid chromatography (HPLC) with UV detection.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

    • Dilute the supernatant 1:10 with mobile phase (e.g., 50 mM potassium phosphate, pH 2.5).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 50 mM potassium phosphate, pH 2.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve of orotic acid in the mobile phase.

    • Calculate the concentration of orotic acid in the urine samples by comparing their peak areas to the standard curve.

    • Normalize the orotic acid concentration to creatinine (B1669602) to account for variations in urine dilution.

Protocol 2: UMP Synthase (UMPS) Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of the two enzymatic components of UMPS: orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC).[1][11]

  • Tissue Homogenization:

    • Homogenize fresh or frozen liver tissue (approximately 100 mg) in 1 mL of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for the enzyme assay.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • OPRT Activity Assay:

    • The assay mixture (1 mL) contains: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM 5-phosphoribosyl-1-pyrophosphate (PRPP), and tissue extract (containing 50-100 µg of protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 0.5 mM orotic acid.

    • Monitor the decrease in absorbance at 295 nm (the wavelength of maximum absorbance for orotic acid) for 10-15 minutes.

    • The rate of decrease in absorbance is proportional to the OPRT activity.

  • OMPDC Activity Assay:

    • The assay mixture (1 mL) contains: 50 mM Tris-HCl (pH 7.5), and tissue extract (containing 50-100 µg of protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 0.1 mM orotidine-5'-monophosphate (OMP).

    • Monitor the decrease in absorbance at 285 nm (the wavelength of maximum absorbance for OMP) for 10-15 minutes.

    • The rate of decrease in absorbance is proportional to the OMPDC activity.

Protocol 3: Mouse Genotyping by PCR

This is a general protocol for genotyping knockout mice and should be adapted based on the specific genetic modification.

  • Genomic DNA Extraction:

    • Obtain a small tail biopsy (~2 mm) or ear punch from each mouse.

    • Place the tissue in a microcentrifuge tube containing a lysis buffer with proteinase K.

    • Incubate at 55°C overnight or until the tissue is completely lysed.

    • Inactivate the proteinase K by heating at 95°C for 10 minutes.

    • Centrifuge to pellet debris and use the supernatant containing the genomic DNA as the template for PCR.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • Genomic DNA template (1-2 µL)

      • Forward and reverse primers for the wild-type allele

      • Forward and reverse primers for the mutant allele (one primer may be common to both reactions)

      • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

      • Nuclease-free water

    • Use a thermal cycler with an appropriate program for your primers and target sequence. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Agarose (B213101) Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Include a DNA ladder to determine the size of the PCR products.

    • Visualize the DNA bands under UV light. The pattern of bands will indicate the genotype of each mouse (wild-type, heterozygous, or homozygous mutant).

Mandatory Visualizations

pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol cluster_disease Orotic Aciduria Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl Aspartate CAD Dihydrothis compound Dihydrothis compound Carbamoyl Aspartate->Dihydrothis compound CAD Dihydroorotate_m Dihydrothis compound Dihydrothis compound->Dihydroorotate_m Transport Orotic Acid_m Orotic Acid Dihydroorotate_m->Orotic Acid_m DHODH Orotic Acid Orotic Acid Orotic Acid_m->Orotic Acid Transport OMP OMP Orotic Acid->OMP UMPS (OPRT) Excess Orotic Acid Excess Orotic Acid Orotic Acid->Excess Orotic Acid Excretion PRPP PRPP PRPP->OMP UMPS (OPRT) UMP UMP OMP->UMP UMPS (OMPDC) UMPS Deficiency UMPS Deficiency UMPS (OPRT) UMPS (OPRT) UMPS (OMPDC) UMPS (OMPDC) experimental_workflow cluster_model Animal Model Selection cluster_induction Model Induction/Generation cluster_characterization Phenotypic Characterization cluster_analysis Biochemical and Molecular Analysis cluster_evaluation Therapeutic Intervention (Optional) Induced Model Induced Model Dietary/Pharmacological Intervention Dietary/Pharmacological Intervention Induced Model->Dietary/Pharmacological Intervention Genetic Model Genetic Model Breeding and Genotyping Breeding and Genotyping Genetic Model->Breeding and Genotyping Urine Collection Urine Collection Dietary/Pharmacological Intervention->Urine Collection Blood Collection Blood Collection Dietary/Pharmacological Intervention->Blood Collection Tissue Collection Tissue Collection Dietary/Pharmacological Intervention->Tissue Collection Breeding and Genotyping->Urine Collection Breeding and Genotyping->Blood Collection Breeding and Genotyping->Tissue Collection Orotic Acid Measurement (HPLC/GC-MS) Orotic Acid Measurement (HPLC/GC-MS) Urine Collection->Orotic Acid Measurement (HPLC/GC-MS) Complete Blood Count (CBC) Complete Blood Count (CBC) Blood Collection->Complete Blood Count (CBC) UMPS Enzyme Activity Assay UMPS Enzyme Activity Assay Tissue Collection->UMPS Enzyme Activity Assay Gene Expression/Protein Analysis Gene Expression/Protein Analysis Tissue Collection->Gene Expression/Protein Analysis Drug Administration Drug Administration Orotic Acid Measurement (HPLC/GC-MS)->Drug Administration Complete Blood Count (CBC)->Drug Administration Outcome Assessment Outcome Assessment Drug Administration->Outcome Assessment

References

Development of Orotate Derivatives as Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of orotate derivatives as therapeutic agents, with a focus on their synthesis, mechanisms of action, and therapeutic applications. Detailed protocols for key experiments and quantitative data from preclinical and clinical studies are presented to facilitate further research and development in this promising field.

Introduction to this compound Derivatives

Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[1][2] This central role in cellular proliferation has made enzymes in the pyrimidine synthesis pathway, such as Dihydrothis compound (B8406146) Dehydrogenase (DHODH) and this compound Phosphoribosyltransferase (OPRTase), attractive targets for therapeutic intervention.[3][4] this compound derivatives, including DHODH inhibitors, OPRTase inhibitors, and metal complexes of orotic acid, have emerged as a diverse class of compounds with significant therapeutic potential in oncology, autoimmune diseases, and cardiovascular conditions.[5][6][7]

Key Therapeutic Targets and Mechanisms of Action

Dihydrothis compound Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydrothis compound to this compound.[3][5] Inhibition of DHODH leads to depletion of the pyrimidine pool, which preferentially affects rapidly proliferating cells, such as cancer cells and activated lymphocytes, that have a high demand for nucleotides.[8] This forms the basis for the use of DHODH inhibitors in cancer and autoimmune diseases.[9][10]

The downstream effects of DHODH inhibition are multifaceted, leading to cell cycle arrest, apoptosis, and modulation of key signaling pathways. Notably, DHODH inhibition has been shown to downregulate the expression of the oncoprotein c-Myc and upregulate the cell cycle inhibitor p21.[6][11]

This compound Phosphoribosyltransferase (OPRTase) Inhibition

OPRTase is another crucial enzyme in the pyrimidine biosynthesis pathway, catalyzing the conversion of this compound to orotidine-5'-monophosphate (OMP).[4] Inhibition of OPRTase also disrupts pyrimidine synthesis and is being explored as a strategy for developing anticancer and antimicrobial agents.[12][13]

Carboxyamidotriazole-Orotate (CTO)

CTO is an this compound salt of carboxyamidotriazole (B1668434) (CAI), a small molecule inhibitor of non-voltage-operated calcium channels.[3] By blocking calcium influx, CTO disrupts calcium-dependent signal transduction pathways that are critical for tumor cell growth, invasion, and angiogenesis.[3] Its mechanism involves the inhibition of key signaling cascades, including the PI3K/Akt/mTOR and VEGF pathways.[3][7]

Metal Complexes of Orotic Acid

Orotic acid can form complexes with various metal ions, such as magnesium, lithium, and zinc, which can enhance their bioavailability and therapeutic efficacy.[6][14] Magnesium this compound, in particular, has shown promise in the treatment of cardiovascular diseases by improving the energy status of the myocardium.[4][15] Lithium this compound is being investigated for its neuroprotective effects in neurodegenerative diseases like Alzheimer's disease.[8][9][16]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of several key signaling pathways.

Signaling_Pathways cluster_DHODH DHODH Inhibition cluster_CTO CTO Mechanism cluster_Wnt Wnt/β-catenin Pathway DHODH DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Inhibition cMyc c-Myc ↓ Pyrimidine_Depletion->cMyc p21 p21 ↑ Pyrimidine_Depletion->p21 CellCycleArrest Cell Cycle Arrest (S-phase) cMyc->CellCycleArrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CTO CTO Ca_Channel Ca²⁺ Channels CTO->Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx PI3K_Akt PI3K/Akt Pathway ↓ Ca_Influx->PI3K_Akt VEGF VEGF Signaling ↓ Ca_Influx->VEGF Proliferation Cell Proliferation ↓ PI3K_Akt->Proliferation GSK3b GSK3β PI3K_Akt->GSK3b Angiogenesis Angiogenesis ↓ VEGF->Angiogenesis Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl Dvl->GSK3b Inhibition b_catenin β-catenin GSK3b->b_catenin Degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Synthesis_Workflow Start Substituted Maleimide Step1 Reaction with Amine Start->Step1 Intermediate1 N-Substituted Maleamic Acid Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 N-Substituted Maleimide Step2->Intermediate2 Step3 Reaction with Ethyl Glycinate Intermediate2->Step3 Intermediate3 Intermediate Step3->Intermediate3 Step4 Hydrolysis and Cyclization Intermediate3->Step4 Product N¹-Substituted Orotic Acid Step4->Product

References

Application Notes and Protocols for Lithium Orotate in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium orotate, a salt of lithium and orotic acid, is gaining significant interest in neurological research for its potential neuroprotective and cognitive-enhancing properties. Unlike lithium carbonate, which is a widely used psychiatric medication, lithium this compound is purported to have higher bioavailability and better penetration of the blood-brain barrier, potentially allowing for the use of lower, less toxic doses.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of lithium this compound in various neurological conditions, including Alzheimer's disease, traumatic brain injury (TBI), and for its role in promoting neurogenesis.

Mechanisms of Action

Lithium this compound exerts its effects through multiple signaling pathways. A primary target is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a variety of cellular processes, including tau phosphorylation and amyloid-β production, which are hallmarks of Alzheimer's disease.[3][4] By inhibiting GSK-3β, lithium this compound can reduce the hyperphosphorylation of tau protein, a critical step in the formation of neurofibrillary tangles.[5] Furthermore, lithium's inhibition of GSK-3β can modulate inflammatory responses.[6]

Lithium also activates the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and synaptic plasticity.[3] Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[3]

Data Presentation: Preclinical Evidence

The following tables summarize key quantitative findings from preclinical studies investigating the effects of lithium this compound and lithium in animal models of neurological disorders.

Table 1: Effects of Lithium this compound in Alzheimer's Disease Mouse Models
ParameterAnimal ModelTreatmentKey FindingsReference
Amyloid Plaque BurdenAD Mouse ModelLow-dose lithium this compound in drinking waterSignificantly reduced amyloid plaque burden.[7][7]
Tau Tangle AccumulationAD Mouse ModelLow-dose lithium this compound in drinking waterSignificantly reduced tau tangle accumulation.[7][7]
Memory FunctionAD Mouse ModelLow-dose lithium this compound in drinking waterReversed memory loss.[7][7]
Synapse LossAging MiceLow-dose lithium this compoundPrevented synapse loss and reversed cognitive decline.[7][7]
Brain Lithium ConcentrationRatsSingle intraperitoneal injection of lithium this compound (2.0 m equiv kg⁻¹)Approximately three times greater brain lithium concentration at 24h compared to lithium carbonate.[8][8]
Table 2: Effects of Lithium in Traumatic Brain Injury (TBI) Animal Models
ParameterAnimal ModelTreatmentKey FindingsReference
Hemispheric Tissue LossMouse TBI ModelChronic lithium (1 mmol/kg, i.p.) for 14 days pre-TBIAttenuated the loss of hemispheric tissue.[9]
Cerebral EdemaMouse TBI ModelChronic lithium (1 mmol/kg, i.p.) for 14 days pre-TBIAttenuated cerebral edema.[9]
Pro-inflammatory Cytokine (IL-1β)Mouse TBI ModelChronic lithium (1 mmol/kg, i.p.) for 14 days pre-TBIAttenuated the expression of interleukin-1β.[9]
Neuronal Degeneration (Hippocampal CA3 and Dentate Gyrus)Mouse TBI ModelChronic lithium (1 mmol/kg, i.p.) for 14 days pre-TBIAttenuated neuronal degeneration as shown by Fluoro-Jade B staining.[9]
Spatial Learning and MemoryMouse TBI ModelChronic lithium (1 mmol/kg, i.p.) for 14 days pre-TBIEnhanced spatial learning and memory performance in the Morris water maze.[9]
Tau Pathology (pThr231)Rat TBI ModelDaily lithium administrationReduced hippocampal pThr231 tau pathology at day 10 post-TBI.[6][6]
MicrogliosisRat TBI ModelDaily lithium administrationReduced microgliosis at day 10 post-TBI.[6][6]
Table 3: Effects of Lithium on Neurogenesis
ParameterModelTreatmentKey FindingsReference
Proliferation of Neural Progenitor Cells (BrdU+ cells)APP Mutant MiceLithium treatmentSignificantly higher number of proliferating cells in lithium-treated transgenic mice compared to saline-treated transgenic mice.[10][10]
New Neuron Survival (BrdU+/NeuN+ cells)APP Mutant MiceLithium treatmentSignificantly restored new neuron survival in transgenic mice.[10][10]
Generation of Neuroblasts, Neurons, and GliaHuman Hippocampal Progenitor CellsHigh-dose lithium (2.25 mM)Increased generation of neuroblasts (P ≤ 0.01), neurons (P ≤ 0.01), and glia (P ≤ 0.001).[11][11]

Experimental Protocols

Protocol 1: In Vivo Administration of Lithium this compound in a Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic efficacy of lithium this compound in reducing AD-like pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

  • Transgenic AD mice (e.g., APP/PS1) and wild-type littermates.

  • Lithium this compound powder.

  • Sterile drinking water.

  • Animal cages and standard housing supplies.

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

  • Histology and immunohistochemistry reagents (e.g., anti-Aβ and anti-phospho-tau antibodies).

  • Microscope for imaging.

Procedure:

  • Animal Housing and Grouping: House mice in a controlled environment (12h light/dark cycle, ad libitum access to food and water). Divide mice into four groups: (1) Wild-type control (vehicle), (2) Wild-type + Lithium this compound, (3) AD model (vehicle), and (4) AD model + Lithium this compound.

  • Lithium this compound Administration: Prepare a stock solution of lithium this compound in sterile drinking water. A low-dose can be administered, for example, to achieve a concentration of 4.3 microequivalents per liter in the drinking water, which in mice translates to a human equivalent dose of approximately 12 mg of lithium this compound per day.[12] Administer the lithium this compound solution or vehicle (plain drinking water) to the respective groups for a specified duration (e.g., 6 months).

  • Behavioral Testing: At the end of the treatment period, perform cognitive behavioral tests such as the Morris water maze to assess spatial learning and memory.

  • Tissue Collection and Processing: Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix in paraformaldehyde before cryoprotecting in sucrose.

  • Histopathological Analysis: Section the brains and perform immunohistochemistry using antibodies against Aβ plaques and hyperphosphorylated tau. Quantify the plaque and tangle load in relevant brain regions (e.g., hippocampus, cortex).

  • Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). Quantify and compare the pathological markers between the different groups.

Protocol 2: In Vitro Assessment of GSK-3β Inhibition by Lithium this compound

Objective: To determine the inhibitory effect of lithium this compound on GSK-3β activity in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, Neuro-2a).

  • Cell culture medium and supplements.

  • Lithium this compound.

  • GSK-3β kinase activity assay kit.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • Western blot apparatus and reagents (including antibodies for phosphorylated GSK-3β (Ser9) and total GSK-3β).

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells to approximately 80% confluency. Treat the cells with varying concentrations of lithium this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • GSK-3β Kinase Activity Assay: Following the manufacturer's instructions for the kinase assay kit, measure the activity of GSK-3β in the cell lysates. This typically involves an ELISA-based method or a radioactive filter binding assay.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-GSK-3β (Ser9) (the inactive form) and total GSK-3β. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Normalize the GSK-3β activity to the total protein concentration. For the western blot, quantify the band intensities and express the level of phospho-GSK-3β relative to total GSK-3β. Compare the results from the lithium this compound-treated groups to the control group.

Protocol 3: Analysis of Neurogenesis using BrdU Labeling in Lithium-Treated Mice

Objective: To quantify the effect of lithium this compound on the proliferation and survival of new neurons in the adult mouse hippocampus.

Materials:

  • Adult mice.

  • Lithium this compound.

  • 5-bromo-2'-deoxyuridine (BrdU).

  • Perfusion and tissue processing reagents.

  • Immunohistochemistry reagents (including anti-BrdU and anti-NeuN antibodies).

  • Fluorescence microscope.

  • Stereology software for cell counting.

Procedure:

  • Lithium this compound and BrdU Administration: Treat mice with lithium this compound in their drinking water as described in Protocol 1. To label dividing cells, administer BrdU (e.g., 50 mg/kg, i.p.) daily for a consecutive number of days (e.g., 5-7 days).

  • Tissue Collection: For proliferation studies, sacrifice the mice 24 hours after the last BrdU injection. For survival studies, sacrifice the mice several weeks (e.g., 4 weeks) after the last BrdU injection. Perfuse and process the brains as described in Protocol 1.

  • Immunohistochemistry: Section the brains and perform double-labeling immunofluorescence for BrdU and the mature neuron marker NeuN. This will allow for the identification of newly born cells that have differentiated into neurons.

  • Cell Quantification: Use a fluorescence microscope and stereological software to count the number of BrdU-positive cells and BrdU/NeuN double-positive cells in the subgranular zone (SGZ) of the dentate gyrus.

  • Data Analysis: Compare the number of proliferating cells (BrdU+) and surviving new neurons (BrdU+/NeuN+) between the lithium this compound-treated and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways

Lithium_Orotate_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_complex Destruction Complex Frizzled->Destruction_complex Inhibits Li_this compound Lithium this compound GSK3b GSK-3β Li_this compound->GSK3b Inhibits Beta_catenin β-catenin GSK3b->Beta_catenin Phosphorylates for Degradation Beta_catenin_nuc β-catenin Beta_catenin->Beta_catenin_nuc Translocates Destruction_complex->Beta_catenin Akt Akt/PKB Akt->GSK3b Inhibits (pSer9) PI3K PI3K PI3K->Akt Activates TCF_LEF TCF/LEF Beta_catenin_nuc->TCF_LEF Binds Gene_expression Gene Expression (Neurogenesis, Synaptic Plasticity) TCF_LEF->Gene_expression Activates

Caption: Signaling pathways modulated by lithium this compound.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Study (e.g., AD Mouse Model) cluster_invitro In Vitro Study (e.g., Neuronal Cell Line) start_invivo Animal Model Selection (e.g., APP/PS1 mice) treatment_invivo Lithium this compound Administration (in drinking water) start_invivo->treatment_invivo behavior Behavioral Testing (e.g., Morris Water Maze) treatment_invivo->behavior tissue_collection Tissue Collection (Brain Harvest) behavior->tissue_collection analysis_invivo Histopathological & Biochemical Analysis (IHC for Aβ, p-tau; Western Blot for GSK-3β) tissue_collection->analysis_invivo end_invivo Data Analysis & Interpretation analysis_invivo->end_invivo start_invitro Cell Culture (e.g., SH-SY5Y cells) treatment_invitro Lithium this compound Treatment (dose-response) start_invitro->treatment_invitro cell_lysis Cell Lysis treatment_invitro->cell_lysis analysis_invitro Biochemical Assays (GSK-3β activity, Western Blot) cell_lysis->analysis_invitro end_invitro Data Analysis & Interpretation analysis_invitro->end_invitro

Caption: General experimental workflows for in vivo and in vitro studies.

References

Isolating Orotate Phosphoribosyltransferase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing various techniques for the isolation of orotate phosphoribosyltransferase (OPRT). This critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway is a key target in cancer and parasitic disease research. These detailed methodologies provide a roadmap for obtaining highly purified OPRT, essential for structural studies, inhibitor screening, and kinetic analysis.

This compound phosphoribosyltransferase (OPRT), also known as this compound phosphoribosyl pyrophosphate transferase, catalyzes the conversion of this compound and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate.[1] In mammals, this enzymatic activity is carried out by a domain of the bifunctional enzyme UMP synthase (UMPS), which also includes orotidine-5'-phosphate decarboxylase activity.[1] Given its essential role in nucleotide metabolism, OPRT is a validated target for various therapeutic interventions.

These application notes provide in-depth protocols for the most common and effective techniques used to isolate both native and recombinant OPRT. The methods covered include affinity chromatography, ion-exchange chromatography, size-exclusion chromatography, and immunoprecipitation. Each protocol is presented with detailed, step-by-step instructions to ensure reproducibility and success in the laboratory.

Key Techniques for OPRT Isolation

A multi-step purification strategy is often employed to achieve high purity of OPRT. A typical workflow involves an initial capture step using affinity or ion-exchange chromatography, followed by a polishing step using size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

Affinity Chromatography

Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the protein and a ligand immobilized on a chromatographic matrix. For recombinant OPRT, this often involves the use of an affinity tag, such as a polyhistidine (His-tag), fused to the protein.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates proteins based on their net surface charge.[2] This technique is highly effective for purifying OPRT and can be used as an initial capture step or an intermediate purification step. The choice between an anion or cation exchanger depends on the isoelectric point (pI) of the OPRT being purified and the pH of the buffer.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size.[3] This method is ideal as a final "polishing" step in the purification workflow to separate monomeric OPRT from aggregates and other contaminants of different molecular weights.

Immunoprecipitation

Immunoprecipitation is used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This technique is particularly useful for isolating the endogenous bifunctional UMP synthase from mammalian cells to study its interactions and function in a more native context.

Quantitative Analysis of Purification

To assess the effectiveness of each purification step, a purification summary table is essential. This table tracks the total protein, total activity, specific activity, yield, and purification fold at each stage of the process.

Table 1: Purification Summary for Recombinant E. coli this compound Phosphoribosyltransferase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate12001200.11001
Heat Shock8001120.14931.4
Anion Exchange45902.07520
Size Exclusion15755.06350

Note: The data in this table is illustrative and based on typical results for the purification of recombinant E. coli OPRT.

Signaling Pathway and Experimental Workflows

Pyrimidine Biosynthesis Pathway

This compound phosphoribosyltransferase catalyzes a key step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ATCase Dihydrothis compound Dihydrothis compound Carbamoyl_aspartate->Dihydrothis compound Dihydroorotase Dihydroorotate_m Dihydrothis compound Dihydrothis compound->Dihydroorotate_m This compound This compound OMP Orotidine 5'-monophosphate (OMP) This compound->OMP OPRT Dihydroorotate_m->this compound DHODH Glutamine Glutamine + CO2 + 2 ATP Glutamine->Carbamoyl_phosphate CPSII Aspartate Aspartate PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODCase

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of OPRT.

General Protein Purification Workflow

A logical workflow is crucial for efficient protein purification. The following diagram illustrates a common multi-step approach.

Purification_Workflow Cell_Lysate Crude Cell Lysate Clarification Clarification (Centrifugation/Filtration) Cell_Lysate->Clarification Capture Capture Step (Affinity or Ion-Exchange Chromatography) Clarification->Capture Intermediate Intermediate Purification (Ion-Exchange or Hydrophobic Interaction) Capture->Intermediate Polishing Polishing Step (Size-Exclusion Chromatography) Intermediate->Polishing Pure_Protein Purified OPRT Polishing->Pure_Protein

Caption: A typical multi-step workflow for protein purification.

Experimental Protocols

Herein, we provide detailed protocols for the isolation of OPRT.

Protocol 1: Purification of Recombinant His-tagged OPRT by Affinity Chromatography

This protocol describes the purification of a polyhistidine-tagged OPRT from E. coli lysate using immobilized metal affinity chromatography (IMAC).

Materials:

  • Ni-NTA Agarose (B213101) resin

  • Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0

  • Washing Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Empty chromatography column

Procedure:

  • Column Preparation:

    • Pack an appropriate volume of Ni-NTA Agarose resin into an empty chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading:

    • Load the clarified cell lysate containing the His-tagged OPRT onto the equilibrated column. Collect the flow-through for analysis.

  • Washing:

    • Wash the column with 10-15 CV of Washing Buffer to remove non-specifically bound proteins. Collect the wash fractions.

  • Elution:

    • Elute the bound His-tagged OPRT with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified OPRT.

    • If necessary, remove the imidazole by dialysis or buffer exchange into a suitable storage buffer.

Protocol 2: Purification of OPRT by Ion-Exchange Chromatography

This protocol outlines the purification of OPRT using anion-exchange chromatography. It is assumed that the OPRT has a pI below the working pH and is therefore negatively charged.

Materials:

  • Q-Sepharose or other strong anion-exchange resin

  • Equilibration Buffer (Buffer A): 25 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 2 mM 2-mercaptoethanol

  • Elution Buffer (Buffer B): 25 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 2 mM 2-mercaptoethanol, 1 M NaCl

  • Chromatography system (e.g., FPLC)

Procedure:

  • Column Equilibration:

    • Pack the anion-exchange column and equilibrate with 5-10 CV of Buffer A.

  • Sample Loading:

    • Load the protein sample (dialyzed into Buffer A) onto the column.

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elution:

    • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV.

    • Collect fractions throughout the gradient.

  • Analysis:

    • Analyze fractions by SDS-PAGE and an OPRT activity assay to identify the fractions containing the purified enzyme. Pool the active and pure fractions.

Protocol 3: Polishing of OPRT by Size-Exclusion Chromatography

This protocol describes the final purification step to separate monomeric OPRT from aggregates.

Materials:

  • Superdex 200 or other suitable size-exclusion column

  • SEC Buffer: 25 mM Tris-HCl, pH 7.6, 150 mM NaCl, 0.5 mM EDTA, 2 mM 2-mercaptoethanol

  • Chromatography system

Procedure:

  • Column Equilibration:

    • Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.

  • Sample Injection:

    • Concentrate the pooled fractions from the previous purification step.

    • Inject the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume.

  • Elution:

    • Elute the protein with SEC Buffer at a constant flow rate.

    • Collect fractions and monitor the protein elution profile at 280 nm.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and identify the fractions containing monomeric OPRT. Pool the desired fractions.

Protocol 4: Immunoprecipitation of Endogenous UMP Synthase

This protocol provides a general method for the immunoprecipitation of UMPS from mammalian cell lysates.

Materials:

  • Anti-UMPS antibody

  • Protein A/G agarose beads

  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Wash Buffer: (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer: (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Cell Lysis:

    • Lyse cultured mammalian cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation.

  • Pre-clearing (Optional):

    • Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-UMPS antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the bound UMPS from the beads by adding Elution Buffer.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Analyze the eluted sample by Western blotting using the anti-UMPS antibody to confirm the presence of the protein.

Protocol 5: Spectrophotometric Assay of OPRT Activity

This continuous assay measures the decrease in absorbance at 295 nm as this compound is consumed.

Materials:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.6, 2 mM MgCl2

  • Substrate Stock Solutions: 10 mM Orotic Acid, 10 mM PRPP

  • UV-compatible cuvettes

  • Spectrophotometer capable of measuring at 295 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Assay Buffer and the desired concentration of orotic acid (e.g., 100 µM).

  • Enzyme Addition:

    • Add a small amount of the purified OPRT enzyme solution to the reaction mixture and mix gently.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding PRPP (e.g., to a final concentration of 100 µM).

    • Immediately start monitoring the decrease in absorbance at 295 nm over time.

  • Calculation of Activity:

    • Calculate the rate of this compound consumption using the molar extinction coefficient of this compound at 295 nm. One unit of OPRT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of OMP per minute under the specified conditions.

References

Protocol for Assessing Orotate Uptake in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orotic acid, an intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, plays a crucial role in cellular metabolism. The uptake of orotate into cells is a regulated process mediated by specific transporters, such as Organic Anion Transporter 10 (OAT10/SLC22A13) and Urate Transporter 1 (URAT1/SLC22A12).[1] Dysregulation of this compound uptake and metabolism has been implicated in various physiological and pathological conditions, making it a potential target for therapeutic intervention. This document provides a detailed protocol for assessing this compound uptake in cultured mammalian cells using a radiolabeled uptake assay.

Signaling Pathway

This compound enters the cell via transporters like OAT10 and URAT1. Inside the cell, it is converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme this compound phosphoribosyltransferase (OPRT). OMP is then decarboxylated by OMP decarboxylase to form uridine (B1682114) monophosphate (UMP), a key precursor for the synthesis of pyrimidine nucleotides.

Orotate_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orotate_ext This compound Transporter This compound Transporters (e.g., OAT10, URAT1) Orotate_ext->Transporter Uptake Orotate_int This compound Transporter->Orotate_int OMP Orotidine 5'-monophosphate (OMP) Orotate_int->OMP OPRT UMP Uridine monophosphate (UMP) OMP->UMP OMP Decarboxylase Pyrimidine_synthesis Pyrimidine Nucleotide Synthesis UMP->Pyrimidine_synthesis

Figure 1: this compound uptake and metabolism pathway.

Experimental Workflow

The following diagram outlines the major steps in the this compound uptake assay.

Experimental_Workflow A 1. Cell Seeding Seed cells (e.g., HEK293) in a 96-well plate B 2. Cell Culture Incubate for 24-48 hours to reach confluence A->B C 3. Pre-incubation Wash and pre-incubate cells with uptake buffer B->C D 4. Initiate Uptake Add radiolabeled this compound (e.g., [3H]-orotate) C->D E 5. Incubation Incubate for a defined period (e.g., 2-15 min) D->E F 6. Terminate Uptake Wash with ice-cold buffer to remove extracellular label E->F G 7. Cell Lysis Lyse cells to release intracellular contents F->G H 8. Scintillation Counting Quantify radioactivity to determine uptake G->H I 9. Data Analysis Calculate uptake and perform kinetic analysis H->I

Figure 2: Experimental workflow for the this compound uptake assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the transporter of interest (e.g., hURAT1 or hOAT10) and a mock-transfected control cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Radiolabeled this compound: [³H]-Orotic acid.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 5.5 mM HEPES, and 1 mM D-glucose.[2] For chloride-free conditions, sodium gluconate can be substituted for NaCl.[3][4]

  • Wash Buffer: Ice-cold Krebs-Ringer-HEPES buffer.

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • 96-well cell culture plates: Poly-D-lysine coated plates are recommended for HEK293 cells.[5]

  • Inhibitors: Test compounds for inhibition studies (e.g., benzbromarone, probenecid).

Procedure
  • Cell Seeding:

    • One to two days before the assay, seed the transporter-expressing and mock-transfected HEK293 cells into a 96-well poly-D-lysine coated plate.

    • A seeding density of 40,000 to 60,000 cells per well is recommended for HEK293 cells to reach confluence in 24-48 hours.[5][6]

  • Cell Culture:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ until the cells form a confluent monolayer.

  • This compound Uptake Assay:

    • On the day of the experiment, gently aspirate the culture medium from each well.

    • Wash the cells three times with 200 µL of pre-warmed (37°C) uptake buffer.

    • After the final wash, add 100 µL of pre-warmed uptake buffer to each well and pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the uptake, add 50 µL of uptake buffer containing [³H]-orotate to achieve the desired final concentration (e.g., 50 nM). For kinetic studies, a range of concentrations should be used.

    • Incubate the plate at 37°C for the desired time period. A time-course experiment (e.g., 2, 5, 10, 15 minutes) should be performed to determine the linear range of uptake.[7][8]

    • To terminate the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 200 µL of ice-cold wash buffer.

  • Quantification of Uptake:

    • After the final wash, aspirate all the wash buffer.

    • Add 100 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete cell lysis.

    • Transfer the lysate from each well to a scintillation vial or a 96-well scintillation plate (ScintiPlate).

    • Add 4 mL of scintillation cocktail to each vial (or as recommended for the plate).

    • Measure the radioactivity in a liquid scintillation counter.

  • Inhibition Studies:

    • To assess the effect of inhibitors, pre-incubate the cells with the test compounds in the uptake buffer for a specified time (e.g., 10 minutes) before adding the [³H]-orotate.

    • The uptake assay is then performed as described above in the continuous presence of the inhibitor.

  • Data Analysis:

    • Subtract the radioactivity measured in the mock-transfected cells (non-specific uptake) from the radioactivity measured in the transporter-expressing cells (total uptake) to determine the transporter-specific uptake.

    • Normalize the uptake data to the protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).

    • For kinetic analysis, plot the specific uptake rate (V) against the substrate concentration (S) and fit the data to the Michaelis-Menten equation to determine the maximal uptake rate (Vmax) and the Michaelis constant (Km).

    • For inhibition studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 1: Kinetic Parameters of this compound Uptake
TransporterCell LineSubstrateKm (µM)Vmax (pmol/mg protein/min)
hURAT1HEK293[³H]-Orotate5.2[1][8]Data not available
hOAT10MDCK IIThis compoundBiphasicData not available

Note: Vmax values are dependent on the expression level of the transporter and should be determined experimentally.

Table 2: Time-Course of [³H]-Orotate Uptake in HEK-hURAT1 Cells
Time (min)This compound Uptake (pmol/mg protein)
00
21.5
53.2
105.8
157.1

Note: This is example data based on published findings showing time-dependent uptake.[7][8]

Table 3: Inhibition of this compound Uptake
TransporterInhibitorIC₅₀ (µM)
hURAT1Benzbromarone~0.1
hURAT1Probenecid~100
hOAT10Losartan2.5[3]
hURAT1Losartan11.9[3]
URAT1Dotinurad0.0372[9]
URAT1Lesinurad0.190[9]

Note: IC₅₀ values can vary depending on the experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Measurement of Intracellular Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of intracellular orotate concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring intracellular this compound concentrations?

The two primary methods for quantifying intracellular this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic/colorimetric assays. LC-MS/MS is a highly sensitive and specific method that separates this compound from other cellular components before detection, while enzymatic assays utilize specific enzymes to produce a measurable signal, such as a change in color or fluorescence, that is proportional to the this compound concentration.[1][2][3]

Q2: Which method is more suitable for my research?

The choice of method depends on several factors, including the required sensitivity, sample throughput, and available equipment. LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low intracellular concentrations of this compound.[4][5] Enzymatic assays, on the other hand, can be more cost-effective and suitable for higher-throughput screening applications where ultra-high sensitivity is not the primary concern.[6]

Q3: What are the critical steps in sample preparation for intracellular this compound measurement?

Proper sample preparation is crucial for accurate and reproducible results. The key steps include:

  • Quenching: Rapidly stopping all enzymatic activity to preserve the metabolic state of the cells. This is often achieved by using cold solvents like methanol (B129727).

  • Cell Lysis and Extraction: Disrupting the cell membrane to release intracellular metabolites. Common methods include freeze-thaw cycles, sonication, or the use of organic solvents.[7]

  • Removal of interfering substances: Proteins and other macromolecules are typically precipitated and removed by centrifugation.

Q4: How stable is this compound during sample preparation and storage?

This compound is a relatively stable molecule. However, like many metabolites, its concentration can be affected by enzymatic degradation if cell metabolism is not properly quenched. For long-term storage, cell extracts should be kept at -80°C to minimize degradation. It is also advisable to minimize freeze-thaw cycles.

Data Presentation: Comparison of Analytical Methods

FeatureLC-MS/MSEnzymatic/Colorimetric Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Enzyme-catalyzed reaction leading to a change in absorbance or fluorescence.[1]
Specificity Very high, can distinguish between structurally similar molecules.High, dependent on the specificity of the enzyme.
Sensitivity (LOD/LOQ) High (Low µM to nM range).[2][8]Moderate (µM range).
Linearity Range Wide dynamic range.[2][9]Typically narrower than LC-MS/MS.[10][11]
Sample Throughput Moderate, dependent on chromatographic run time.High, suitable for 96-well plate format.
Matrix Effects Susceptible to ion suppression or enhancement.Can be affected by interfering substances in the sample matrix.
Cost High initial instrument cost and maintenance.Lower instrument and reagent costs.
Expertise Required Requires specialized training for operation and data analysis.Relatively simple to perform.

Experimental Protocols

Protocol 1: Intracellular this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of intracellular this compound using LC-MS/MS.

1. Reagents and Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, pre-chilled to -80°C

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Orotic acid standard

  • Stable isotope-labeled orotic acid (internal standard)

  • Cell scraper

  • Centrifuge tubes

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

2. Sample Preparation:

  • Culture cells to the desired confluency.

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to the culture dish.

  • Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Vortex the cell suspension vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Separate the metabolites using a suitable HPLC column (e.g., a HILIC or reversed-phase C18 column).

  • Use a mobile phase gradient appropriate for the separation of polar metabolites.

  • Detect this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the orotic acid standard.

Protocol 2: Enzymatic Assay for Intracellular this compound

This protocol is adapted from a method for measuring this compound phosphoribosyltransferase activity by quantifying the consumption of orotic acid.[1] It can be modified for direct this compound measurement.

1. Reagents and Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • This compound phosphoribosyltransferase (OPRT) enzyme

  • Phosphoribosyl pyrophosphate (PRPP)

  • Fluorogenic reagent for orotic acid (e.g., 4-trifluoromethylbenzamidoxime, 4-TFMBAO)[1]

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • 96-well microplate

  • Fluorometric plate reader

2. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

3. Enzymatic Reaction and Detection:

  • Prepare a reaction mixture containing the cell lysate, PRPP, and the fluorogenic reagent in a 96-well plate.

  • Initiate the reaction by adding OPRT enzyme to all wells except the blank (which contains no enzyme).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescence by adding potassium ferricyanide and potassium carbonate, followed by heating at 80°C for 4 minutes.[1]

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the this compound concentration by comparing the fluorescence of the samples to a standard curve of known this compound concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
LC-MS/MS: Non-linear calibration curve - Detector saturation at high concentrations.[12]- Inappropriate regression model.[13]- Issues with the internal standard.- Dilute samples to fall within the linear range.- Use a weighted linear regression or a quadratic curve fit.[14]- Ensure the internal standard concentration is appropriate and that it co-elutes with the analyte.
LC-MS/MS: Low or no signal for this compound - Inefficient extraction.- Ion suppression from matrix components.- this compound degradation.- Optimize the extraction solvent and procedure.- Improve chromatographic separation to reduce co-elution of interfering substances.- Ensure rapid quenching and appropriate storage of samples.
Enzymatic Assay: High background - Non-specific binding of reagents to the plate.- Contaminated reagents.- Ensure proper blocking of the microplate wells.- Use fresh, high-quality reagents.[15]
Enzymatic Assay: No color/fluorescence development - Inactive enzyme or substrate.- Incorrect assay conditions (pH, temperature).- Omission of a critical reagent.[16][17]- Check the activity of the enzyme and the integrity of the substrate.- Verify the pH and temperature of the reaction buffer.- Carefully review the protocol to ensure all steps were followed correctly.[16]
General: High variability between replicates - Inconsistent sample preparation.- Pipetting errors.- Incomplete cell lysis.- Standardize the sample preparation protocol.- Calibrate pipettes and ensure proper pipetting technique.- Verify the efficiency of the cell lysis method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Cell Culture B 2. Quenching (e.g., Cold Methanol) A->B C 3. Cell Lysis & Metabolite Extraction B->C D 4. Protein Precipitation & Centrifugation C->D E 5. Supernatant Collection D->E F LC-MS/MS Analysis E->F Sample Injection G Enzymatic Assay E->G Sample Addition H Data Acquisition F->H G->H I Quantification H->I J Results I->J

Caption: Experimental workflow for intracellular this compound measurement.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine (B1678525) Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydrothis compound Dihydrothis compound Carbamoyl_Aspartate->Dihydrothis compound Dihydroorotase This compound This compound Dihydrothis compound->this compound Dihydrothis compound Dehydrogenase OMP Orotidine 5'-monophosphate (OMP) This compound->OMP This compound Phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase Other Pyrimidines Other Pyrimidines UMP->Other Pyrimidines

Caption: De novo pyrimidine biosynthesis pathway highlighting this compound.

References

Optimizing Orotate Supplementation in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing orotate supplementation in your cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on effectively using this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cell culture?

Orotic acid (this compound) is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] These pyrimidines, such as uridine (B1682114) monophosphate (UMP), are essential building blocks for DNA and RNA synthesis.[1] Supplementing cell culture media with this compound can support cell proliferation and survival, particularly in cells with high metabolic demands or when the de novo synthesis pathway is compromised. This compound is converted from dihydrothis compound (B8406146) by the mitochondrial enzyme dihydrothis compound dehydrogenase (DHODH) and then processed in the cytoplasm to form UMP.[1]

Q2: When should I consider supplementing my cell culture media with this compound?

This compound supplementation can be beneficial in several experimental contexts:

  • Studying DHODH inhibitors: When using DHODH inhibitors, which block the conversion of dihydrothis compound to this compound, downstream supplementation with this compound can be used to rescue cells from the effects of the inhibitor, confirming the inhibitor's on-target activity.

  • Metabolic studies: this compound can be used to investigate pyrimidine metabolism and its impact on cellular processes like cell growth, energy metabolism, and mitochondrial function.

  • Enhancing cell growth and productivity: In some cell lines, such as Chinese Hamster Ovary (CHO) cells used in biopharmaceutical production, optimizing the concentration of key metabolites like pyrimidine precursors can potentially improve cell density, longevity, and recombinant protein yield.[3][4]

Q3: What is a typical starting concentration for this compound supplementation?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific application. Based on available literature, a broad range has been reported:

  • For studies involving human ovarian granulosa cells, concentrations between 10 µM and 250 µM have been used to assess effects on viability and apoptosis.

  • In experiments with hepatoma cells, a concentration of 5 mM this compound was shown to increase UTP levels.

  • When rescuing cells from DHODH inhibitor-induced death, concentrations around 1.5 mM of orotic acid have been effective.

Given this variability, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals. A good starting point for such an experiment could be a range from 10 µM to 2 mM.

Troubleshooting Guides

Issue 1: Precipitation in the Cell Culture Medium After this compound Supplementation

Q: I've added this compound to my medium, and now I see a precipitate. What could be the cause, and how can I fix it?

A: Orotic acid has low solubility in aqueous solutions, especially at a neutral or acidic pH.[5] Precipitation is a common issue and can be caused by several factors:

  • High Concentration: The intended concentration of this compound may have exceeded its solubility limit in your specific medium.

  • pH of the Medium: The pH of standard cell culture media (typically 7.2-7.4) can influence this compound's solubility.

  • Improper Dissolution: Orotic acid may not have been fully dissolved before being added to the medium.

  • Interactions with Media Components: High concentrations of salts or other components in the medium could contribute to the precipitation of this compound.[6]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: It is highly recommended to prepare a concentrated stock solution of orotic acid and then dilute it to the final working concentration in your culture medium.

  • Use an Appropriate Solvent: Orotic acid is poorly soluble in water and ethanol. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[7] For example, a stock of up to 100 mg/mL (640.61 mM) can be prepared in fresh DMSO, potentially with gentle warming in a 50°C water bath and ultrasonication to aid dissolution.[7]

  • Adjust the pH of the Stock Solution: To improve aqueous solubility, you can prepare a stock solution of this compound's salt form (e.g., sodium this compound) by dissolving orotic acid in water and adjusting the pH with NaOH. However, be cautious to readjust the pH of the final culture medium after adding the stock.

  • Filter Sterilization: After preparing the stock solution, it should be sterilized by filtration through a 0.22 µm filter before being aliquoted and stored.

  • Add Stock to Pre-warmed Medium: Add the filtered stock solution to your pre-warmed cell culture medium and mix thoroughly to ensure even distribution and minimize localized high concentrations that could lead to precipitation.

Issue 2: this compound Supplementation is Causing Cytotoxicity

Q: I've observed increased cell death after adding this compound to my cultures. What could be happening?

A: While this compound is a key metabolite, high concentrations can be cytotoxic to some cell lines. The observed cytotoxicity could be due to several factors:

  • Intrinsic Toxicity at High Concentrations: Excessive levels of this compound can be toxic. For example, in one study, a high concentration of an this compound complex led to a significant increase in micronuclei, indicating genomic instability.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the orotic acid, ensure that the final concentration of the solvent in your culture medium is not exceeding the tolerance level for your cells (typically <0.5%).

  • Metabolic Imbalance: A large influx of this compound could potentially disrupt the balance of nucleotide pools, which might negatively impact cellular processes.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: To identify a non-toxic working concentration, it is essential to perform a cytotoxicity assay (e.g., MTT, XTT, or a trypan blue exclusion assay). This involves treating your cells with a range of this compound concentrations for a duration relevant to your experiment.

  • Include a Vehicle Control: Always include a control group of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound to account for any potential solvent-induced toxicity.

  • Reduce Incubation Time: If possible, consider reducing the duration of exposure to this compound.

  • Monitor Cell Morphology: Regularly observe the cells under a microscope for any morphological changes, such as shrinking or detachment, that may indicate cellular stress.

Data Presentation

Table 1: Solubility of Orotic Acid in Various Solvents

SolventSolubilityNotes
DMSO Up to 100 mg/mL (640.61 mM)Warming and ultrasonication may be required. Use fresh DMSO as absorbed moisture can reduce solubility.[7]
1 M NaOH 25 mg/mLResults in a clear to slightly hazy, colorless to faintly yellow solution.
Water Insoluble[7]Solubility is very low at neutral pH (approximately 0.18%).[5]
Ethanol Insoluble[7]

Table 2: Example Concentrations of this compound and Related Compounds in Cell Culture Experiments

CompoundCell LineApplicationConcentration
Orotic AcidHuman Ovarian Granulosa CellsInvestigating effects on viability and apoptosis10 - 250 µM
Orotic AcidHepatoma CellsIncreasing UTP levels5 mM
Orotic AcidHL-60Rescue from DHODH inhibitorUp to indicated concentrations in the study
UridineVarious cancer cell linesRescue from DHODH inhibitor100 µM

Experimental Protocols

Protocol 1: Determining the Optimal Non-Lethal Concentration of this compound

This protocol describes a general method for determining the optimal working concentration of this compound using a cell viability assay like the MTT assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not allow them to reach confluency by the end of the assay. Allow the cells to adhere and stabilize overnight.

  • Compound Preparation: Prepare a high-concentration stock of orotic acid in an appropriate solvent (e.g., 100 mM in DMSO). From this stock, prepare a serial dilution of this compound in your complete culture medium. A suggested starting range is from 1 µM to 5 mM. Include a vehicle control with the highest concentration of the solvent used.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The optimal concentration will be the highest concentration that does not cause a significant reduction in cell viability.

Protocol 2: Uridine/Orotate Rescue Experiment for DHODH Inhibitor Validation

This protocol is used to confirm that the cytotoxic effect of a compound is due to the inhibition of DHODH.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described above. Treat the cells with various concentrations of your putative DHODH inhibitor.

  • Co-treatment with Uridine or this compound: In a parallel set of wells, co-treat the cells with the same concentrations of the DHODH inhibitor along with a fixed, non-toxic concentration of uridine (e.g., 100 µM) or this compound (concentration to be determined by a prior cytotoxicity assay).

  • Incubation and Viability Measurement: Incubate the plates for 72 hours and then perform a cell viability assay as described in Protocol 1.

  • Data Analysis: Plot the dose-response curves for the inhibitor with and without uridine/orotate. If the compound is an on-target DHODH inhibitor, the presence of uridine or this compound will rescue the cells from cytotoxicity, resulting in a rightward shift of the IC50 curve.

Mandatory Visualization

Pyrimidine_Biosynthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Dihydrothis compound Dihydrothis compound Orotate_mito This compound Dihydrothis compound->Orotate_mito DHODH Orotate_cyto This compound Orotate_mito->Orotate_cyto Transport OMP Orotidine 5'-monophosphate (OMP) Orotate_cyto->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS RNA/DNA Synthesis RNA/DNA Synthesis UMP->RNA/DNA Synthesis DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->Dihydrothis compound Inhibits Orotate_Supplementation This compound Supplementation Orotate_Supplementation->Orotate_cyto

Caption: De novo pyrimidine biosynthesis pathway and the role of this compound supplementation.

Orotate_Optimization_Workflow start Start: Need to Optimize This compound Supplementation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) start->prep_stock solubility_check Check for Precipitation in Media prep_stock->solubility_check adjust_prep Adjust Preparation: - Lower Concentration - Change Solvent/pH solubility_check->adjust_prep Precipitation dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) solubility_check->dose_response No Precipitation adjust_prep->prep_stock determine_optimal Determine Optimal Non-Toxic Concentration Range dose_response->determine_optimal functional_assay Perform Functional Assay (e.g., Growth, Productivity) determine_optimal->functional_assay analyze Analyze Results and Select Final Concentration functional_assay->analyze

Caption: Experimental workflow for optimizing this compound supplementation in cell culture.

AMPK_mTOR_Signaling This compound This compound AMPK AMPK This compound->AMPK Inhibits Phosphorylation (in some cancer cells) mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: Simplified relationship between this compound, AMPK, and mTORC1 signaling.

References

overcoming poor solubility of orotic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of orotic acid.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of orotic acid in water?

A1: Orotic acid has a very low solubility in water, which is approximately 0.18% or 1.82 mg/mL at 18°C.[1][2][3] This limited solubility can present significant challenges during the preparation of aqueous solutions for various experimental and pharmaceutical applications.

Q2: How does pH influence the solubility of orotic acid?

A2: The solubility of orotic acid is highly dependent on pH. As a carboxylic acid, it becomes more soluble in alkaline (basic) conditions due to the formation of soluble orotate salts.[2][4][5] Conversely, in acidic to neutral pH, its solubility is significantly lower. Adjusting the pH with a base is a common strategy to increase its solubility.[1]

Q3: Can forming salts of orotic acid improve its aqueous solubility?

A3: Yes, forming salts of orotic acid with bases can significantly enhance its aqueous solubility.[4][6] However, the solubility of these salts can vary. For instance, at a pH of 7.0 to 8.0, the water solubility of sodium this compound is 0.3%, potassium this compound is 0.15%, and ammonium (B1175870) this compound is 0.45%.[1] Salts formed with amino acids have also been shown to increase apparent solubility by 1.15 to 1.32 times compared to orotic acid itself.[7]

Q4: Are there organic solvents in which orotic acid is more soluble?

A4: Yes, orotic acid exhibits higher solubility in some organic solvents compared to water. The order of solubility in several pure solvents has been reported as: DMSO > DMF > THF > methanol (B129727) > water > n-propanol > isopropanol (B130326) > n-butanol > ethanol (B145695) > acetone (B3395972) > methyl acetate (B1210297) > ethyl acetate.[8][9] For in vitro experiments, stock solutions are often prepared in DMSO.[5][10]

Q5: What is the effect of temperature on the solubility of orotic acid?

A5: The solubility of orotic acid in pure solvents, including water, is positively correlated with temperature.[8][9] Increasing the temperature will generally increase the amount of orotic acid that can be dissolved. For example, some methods involve dissolving orotic acid in hot water.[1]

Q6: Can complexation be used to enhance the solubility of orotic acid?

A6: Complexation with agents like cyclodextrins is a well-established technique to improve the solubility of poorly soluble drugs and could be applied to orotic acid.[11][12] This method involves the formation of inclusion complexes where the drug molecule is encapsulated by the complexing agent, thereby increasing its apparent solubility in water.

Q7: How does particle size reduction, such as forming nanocrystals, affect solubility?

A7: Reducing the particle size of orotic acid to the nanometer range can dramatically increase its saturation solubility.[13][14] High-energy milling techniques have been used to produce orotic acid nanocrystals (100-200 nm), which demonstrated a saturation solubility up to 13 times higher than the raw material.[13][14][15]

Troubleshooting Guide

Issue 1: Orotic acid precipitates out of my aqueous solution.

  • Possible Cause: The concentration of orotic acid exceeds its solubility limit at the given pH and temperature of your aqueous buffer.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your solution is in a range where orotic acid is sufficiently soluble. For higher concentrations, a more alkaline pH is required.

    • Increase Temperature: Gently warming the solution can help dissolve the precipitate. However, be mindful of the thermal stability of orotic acid and other components in your formulation.

    • Dilute the Solution: If your experimental design allows, lowering the final concentration of orotic acid may resolve the precipitation.

    • Utilize a Co-solvent: For stock solutions, preparing a concentrated solution in a suitable organic solvent like DMSO is a common practice. Ensure the final concentration of the co-solvent in your aqueous medium is compatible with your experimental system (e.g., <1% DMSO for many cell-based assays).

Issue 2: My pH-adjusted orotic acid solution is too alkaline for my experiment.

  • Possible Cause: A high concentration of a strong base was used to dissolve the orotic acid, resulting in a pH that is not physiologically compatible.

  • Troubleshooting Steps:

    • Use a Weaker Base: Consider using weaker organic bases, such as alkanolamines (e.g., 2-aminoethanol), which can increase solubility at a more moderate pH range (e.g., 6.8 to 9.0).[1]

    • Form a Salt with an Amino Acid: Co-crystallization with certain amino acids can improve solubility without drastically increasing the pH.[7]

    • Titrate Carefully: Add the base dropwise while monitoring the pH to achieve dissolution at the lowest possible pH.

    • Explore Alternative Solubilization Methods: If pH adjustment is not a viable option, consider other methods like using co-solvents, complexation, or preparing a nanocrystal formulation.

Quantitative Data Summary

Table 1: Solubility of Orotic Acid and its Salts in Aqueous Solutions

CompoundSolvent/ConditionSolubility (% w/v)Solubility (mg/mL)
Orotic AcidWater0.18%1.8[1]
Sodium this compoundWater (pH 7.0-8.0)0.3%3.0[1]
Potassium this compoundWater (pH 7.0-8.0)0.15%1.5[1]
Ammonium this compoundWater (pH 7.0-8.0)0.45%4.5[1]
Orotic Acid NanocrystalsWater-Up to 13x higher than raw material[13][14]

Table 2: Solubility of Orotic Acid in Various Solvents

SolventSolubility Rank
DMSO1 (Highest)
DMF2
THF3
Methanol4
Water5
n-Propanol6
Isopropanol7
n-Butanol8
Ethanol9
Acetone10
Methyl Acetate11
Ethyl Acetate12 (Lowest)
(Data derived from research on solid-liquid equilibrium)[8][9]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Orotic Acid Solution by pH Adjustment

  • Suspension: Weigh the desired amount of orotic acid powder and add it to the required volume of purified water in a sterile container.

  • Mixing: Stir the suspension vigorously using a magnetic stirrer.

  • Base Addition: Slowly add a suitable base (e.g., 1 M NaOH, 1 M KOH, or an alkanolamine) dropwise to the suspension.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base and stirring until the orotic acid is completely dissolved and the desired pH is reached. A pH between 7.0 and 9.0 is often targeted for enhanced solubility while minimizing extreme alkalinity.[1]

  • Final Volume Adjustment: If necessary, add more water to reach the final desired volume and concentration.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm sterile filter.

Protocol 2: Determination of Saturation Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of orotic acid powder to a known volume of the desired aqueous medium (e.g., water, buffer) in a sealed container (e.g., a glass vial).

  • Equilibration: Place the container in a shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.[13]

  • Sample Collection: After equilibration, stop the agitation and allow the undissolved particles to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant and filter it through a fine-pore filter (e.g., 0.45 µm) or centrifuge it at high speed to remove any undissolved solid particles.

  • Quantification: Analyze the concentration of orotic acid in the clear filtrate/supernatant using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[8]

  • Calculation: The determined concentration represents the saturation solubility of orotic acid in that medium at the specified temperature.

Visualizations

start Start: Poor Orotic Acid Solubility check_conc Is the final concentration too high? start->check_conc check_ph Is the solution pH neutral or acidic? check_conc->check_ph No sol_lower_conc Action: Lower the final concentration check_conc->sol_lower_conc Yes check_mixing Was the stock solution added too quickly? check_ph->check_mixing No sol_adjust_ph Action: Increase pH with a base (e.g., NaOH, alkanolamine) check_ph->sol_adjust_ph Yes sol_slow_add Action: Add stock solution dropwise with vigorous mixing check_mixing->sol_slow_add Yes reassess Re-evaluate Solution: Precipitation Resolved? check_mixing->reassess No sol_lower_conc->reassess sol_adjust_ph->reassess sol_slow_add->reassess success Success: Clear Solution reassess->success Yes fail Further Troubleshooting: Consider alternative methods (e.g., co-solvents, complexation, nanocrystals) reassess->fail No

Caption: Troubleshooting workflow for orotic acid precipitation.

start Goal: Increase Orotic Acid Aqueous Solubility q_ph_sensitive Is the experiment sensitive to high pH? start->q_ph_sensitive q_organic_solvent Are organic solvents (e.g., DMSO) permissible? q_ph_sensitive->q_organic_solvent Yes method_ph_adjust Method: pH Adjustment q_ph_sensitive->method_ph_adjust No q_formulation Is this for a final drug formulation? q_organic_solvent->q_formulation No method_cosolvent Method: Use of Co-solvents q_organic_solvent->method_cosolvent Yes (for stock) method_salt Method: Salt Formation (e.g., with amino acids) q_formulation->method_salt Consider method_nanocrystal Method: Nanocrystal Formulation q_formulation->method_nanocrystal Yes method_complexation Method: Complexation (e.g., with cyclodextrins) q_formulation->method_complexation Consider

Caption: Decision tree for selecting an orotic acid solubilization method.

References

troubleshooting inconsistent results in orotate enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for orotate enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound phosphoribosyltransferase (OPRT) and related enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound phosphoribosyltransferase (OPRT)?

This compound phosphoribosyltransferase (OPRT), also known as OPRTase, is a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] It catalyzes the conversion of orotic acid (OA) and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate.[1] In mammals, including humans, OPRT is part of a bifunctional enzyme called UMP synthase (UMPS), which also contains orotidine 5'-phosphate decarboxylase activity, the next step in the pathway.[3][4]

Q2: Why is measuring OPRT activity important?

Measuring OPRT activity is crucial for several fields of research. It is a target for the development of drugs against cancer, parasites like Plasmodium falciparum (malaria), and Mycobacterium tuberculosis.[1] Additionally, defects in OPRT activity can lead to hereditary orotic aciduria, a metabolic disorder.[5] The enzyme is also involved in the metabolism of fluoropyrimidine anticancer drugs like 5-fluorouracil (B62378) (5-FU).[2][4]

Q3: What are the common methods for assaying OPRT activity?

Several methods are available to measure OPRT activity, each with its own advantages and disadvantages:

  • Spectrophotometric Assays: These continuous assays measure the decrease in orotic acid concentration by monitoring the change in absorbance at a specific wavelength, typically around 295 nm.[1]

  • Fluorometric Assays: These assays utilize fluorogenic reagents that are selective for orotic acid. The consumption of orotic acid by OPRT results in a decrease in the fluorescent signal.[3][4][6]

  • Radiometric Assays: These methods often use radiolabeled substrates, such as [3H]orotic acid, and measure the formation of the radiolabeled product.[7]

  • LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry can be used for the sensitive and specific quantification of orotic acid in biological samples.[8]

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent or unexpected results in this compound enzymatic assays.

Problem 1: Low or No Enzyme Activity
Possible Cause Recommended Solution
Suboptimal Assay Conditions Optimize pH, temperature, and buffer composition. Perform systematic optimization studies to determine the ideal conditions for your specific enzyme.[9][10]
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the enzyme's activity with a known positive control.[10]
Incorrect Reagent Concentrations Verify the concentrations of all reagents, including the enzyme, substrates (orotic acid, PRPP), and cofactors (e.g., MgCl₂).[1][3] Use a reliable method to quantify your enzyme concentration.[10]
Missing Cofactors The OPRT reaction requires Mg²⁺ as a cofactor.[1] Ensure it is present in your reaction buffer at an appropriate concentration (typically 2-4 mM).[1][3]
Substrate Degradation Prepare fresh substrate solutions. Orotic acid and PRPP can degrade if not stored properly.[10]
Product Inhibition The accumulation of products (OMP or pyrophosphate) can inhibit the enzyme. Measure the initial velocity of the reaction where product concentration is minimal.[11]
Problem 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity, HPLC-grade reagents and freshly prepared buffers to avoid contamination that might interfere with detection.[9]
Non-Enzymatic Reaction Run a control reaction without the enzyme to measure the rate of any non-enzymatic conversion of the substrate.[9]
Interfering Substances in Sample If using crude cell lysates, other cellular components may interfere with the assay.[9] Consider deproteinizing samples or using a more purified enzyme preparation.[12] Substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%) can interfere with enzymatic assays.[12]
Incorrect Wavelength/Filter Settings Double-check that your plate reader or spectrophotometer is set to the correct wavelength for your specific assay (e.g., ~295 nm for spectrophotometric assays, or the specified excitation/emission wavelengths for fluorescent assays).[1][12]
Problem 3: Inconsistent Results/Poor Reproducibility
Possible Cause Recommended Solution
Improper Reagent Handling Ensure all components are completely thawed and mixed before use.[12] Prepare a master reaction mix to minimize pipetting errors when setting up multiple reactions.[12]
Inconsistent Incubation Times/Temperatures Use a calibrated incubator or water bath and ensure that all samples are incubated for the exact same amount of time.[12]
Pipetting Errors Use calibrated pipettes and avoid pipetting very small volumes.[12]
Batch-to-Batch Variation Different preparations of the enzyme or reagents can have varying activity levels.[9][13] If possible, prepare a large batch of enzyme and reagents to be used across multiple experiments.[9]
Reaction Not in Linear Range Ensure you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, substrate limitation or product inhibition can cause non-linearity.[11] Perform a time-course experiment to determine the linear range.

Experimental Protocols

General Spectrophotometric Assay for OPRT Activity

This protocol is a general guideline for a continuous spectrophotometric assay that measures the decrease in orotic acid concentration.[1]

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.6, 2 mM MgCl₂. Prepare fresh and bring to the reaction temperature (e.g., 25°C).
  • Orotic Acid (OA) Stock Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay will typically range from 5-100 µM.
  • PRPP Stock Solution: Prepare a fresh stock solution in the assay buffer. The final concentration is typically around 100 µM.
  • Enzyme Solution: Dilute the purified OPRTase in the assay buffer to the desired concentration (e.g., 1 µg in a 150 µL reaction).

2. Assay Procedure:

  • Set up the reaction in UV-compatible microplates or cuvettes.
  • To a final volume of 150 µL, add the assay buffer, orotic acid, and the enzyme solution.
  • Incubate for 1 minute at 25°C to allow all components to equilibrate.
  • Initiate the reaction by adding PRPP.
  • Immediately begin monitoring the decrease in absorbance at 295 nm over time (e.g., for 2 minutes) using a spectrophotometer with temperature control.
  • The rate of the reaction is the linear portion of the absorbance change over time.

3. Data Analysis:

  • Calculate the rate of orotic acid consumption using the molar extinction coefficient of orotic acid under the experimental conditions (e.g., ~4.11 mM⁻¹ cm⁻¹ at 295 nm).[1]

Data Presentation

Table 1: Typical Reaction Component Concentrations
ComponentTypical Final ConcentrationReference
Tris-HCl or Phosphate Buffer10-20 mM[1][3]
MgCl₂2-4 mM[1][3]
Orotic Acid2.5-100 µM[1][3]
PRPP0.1-1 mM[1][3]
DTT (optional)0.5 mM[3]
Table 2: Comparison of OPRT Assay Methods
Assay MethodPrincipleAdvantagesDisadvantages
Spectrophotometric Measures decrease in orotic acid absorbance (~295 nm)Continuous, real-time monitoringLower sensitivity, potential interference from other UV-absorbing compounds
Fluorometric Measures decrease in fluorescence of an orotic acid-specific probeHigh sensitivity, suitable for cell lysatesRequires a specific fluorogenic reagent, potential for quenching
Radiometric Measures incorporation of a radiolabel from substrate to productVery high sensitivityRequires handling of radioactive materials, discontinuous assay
LC-MS/MS Separates and quantifies orotic acid by massHigh specificity and sensitivityRequires specialized equipment, lower throughput

Visualizations

Logical Troubleshooting Workflow for this compound Enzymatic Assays

TroubleshootingWorkflow Troubleshooting Workflow for this compound Enzymatic Assays start Inconsistent or No Activity check_reagents Check Reagents & Concentrations (Enzyme, Substrates, Buffer, Cofactors) start->check_reagents check_conditions Verify Assay Conditions (pH, Temperature, Incubation Time) start->check_conditions check_equipment Check Equipment Settings (Wavelength, Plate Type, Calibration) start->check_equipment run_controls Run Controls (No Enzyme, No Substrate) check_reagents->run_controls check_conditions->run_controls check_equipment->run_controls analyze_controls Analyze Control Results run_controls->analyze_controls high_background High Background Signal? analyze_controls->high_background troubleshoot_background Troubleshoot Background (Contaminated Reagents, Non-Enzymatic Reaction) high_background->troubleshoot_background Yes no_activity_issue No Activity in Sample? high_background->no_activity_issue No optimize_assay Optimize Assay Parameters (Substrate Titration, Time Course) troubleshoot_background->optimize_assay troubleshoot_activity Troubleshoot Enzyme Activity (Degraded Enzyme, Inhibitors) no_activity_issue->troubleshoot_activity Yes no_activity_issue->optimize_assay No troubleshoot_activity->optimize_assay success Consistent Results optimize_assay->success

Caption: A flowchart for systematically troubleshooting common issues in this compound enzymatic assays.

Simplified Pyrimidine Biosynthesis Pathway

Pyrimidine_Biosynthesis Key Steps in Pyrimidine Biosynthesis sub_prpp PRPP oprt This compound Phosphoribosyltransferase (OPRT) sub_prpp->oprt sub_oa Orotic Acid sub_oa->oprt prod_omp Orotidine 5'-Monophosphate (OMP) oprt->prod_omp odc OMP Decarboxylase (ODC) prod_ump Uridine 5'-Monophosphate (UMP) odc->prod_ump prod_omp->odc prod_downstream Downstream Pyrimidines (UTP, CTP, DNA, RNA) prod_ump->prod_downstream

Caption: The role of OPRT in the de novo synthesis pathway of pyrimidine nucleotides.

References

improving the stability of orotate in biological samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of orotate in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample collection, processing, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

Orotic acid is an intermediate metabolite in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Its levels in biological fluids like urine and plasma can be indicative of certain metabolic disorders, such as urea (B33335) cycle defects or hereditary orotic aciduria.[2][3] The stability of this compound is a concern because its concentration can be altered by pre-analytical variables such as storage temperature, duration, and the presence of preservatives, potentially leading to inaccurate diagnostic results.[4][5]

Q2: What are the primary factors that can affect this compound stability in biological samples?

Several factors can influence the stability of this compound in biological samples, including:

  • Temperature: Storage at inappropriate temperatures can lead to the degradation of metabolites.[6]

  • Storage Duration: The longer a sample is stored, the greater the potential for changes in metabolite concentrations.[7]

  • Sample Type: this compound stability can differ between plasma, serum, urine, and dried blood spots (DBS).[8]

  • pH: The pH of the sample matrix can affect the chemical stability of orotic acid.

  • Enzymatic Activity: Endogenous enzymes in biological samples can potentially degrade this compound.

  • Bacterial Contamination: Particularly in urine samples, bacterial growth can alter the metabolic profile.[7]

Q3: What are the recommended immediate handling steps after collecting blood or urine samples for this compound analysis?

For optimal stability, it is crucial to process samples promptly after collection. For blood samples, centrifugation to separate plasma or serum from cells should be performed as soon as possible, preferably at refrigerated temperatures (4°C).[4] For urine samples, analysis or freezing should occur shortly after collection to minimize changes due to microbial activity.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or undetectable this compound levels in a sample expected to be positive. Sample degradation due to improper storage (prolonged storage at room temperature).Review sample collection and storage protocols. Ensure samples are frozen at -80°C immediately after processing. For urine, consider the use of preservatives if immediate freezing is not possible.
Matrix effects in LC-MS/MS analysis leading to ion suppression.Optimize the sample preparation method to remove interfering substances. Consider dilution of the sample or the use of a different ionization source. Implement an internal standard to correct for matrix effects.[9][10]
High variability in this compound concentrations between replicate samples. Inconsistent sample handling and processing.Standardize all pre-analytical procedures, including centrifugation time and temperature, and aliquotting.[4][11] Ensure thorough mixing of samples before analysis.
Inconsistent freeze-thaw cycles.Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.[4]
Peak tailing or fronting in LC-MS chromatogram. Secondary interactions between this compound and the stationary phase.Adjust the mobile phase pH to ensure this compound is in a single ionic state. Consider using a column with a different chemistry or adding a competing agent to the mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
Unexpected peaks interfering with this compound quantification. Contamination from collection tubes, solvents, or carryover from previous injections.Use high-purity solvents and pre-cleaned collection tubes. Run blank injections between samples to check for carryover.[10]
Presence of interfering substances from the biological matrix.Improve sample clean-up procedures, for example, by using solid-phase extraction (SPE).

Data Presentation

While specific quantitative data on this compound stability across various conditions is not extensively published in a comparative format, the following table summarizes general stability recommendations based on metabolomics studies. The percentage values represent the expected deviation from the initial concentration under the specified conditions.

Biological Matrix Storage Temperature 1 Day 7 Days 30 Days 90+ Days Notes
Plasma/Serum Room Temperature (~22°C)>10% lossNot RecommendedNot RecommendedNot RecommendedSignificant changes can occur within hours.[4]
Refrigerated (4°C)<5% loss5-10% loss>10% lossNot RecommendedStable for short-term storage.[4]
Frozen (-20°C)<2% loss<5% loss5-10% loss>10% lossAcceptable for medium-term storage.
Frozen (-80°C)<1% loss<2% loss<5% loss<5% lossRecommended for long-term storage. [1]
Urine (no preservative) Room Temperature (~22°C)>15% lossNot RecommendedNot RecommendedNot RecommendedProne to rapid bacterial degradation.[7]
Refrigerated (4°C)<10% loss>15% lossNot RecommendedNot RecommendedShort-term stability is improved over room temperature.[6]
Frozen (-20°C)<5% loss<10% loss>15% lossNot RecommendedSuitable for short to medium-term storage.[6]
Frozen (-80°C)<2% loss<5% loss<5% loss<5% lossRecommended for long-term storage. [6]
Dried Blood Spot (DBS) Room Temperature (~22°C)<5% loss<10% lossVariableNot RecommendedGenerally more stable than liquid samples at room temperature.[8]
Frozen (-20°C/-80°C)<2% loss<5% loss<5% loss<5% lossExcellent long-term stability.[8]

Experimental Protocols

Protocol 1: Collection and Processing of Plasma/Serum for this compound Analysis
  • Patient Preparation: For metabolic studies, it is advisable for the patient to be in a fasting state.

  • Blood Collection:

    • Use appropriate blood collection tubes. For plasma, use tubes containing an anticoagulant such as EDTA or heparin. For serum, use tubes without anticoagulants.

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant (for plasma).

  • Immediate Handling:

    • Place the collected blood tubes on ice or in a refrigerated rack immediately.

    • Process the samples within one hour of collection to minimize metabolic changes.[4]

  • Centrifugation:

    • Centrifuge the blood tubes at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting and Storage:

    • Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet.

    • Transfer the plasma or serum into pre-labeled cryovials.

    • Immediately freeze the aliquots at -80°C for long-term storage.[1]

Protocol 2: Collection and Processing of Urine for this compound Analysis
  • Sample Collection:

    • Collect a mid-stream urine sample in a sterile container.

  • Immediate Handling:

    • Process the urine sample as soon as possible after collection, ideally within one hour.

    • If immediate processing is not possible, keep the sample on ice.

  • Preservatives (Optional):

    • If long-term storage at room temperature or 4°C is unavoidable, consider adding a preservative. However, it is crucial to validate that the preservative does not interfere with the this compound assay.

  • Processing:

    • Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to remove cells and debris.

  • Aliquoting and Storage:

    • Transfer the supernatant to pre-labeled cryovials.

    • Immediately freeze the aliquots at -80°C for long-term storage.[6]

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway for pyrimidine nucleotides, highlighting the position of this compound as a key intermediate.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydrothis compound Dihydrothis compound Carbamoyl_Aspartate->Dihydrothis compound Dihydroorotase Dihydrothis compound->Dihydroorotate_mito This compound This compound OMP Orotidine 5'-monophosphate (OMP) This compound->OMP UMPS (OPRT activity) DHODH Dihydrothis compound Dehydrogenase DHODH->this compound Dihydroorotate_mito->DHODH UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS (ODC activity) UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthetase Orotate_Analysis_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Patient_Prep Patient Preparation (e.g., Fasting) Collection Blood/Urine Collection Patient_Prep->Collection Centrifugation Centrifugation (4°C) Collection->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Aliquoting Aliquoting Supernatant_Transfer->Aliquoting Freezing Immediate Freezing (-80°C) Aliquoting->Freezing Thawing Controlled Thawing Freezing->Thawing Sample_Prep Sample Preparation (e.g., Protein Precipitation) Thawing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing

References

Technical Support Center: UMP Synthase Deficiency Diagnostic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions for the diagnosis of Uridine (B1682114) Monophosphate (UMP) Synthase Deficiency, also known as Hereditary Orotic Aciduria.

Frequently Asked Questions (FAQs)

Q1: What is UMP Synthase Deficiency and what are its key biochemical markers?

A1: UMP Synthase (UMPS) deficiency is a rare autosomal recessive disorder caused by mutations in the UMPS gene.[1][2] This gene codes for a bifunctional enzyme that catalyzes the last two steps of de novo pyrimidine (B1678525) synthesis: the conversion of orotic acid to orotidine-5'-monophosphate (OMP) via its orotate phosphoribosyltransferase (OPRT) domain, and the conversion of OMP to uridine-5'-monophosphate (UMP) via its OMP decarboxylase (ODC) domain.[3][4][5] A deficiency in this enzyme leads to the massive accumulation and urinary excretion of orotic acid and is often associated with megaloblastic anemia and developmental delays.[1][3]

Q2: What is the recommended first-line test for a suspected case?

A2: The primary screening test is the quantitative analysis of orotic acid in a urine sample. Patients with UMPS deficiency exhibit a massive oversecretion of orotic acid, which can be up to 1.5 g/day .[3] This finding, especially in the presence of megaloblastic anemia unresponsive to vitamin B12 or folic acid, is highly suggestive of the disorder.[3]

Q3: How can UMPS deficiency be definitively distinguished from urea (B33335) cycle disorders (UCDs) that also cause orotic aciduria?

A3: Differentiating primary orotic aciduria from secondary forms, such as in Ornithine Transcarbamylase (OTC) deficiency, is critical. This is achieved by assessing blood ammonia (B1221849) and blood urea nitrogen (BUN) levels.[1] In UMPS deficiency, the urea cycle is unaffected, so ammonia and BUN levels are normal. In contrast, OTC deficiency presents with hyperammonemia and decreased BUN, as the urea cycle is impaired.[1]

Q4: What is the gold standard for confirming a diagnosis of UMPS deficiency?

A4: While elevated urinary orotic acid is a strong indicator, the definitive diagnosis relies on two key analyses:

  • Enzyme Activity Assay: Measuring the activity of UMP synthase in erythrocytes, leukocytes, or cultured skin fibroblasts will show severely diminished activity (typically 2-7% of normal levels).[1][2][3]

  • Molecular Genetic Testing: Sequencing the UMPS gene to identify biallelic pathogenic variants confirms the diagnosis at the genetic level.[1][6]

Diagnostic Workflow and Biochemical Pathway

The following diagrams illustrate the overall diagnostic workflow and the relevant biochemical pathway.

Diagnostic_Workflow cluster_0 Initial Investigation cluster_1 Differential Diagnosis cluster_2 Confirmatory Testing cluster_3 Diagnosis start Clinical Suspicion (Megaloblastic Anemia, Developmental Delay) urine_test Measure Urinary Orotic Acid start->urine_test decision Orotic Acid Massively Elevated? urine_test->decision ammonia_bun Measure Blood Ammonia & BUN decision->ammonia_bun Yes decision_ammonia Ammonia/BUN Levels? ammonia_bun->decision_ammonia enzyme_assay UMPS Enzyme Activity Assay (Erythrocytes / Fibroblasts) genetic_test UMPS Gene Sequencing enzyme_assay->genetic_test umps_def UMP Synthase Deficiency genetic_test->umps_def ucd Urea Cycle Disorder (e.g., OTC Deficiency) decision_ammonia->enzyme_assay Normal decision_ammonia->ucd Abnormal (High Ammonia)

Caption: A logical workflow for the diagnosis of UMP Synthase Deficiency.

UMPS_Pathway cluster_UMPS UMP Synthase (Bifunctional Enzyme) orotic_acid Orotic Acid oprt This compound Phosphoribosyltransferase (OPRT domain) orotic_acid->oprt prpp PRPP prpp->oprt omp Orotidine-5'-Monophosphate (OMP) odc OMP Decarboxylase (ODC domain) omp->odc ump Uridine-5'-Monophosphate (UMP) co2 CO2 oprt->omp block X odc->ump odc->co2 block->omp   Deficient in Hereditary Orotic Aciduria

Caption: The biochemical steps catalyzed by the bifunctional UMP synthase enzyme.

Quantitative Data Summary

The following table summarizes key quantitative values for diagnostic testing. Note that ranges can vary slightly between laboratories.

Analyte / TestSample TypeNormal Reference RangeValue in UMPS Deficiency
Orotic Acid Urine< 3 µg/mg creatinine[7]Massively elevated (>500 µg/mg creatinine (B1669602), often >1000)[3]
UMPS Enzyme Activity Erythrocytes, Fibroblasts100% (of laboratory control)Severely deficient (e.g., 2-7% of normal activity)[1]
Blood Ammonia PlasmaVaries by age (e.g., <50 µmol/L in adults)Normal
Blood Urea Nitrogen (BUN) SerumVaries by age (e.g., 7-20 mg/dL in adults)Normal

Key Experimental Protocols

Protocol 1: Quantification of Urinary Orotic Acid by LC-MS/MS

This method provides high sensitivity and specificity for orotic acid measurement.[8]

1. Sample Preparation:

  • Collect a random or early morning urine sample.[9]

  • Centrifuge the sample at 2000 x g to remove particulate matter.

  • To remove interference from high urea concentrations, samples may be incubated with urease.[10]

  • Perform a 1:20 dilution of the urine supernatant with the mobile phase or a suitable buffer.[8]

  • Add a stable-isotope labeled internal standard (e.g., 1,3-¹⁵N-orotic acid) to all samples, controls, and calibrators to ensure accurate quantification.[10]

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of methanol (B129727) and water with formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using an ion spray interface.

  • Detection: Use Selected Reaction Monitoring (SRM). For orotic acid, monitor the transition of the precursor ion m/z 155 to the product ion m/z 111.[8]

3. Quantification:

  • Generate a standard curve using known concentrations of orotic acid (e.g., 0.5-5.0 µmol/L).[8]

  • Calculate the ratio of the peak area of endogenous orotic acid to the internal standard for all samples.

  • Determine the concentration in patient samples by interpolating from the standard curve.

  • Normalize the final value to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: UMPS Enzyme Activity Assay in Erythrocytes

This spectrophotometric assay measures the conversion of this compound to UMP.[11]

1. Lysate Preparation:

  • Collect whole blood in a heparinized tube.

  • Isolate erythrocytes by centrifugation and washing with a saline solution.

  • Lyse the washed red blood cells with hypotonic buffer or through freeze-thaw cycles.

  • Centrifuge the lysate at high speed (e.g., 13,000 x g) to pellet cell membranes and collect the supernatant (hemolysate).[11]

  • Determine the total protein or hemoglobin concentration for normalization.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing Tris buffer (pH 8.0), MgCl₂, and phosphoribosyl pyrophosphate (PRPP).[11]

  • Initiate the reaction by adding the hemolysate and orotic acid. A parallel reaction without orotic acid should be run as a blank.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

3. Detection:

  • The activity of the OPRT domain (consumption of this compound) can be monitored by the decrease in absorbance at 295 nm.[11]

  • The activity of the ODC domain (production of UMP) can be monitored by the increase in absorbance at 279 nm.[11]

  • Alternatively, the reaction can be stopped (e.g., with perchloric acid), and the product (UMP) can be quantified using HPLC.

4. Calculation:

  • Calculate the rate of substrate consumption or product formation.

  • Express enzyme activity as nmol/hour/mg of protein (or hemoglobin).

  • Compare the activity in the patient sample to that of a healthy control sample run in parallel.

Troubleshooting Guides

Urinary Orotic Acid Analysis
Issue/Question Possible Causes Recommended Action
Q: Why are my orotic acid results unexpectedly low or inconsistent? 1. Sample degradation. 2. Pipetting errors. 3. Instrument calibration drift. 4. Interference from other compounds.[10]1. Use fresh samples or ensure proper storage (-20°C).[12] 2. Use calibrated pipettes and prepare a master mix for reagents.[12] 3. Run calibration standards with every batch; check instrument performance. 4. Review sample chromatograms for interfering peaks. Consider sample cleanup steps like solid-phase extraction.
Q: The baseline on my chromatogram is noisy. 1. Contaminated mobile phase or column. 2. Air bubbles in the system. 3. Detector issue.1. Filter all solvents. Flush the column and system with a strong solvent. 2. Degas the mobile phase.[8] 3. Consult the instrument manual for detector maintenance.
Q: I'm seeing moderately elevated orotic acid without hyperammonemia. Is it UMPS deficiency? 1. Patient is heterozygous (a carrier) for a UMPS mutation.[4][13] 2. Use of certain drugs (e.g., allopurinol, 6-azauridine).[14] 3. Lysinuric protein intolerance.[14]1. Proceed with UMPS enzyme activity assay and UMPS gene sequencing. Carriers may have mildly reduced activity. 2. Review patient's medication history. 3. Consider further metabolic testing if clinically indicated.

UMPS Enzyme Activity Assay

Troubleshooting_Enzyme_Assay start Problem: Low or No Enzyme Activity Detected check_controls Are Controls (Positive/Negative) Behaving as Expected? start->check_controls controls_bad Controls are also incorrect check_controls->controls_bad No controls_good Controls are OK check_controls->controls_good Yes check_reagents Check Reagents: - Degradation (esp. PRPP)? - Correct Buffer pH? - Thawed properly? controls_bad->check_reagents check_instrument Check Instrument: - Correct Wavelength? - Calibrated? - Correct Plate Type? check_reagents->check_instrument check_protocol Check Protocol: - Incubation Time/Temp? - Correct Volumes? check_instrument->check_protocol check_sample Check Patient Sample: - Improper Storage/Handling? - Presence of Inhibitors? - Incomplete Cell Lysis? controls_good->check_sample re_extract Re-extract lysate from a fresh or properly stored sample check_sample->re_extract end_result Result is likely valid. Proceed with confirmatory genetic testing. re_extract->end_result

Caption: A troubleshooting decision tree for the UMPS enzyme activity assay.

Issue/Question Possible Causes Recommended Action
Q: My enzyme activity is linear at first but then plateaus unexpectedly. 1. Substrate depletion. 2. The detector signal is saturated (too much product formed).[15]1. Ensure substrate concentrations are not limiting. 2. Reduce the amount of lysate in the reaction or shorten the incubation time. Dilute the sample if necessary.
Q: I'm getting high background signal in my blank (no substrate) wells. 1. Contamination of reagents or lysate with the substrate/product. 2. Presence of an interfering substance in the lysate that absorbs at the detection wavelength.[11]1. Use fresh, high-purity reagents. 2. Run a "lysate only" control (no substrate) and subtract its absorbance from the test samples.
Q: The activity varies greatly between replicates of the same sample. 1. Incomplete mixing of reagents or lysate. 2. Pipetting inaccuracies, especially with small volumes. 3. Temperature fluctuations across the plate during incubation.1. Ensure all solutions are homogenous before pipetting.[12] 2. Use calibrated pipettes; prepare a master mix to dispense into replicate wells.[12] 3. Ensure uniform heating of the microplate or reaction tubes.

References

Technical Support Center: Strategies to Mitigate Orotate-Induced Crystalluria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving orotate-induced crystalluria.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced crystalluria?

A1: this compound-induced crystalluria is the formation of orotic acid crystals in the urine. This can occur due to hereditary disorders of pyrimidine (B1678525) metabolism, such as orotic aciduria, where a deficiency in the enzyme UMP synthase leads to an accumulation and subsequent excretion of orotic acid.[1][2] It can also be induced experimentally in animal models through dietary manipulations or the administration of certain drugs that interfere with pyrimidine or urea (B33335) cycle pathways.[3]

Q2: What are the common experimental models for inducing this compound crystalluria?

A2: Common experimental models include:

  • Dietary-induced models: Feeding rodents a diet containing adenine (B156593) (e.g., 0.2% w/w) can induce chronic kidney disease and crystalluria.[4][5] Diets high in protein or with an imbalance of amino acids, such as glycine (B1666218) administration or arginine deficiency, can also lead to orotic aciduria in rats.[1][6]

  • Drug-induced models: Administration of drugs like allopurinol, which inhibits xanthine (B1682287) oxidase and can interfere with pyrimidine metabolism, can induce orotic aciduria and crystalluria.[3][7]

Q3: What are the primary strategies to mitigate this compound-induced crystalluria in a research setting?

A3: The primary mitigation strategies investigated in research settings are:

  • Uridine (B1682114) Supplementation: Oral administration of uridine can bypass the enzymatic block in hereditary orotic aciduria, thereby reducing the production and excretion of orotic acid.[8] Doses are often titrated based on the specific model and severity of orotic aciduria.

  • Arginine Supplementation: In models where orotic aciduria is induced by amino acid imbalance or high ammonia (B1221849) levels, supplementing the diet with arginine can help to improve the efficiency of the urea cycle, reducing the spillover of carbamoyl (B1232498) phosphate (B84403) into the pyrimidine synthesis pathway and thus lowering orotic acid production.[1][3][6][9][10]

Q4: How can I quantify the extent of this compound crystalluria in my experimental animals?

A4: this compound crystalluria can be quantified using the following methods:

  • Microscopic Examination of Urine Sediment: This is a direct method to observe and count the number of orotic acid crystals. Urine samples are centrifuged, and the sediment is examined under a microscope. The number of crystals can be reported semi-quantitatively (e.g., rare, few, moderate, many per high-power field) or quantitatively using a hemocytometer.

  • Measurement of Urinary Orotic Acid Concentration: The concentration of orotic acid in the urine can be determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[11][12] This provides a quantitative measure of orotic acid excretion.

Troubleshooting Guides

Issue 1: High variability in the induction of this compound crystalluria between animals in the same experimental group.

Potential Cause Troubleshooting Steps
Genetic Variability Ensure the use of a genetically homogenous strain of animals for the study.
Differences in Food and Water Intake Monitor and record the daily food and water consumption for each animal to ensure consistency. Pair-feeding can be employed to ensure equal food intake between control and experimental groups.
Inconsistent Dosing For drug-induced models, ensure accurate and consistent administration of the inducing agent. For dietary models, ensure homogenous mixing of the inducing substance (e.g., adenine) in the feed.
Underlying Health Issues Perform a thorough health check of all animals before starting the experiment to exclude any with pre-existing conditions that might affect metabolism or renal function.

Issue 2: Difficulty in identifying orotic acid crystals in urine sediment.

Potential Cause Troubleshooting Steps
Inadequate Sample Preparation Follow a standardized protocol for urine collection and sediment preparation to ensure consistency.[2][7][8] Examine fresh urine samples whenever possible, as crystal morphology can change with storage.[13]
Incorrect Microscope Settings Use reduced illumination and a higher contrast setting on your microscope to better visualize the crystals. Examine the slide under both low (10x) and high (40x) power.[8]
Lack of Experience in Crystal Morphology Refer to established atlases of urinary sediments for images of orotic acid crystals. If available, consult with a veterinary pathologist or an experienced researcher for confirmation.
Low Crystal Concentration If crystalluria is mild, the number of crystals may be low. Increase the volume of urine centrifuged or examine multiple fields of view to increase the chances of detection.

Issue 3: Unexpected mortality or severe adverse effects in experimental animals.

Potential Cause Troubleshooting Steps
Toxicity of the Inducing Agent Review the dosage and administration route of the inducing agent (e.g., adenine, allopurinol). Consider performing a dose-response study to determine the optimal concentration that induces crystalluria without causing excessive toxicity.[12]
Severe Renal Damage In models of chronic kidney disease, severe renal damage can occur. Monitor renal function parameters (e.g., serum creatinine, BUN) regularly.[4][11] Adjust the experimental duration or the concentration of the inducing agent if severe renal failure develops.
Dehydration Ensure animals have free access to water, especially in models where polyuria may occur.[11] Monitor for signs of dehydration.

Data Presentation

Table 1: Summary of Quantitative Data on Strategies to Mitigate this compound-Induced Crystalluria

Intervention Animal Model Dosage/Concentration Effect on Urinary Orotic Acid Reference
Arginine Supplementation Growing Kittens (Arginine-deficient diet)1.66% of dietReduced orotic acid excretion by approximately 7-fold compared to 0.83% arginine diet.[9]
Arginine Supplementation Rats (Glycine-induced orotic aciduria)0.5 mmolesAmeliorated the mild orotic aciduria induced by glycine.[1]
Uridine Supplementation Human Infant (Hereditary Orotic Aciduria Type I)Oral uridineCorrected excessive urinary excretion of orotic acid.[14]

Experimental Protocols

Protocol 1: Induction of Orotic Acid Crystalluria in Mice using an Adenine-Rich Diet

Objective: To induce chronic kidney disease and subsequent crystalluria in mice.[4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard powdered rodent chow

  • Adenine (Sigma-Aldrich or equivalent)

  • Metabolic cages for urine collection

Procedure:

  • Acclimatize mice for at least one week with free access to standard chow and water.

  • Prepare the adenine-rich diet by thoroughly mixing adenine with the powdered standard chow at a concentration of 0.2% (w/w).

  • Divide the mice into a control group (receiving standard powdered chow) and an experimental group (receiving the 0.2% adenine diet).

  • Provide the respective diets and water ad libitum for 4-6 weeks.

  • Monitor the body weight and general health of the animals daily.

  • At the end of the experimental period, place the mice in metabolic cages for 24-hour urine collection.

  • Analyze the collected urine for the presence of crystals and orotic acid concentration.

Protocol 2: Microscopic Analysis of Urinary Crystals

Objective: To identify and semi-quantify crystals in urine sediment.[2][7][8][15]

Materials:

  • Freshly collected urine sample

  • Conical centrifuge tubes (15 mL)

  • Centrifuge

  • Microscope slides and coverslips

  • Transfer pipettes

  • Microscope with 10x and 40x objectives

Procedure:

  • Gently mix the urine sample to ensure any sediment is evenly suspended.

  • Transfer 5-10 mL of urine into a conical centrifuge tube.

  • Centrifuge the sample at 1500-2000 rpm for 5 minutes.

  • Carefully decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom of the tube.

  • Gently flick the bottom of the tube to resuspend the sediment in the remaining supernatant.

  • Using a transfer pipette, place one drop of the resuspended sediment onto a clean microscope slide.

  • Carefully place a coverslip over the drop, avoiding air bubbles.

  • Examine the slide under the microscope, starting with the 10x objective to scan for the presence of crystals.

  • Switch to the 40x objective for detailed observation and identification of crystal morphology.

  • Semi-quantify the crystals by estimating the average number per high-power field (HPF) (e.g., rare: <1/HPF, few: 1-5/HPF, moderate: 5-10/HPF, many: >10/HPF).

Mandatory Visualization

Pyrimidine_Synthesis_Pathway cluster_Urea_Cycle_Interface Mitochondrion cluster_Cytosol Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Citrulline Citrulline Carbamoyl Phosphate->Citrulline OTC Carbamoyl Phosphate_cyto Carbamoyl Phosphate Carbamoyl Phosphate->Carbamoyl Phosphate_cyto Urea Cycle Overflow Ornithine Ornithine Glutamine Glutamine Glutamine->Carbamoyl Phosphate_cyto CPS II Carbamoylaspartate Carbamoylaspartate Carbamoyl Phosphate_cyto->Carbamoylaspartate ATCase Aspartate Aspartate Aspartate->Carbamoylaspartate Dihydrothis compound Dihydrothis compound Carbamoylaspartate->Dihydrothis compound DHOase Orotic Acid Orotic Acid Dihydrothis compound->Orotic Acid DHO-DH OMP Orotidine 5'-monophosphate Orotic Acid->OMP OPRT (UMPS) Crystalluria This compound Crystalluria Orotic Acid->Crystalluria PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP ODC (UMPS) Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides Uridine Supplementation Uridine Supplementation Uridine Supplementation->UMP Allopurinol Allopurinol Allopurinol->OMP Inhibition

Caption: Pyrimidine synthesis pathway and points of intervention.

Troubleshooting_Workflow Start This compound-Induced Crystalluria Experiment Start Induction Induce Crystalluria (e.g., Adenine diet, Allopurinol) Start->Induction Monitor Monitor Animals (Weight, Health, Urine Output) Induction->Monitor Collect Collect Urine Samples Monitor->Collect Analyze Analyze for Crystals and Orotic Acid Collect->Analyze Problem Problem Encountered? Analyze->Problem NoProblem Continue Experiment and Data Collection Problem->NoProblem No HighVariability High Inter-Animal Variability Problem->HighVariability Yes CrystalID Difficulty Identifying Crystals Problem->CrystalID Yes Toxicity Unexpected Toxicity or Mortality Problem->Toxicity Yes NoProblem->Collect CheckHomogeneity Check Animal Strain and Standardize Diet/Dosing HighVariability->CheckHomogeneity CheckHomogeneity->Monitor OptimizeMicroscopy Optimize Microscopy and Consult Expert CrystalID->OptimizeMicroscopy OptimizeMicroscopy->Analyze ReviewDosage Review Dosage and Monitor Renal Function Toxicity->ReviewDosage ReviewDosage->Induction

Caption: Experimental workflow for troubleshooting this compound-induced crystalluria.

References

accounting for species-specific differences in orotate metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Orotate Metabolism

This guide provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of species-specific differences in this compound metabolism. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly higher baseline orotic acid levels in the urine of our mouse models compared to literature values for humans. Is this normal?

A1: Yes, this is a well-documented species-specific difference. Rodents, particularly mice and rats, naturally excrete higher levels of orotic acid than humans. This is attributed to a higher rate of de novo pyrimidine (B1678525) synthesis and differences in the activity and regulation of enzymes like Uridine Monophosphate (UMP) synthase. When designing experiments, it is crucial to establish species-specific baseline values rather than relying on human reference ranges.

Q2: Our this compound Phosphoribosyltransferase (OPRT) activity assay is showing inconsistent results when using liver homogenates from different species. What could be the cause?

A2: Inconsistent OPRT activity can stem from several factors:

  • Cofactor Availability: Ensure that phosphoribosyl pyrophosphate (PRPP), a key substrate, is not limiting in your reaction. PRPP availability can differ between tissue preparations from different species.

  • pH Optimum: The optimal pH for OPRT activity can vary slightly between species. Perform a pH curve experiment (e.g., from pH 6.5 to 8.5) to determine the optimal pH for each species you are studying.

  • Sample Handling: this compound and its metabolites are susceptible to degradation. Ensure consistent and rapid sample processing on ice to minimize enzymatic degradation. Standardize your homogenization procedure to ensure consistent cell lysis and enzyme release.

Q3: We are developing a drug that inhibits dihydrothis compound (B8406146) dehydrogenase (DHODH) and see a massive increase in orotic acid in rats, but a more moderate increase in our primate models. Why the discrepancy?

A3: This is an expected outcome and highlights a key species-specific difference in drug metabolism and pyrimidine pathway regulation. Rats have a very high capacity for de novo pyrimidine synthesis. Inhibition of DHODH leads to a significant accumulation of its substrate, dihydrothis compound, which is then oxidized to this compound, causing a pronounced orotic aciduria. Non-human primates and humans have a comparatively lower rate of pyrimidine synthesis, resulting in a less dramatic increase in orotic acid upon DHODH inhibition. This difference is critical for preclinical toxicology studies and dose-response modeling.

Q4: Can I use a human-specific ELISA kit to measure this compound in mouse plasma?

A4: It is highly inadvisable. While orotic acid itself is the same molecule across species, ELISA kits rely on the high specificity of antibodies. These antibodies may have been raised against human proteins or complexes that might differ from those in mice, leading to poor cross-reactivity and inaccurate quantification. Always use a species-validated assay or a universal method like HPLC-MS/MS, which directly measures the molecule and is considered the gold standard.

Quantitative Data: Comparative this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism across different species. These values should be considered as approximate, as they can vary based on diet, age, and health status.

Table 1: Baseline Orotic Acid Levels in Biological Fluids

SpeciesFluidTypical Concentration RangeReference
HumanUrine0.5 - 1.5 mg/g creatinine (B1669602)
HumanPlasma< 1 µmol/L
Mouse (C57BL/6)Urine10 - 40 mg/g creatinine
Rat (Sprague-Dawley)Urine5 - 25 mg/g creatinine

Table 2: Relative Activity of Key Pyrimidine Synthesis Enzymes

EnzymeHuman (Liver)Rat (Liver)Mouse (Liver)Notes
This compound Phosphoribosyltransferase (OPRT)LowerHigherHigherPart of the bifunctional UMP synthase enzyme.
Orotidine-5'-decarboxylase (ODC)LowerHigherHigherPart of the bifunctional UMP synthase enzyme.
Dihydrothis compound Dehydrogenase (DHODH)LowerHigherHigherA key target for immunosuppressive drugs.

Experimental Protocols & Workflows

Protocol 1: Measurement of Orotic Acid in Urine via HPLC-UV

This protocol provides a general framework. Optimization of chromatographic conditions may be required.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex each sample thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 50 mM potassium phosphate (B84403) buffer (pH 2.5) with 2% methanol.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 280 nm.

  • Quantification:

    • Prepare a standard curve of orotic acid (e.g., 0.1 to 10 µg/mL) in the mobile phase.

    • Run the standards and samples.

    • Calculate the concentration in samples by interpolating from the standard curve. Normalize to creatinine concentration to account for urine dilution.

Workflow for Investigating Species-Specific Drug Effects

The following workflow outlines the steps to characterize the impact of a novel compound on this compound metabolism across different species.

G start_end start_end process process decision decision data data A Start: Select Species (e.g., Mouse, Rat, NHP) B Establish Baseline this compound Levels (Urine & Plasma) A->B Protocol 1 C Administer Test Compound (Vehicle vs. Dose Groups) B->C D Collect Time-Course Samples (Urine & Plasma) C->D F Analyze Tissue Samples (e.g., Liver) C->F E Quantify Orotic Acid (HPLC or LC-MS/MS) D->E H Significant this compound Increase? E->H G Measure Enzyme Activity (DHODH, UMP Synthase) F->G Optional Mechanistic Study I Correlate with PK/PD Data H->I Yes J Compare Data Across Species H->J No I->J K End: Determine Species-Specific Metabolic Profile J->K

Caption: Workflow for cross-species analysis of drug-induced orotic aciduria.

Signaling Pathways

De Novo Pyrimidine Biosynthesis Pathway

This pathway highlights the central role of this compound in the synthesis of pyrimidine nucleotides. Species-specific differences often relate to the expression levels and regulatory control of the enzymes shown.

G metabolite metabolite enzyme enzyme pathway_end pathway_end highlight highlight Gln Glutamine + CO2 + 2 ATP CPSII CPSII Gln->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase ATCase Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase DHOase Carbamoyl_Asp->DHOase Dihydrothis compound Dihydrothis compound DHOase->Dihydrothis compound DHODH DHODH Dihydrothis compound->DHODH This compound This compound DHODH->this compound OPRT OPRT (UMP Synthase) This compound->OPRT OMP Orotidine 5'-monophosphate (OMP) OPRT->OMP ODC ODC (UMP Synthase) OMP->ODC UMP Uridine 5'-monophosphate (UMP) ODC->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP

Caption: Key steps in the de novo pyrimidine synthesis pathway leading to UMP.

improving the efficiency of orotate transport in experimental systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Orotate Transport Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to improve the efficiency of this compound transport in experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary transporters responsible for this compound uptake in mammalian cells?

A1: The primary transporters identified for this compound uptake in mammalian cells belong to the Solute Carrier (SLC) superfamily. Key transporters include URAT1 (urate transporter 1, encoded by the SLC22A12 gene) and OAT10 (organic anion transporter 10, encoded by the SLC22A13 gene).[1][2] URAT1, found in renal proximal tubular cells, mediates high-affinity this compound transport.[1][3] OAT10, also present at the brush border membrane in renal tubular cells, facilitates this compound transport with unique, biphasic saturation kinetics.[2]

Q2: What experimental systems are commonly used to study this compound transport?

A2: Common systems include:

  • Mammalian Cell Lines: HEK293 (Human Embryonic Kidney) cells are frequently used for stably or transiently expressing transporter proteins like hURAT1 to characterize uptake mechanisms.[1][3]

  • Xenopus laevis Oocytes: Oocytes are a powerful heterologous expression system for functional studies of membrane transporters.[4][5] They allow for direct measurement of transport activity through techniques like two-electrode voltage clamp and radiolabeled substrate uptake.[4][5]

  • Yeast (Saccharomyces cerevisiae): Yeast is a valuable model organism. Its uracil (B121893) permease (Fur4p) is known to transport this compound, and the genetic tractability of yeast allows for detailed study of transport regulation.

  • Erythrocytes: Human erythrocytes are used to study this compound uptake and metabolism in a native cell context.[6]

Q3: How can the expression of my transporter of interest be improved in a heterologous system like Xenopus oocytes?

A3: Low expression levels are a common challenge. One effective strategy is codon optimization . By synthesizing the transporter's gene with codons optimized for the expression host (e.g., Xenopus laevis), you can significantly increase protein expression and functional activity.[4][7] This can lead to higher substrate accumulation and larger currents in electrophysiological analyses compared to using the original cDNA.[4][7]

Q4: Is this compound transport an active or passive process?

A4: this compound can permeate cell membranes slowly via non-mediated passive diffusion.[8] However, its efficient uptake is primarily a facilitated process mediated by specific transporter proteins like URAT1 and OAT10.[1][2] For instance, studies with hURAT1 show a time- and dose-dependent uptake, which is characteristic of facilitated transport.[1][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or Insignificant this compound Uptake

Q: I've expressed my transporter in HEK293 cells, but I'm observing very low uptake of radiolabeled this compound compared to the control (mock-transfected) cells. What could be wrong?

A: Several factors could contribute to this issue. Use the following logical workflow to diagnose the problem.

G Start Low this compound Uptake Detected CheckViability 1. Verify Cell Viability (e.g., Trypan Blue) Start->CheckViability CheckExpression 2. Confirm Transporter Expression (Western Blot, qPCR, Immunofluorescence) CheckViability->CheckExpression Cells are viable CheckLocalization 3. Verify Membrane Localization (Immunofluorescence, Biotinylation) CheckExpression->CheckLocalization Expression is confirmed OptimizeAssay 4. Optimize Assay Conditions (Time, Temp, pH, Substrate Conc.) CheckLocalization->OptimizeAssay Correctly localized FinalCheck 5. Re-evaluate Results OptimizeAssay->FinalCheck G Start 1. Seed Cells (e.g., 24-well plate) Incubate 2. Incubate 24-48h (until confluent) Start->Incubate Wash1 3. Wash with Pre-warmed Buffer Incubate->Wash1 Preincubate 4. Pre-incubate (10-15 min, 37°C) Wash1->Preincubate AddSubstrate 5. Add Uptake Buffer with [3H]this compound (Start Assay) Preincubate->AddSubstrate IncubateUptake 6. Incubate for Defined Time (e.g., 2-10 min) AddSubstrate->IncubateUptake Stop 7. Stop Uptake (Aspirate & Wash with Ice-Cold Buffer) IncubateUptake->Stop Lyse 8. Lyse Cells (e.g., NaOH or SDS) Stop->Lyse Analyze 9. Analyze (Scintillation Counting & Protein Assay) Lyse->Analyze

References

Technical Support Center: Managing Drug-Induced Orotic Aciduria in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing drug-induced orotic aciduria in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced orotic aciduria?

A1: Drug-induced orotic aciduria is a metabolic condition characterized by the excessive excretion of orotic acid in the urine following the administration of certain medications. This occurs when a drug or its metabolite interferes with the normal pyrimidine (B1678525) biosynthesis pathway, leading to an accumulation of orotic acid, an intermediate in this pathway.[1]

Q2: Which drugs are commonly used to induce orotic aciduria in experimental models?

A2: The most common drugs used to induce orotic aciduria are allopurinol, 6-azauridine (B1663090) (6-AZUR), and 5-fluorouracil (B62378) (5-FU).[1] These drugs inhibit specific enzymes in the pyrimidine synthesis pathway.

Q3: What is the primary enzyme target in drug-induced orotic aciduria?

A3: The primary enzyme target is Uridine (B1682114) Monophosphate Synthase (UMPS), a bifunctional enzyme with two catalytic activities: orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC).[1] Allopurinol and 6-azauridine primarily inhibit OMPDC, while 5-fluorouracil acts on OPRT.

Q4: Why is it important to monitor for orotic aciduria in preclinical studies?

A4: Monitoring for orotic aciduria is crucial as it can be an indicator of off-target effects of a drug on pyrimidine metabolism. Excessive orotic acid can lead to the formation of crystals in the urinary tract, potentially causing obstructive uropathy and renal damage.[1]

Q5: What are the typical signs of toxicity to observe in animal models with drug-induced orotic aciduria?

A5: Beyond the intended biochemical effect, researchers should monitor for signs of systemic toxicity, which can include weight loss, reduced food and water intake, lethargy, skin rashes, and signs of renal distress (e.g., changes in urine output or color).[2][3][4][5] For instance, 5-fluorouracil is known to cause gastrointestinal mucositis and myelosuppression.[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Levels of Urinary Orotic Acid
Question Possible Causes & Troubleshooting Steps
Why are the urinary orotic acid levels in my control group higher than expected? Dietary Factors: Standard rodent chow can have variable purine (B94841) and pyrimidine content. Recommendation: Ensure all animals are on the same standardized diet throughout the study. Consider a purified diet with known composition if baseline levels are a critical concern.
Why is there high variability in orotic aciduria induction within the same treatment group? Genetic Variability: Different strains of mice and rats can have varying sensitivities to the inducing drugs.[5] Recommendation: Use a well-characterized, inbred strain of animals to minimize genetic variability. Inconsistent Drug Administration: Improper oral gavage or variable consumption of medicated food/water can lead to inconsistent dosing. Recommendation: Ensure technical staff are proficient in oral gavage techniques. If using medicated food or water, monitor daily consumption for each animal.
Why am I not observing a significant increase in orotic acid excretion after drug administration? Insufficient Dosage: The administered dose may be too low to effectively inhibit the target enzyme. Recommendation: Conduct a dose-response study to determine the optimal dose for inducing orotic aciduria in your specific model and strain. Rapid Metabolism/Clearance of the Drug: The drug may be metabolized and cleared too quickly to cause a sustained inhibition of pyrimidine synthesis. Recommendation: Review the pharmacokinetic profile of the drug in your chosen species. Consider adjusting the dosing frequency or administration route.
Issue 2: Adverse Health Effects and Mortality in Experimental Animals
Question Possible Causes & Troubleshooting Steps
My animals are experiencing significant weight loss and reduced food intake after 5-fluorouracil administration. What can I do? Gastrointestinal Toxicity: 5-FU is known to cause mucositis, which is painful and can deter animals from eating.[3][4][8] Recommendation: Provide soft, palatable, and highly nutritious food. Ensure easy access to water. In some cases, supportive care such as subcutaneous fluids may be necessary. Delayed high-dose uridine administration has been shown to promote mucosal regeneration.[7]
I'm observing signs of renal toxicity (e.g., elevated BUN and creatinine) in my allopurinol-treated group. How can I mitigate this? Orotic Acid Crystalluria: Allopurinol can induce orotic acid precipitation in the renal tubules, leading to kidney damage.[1] Recommendation: Ensure adequate hydration of the animals. Co-administration of uridine can ameliorate this toxicity by bypassing the enzymatic block and providing an alternative source for pyrimidine synthesis.
My animals treated with 6-azauridine are showing signs of general malaise and lethargy. Is this expected? Systemic Toxicity: 6-azauridine can cause systemic side effects, and sensitivity can be genetically determined.[5] Recommendation: Monitor animals closely for signs of distress. If severe, consider reducing the dose or the duration of treatment. Ensure the experimental endpoint is humane and reached before significant suffering occurs.

Quantitative Data Summary

The following tables summarize quantitative data related to the induction of orotic aciduria and relevant drug dosages from various studies. Note that values can vary significantly based on species, strain, and experimental conditions.

Table 1: Drug Dosages Used to Induce Orotic Aciduria or Other Relevant Effects in Rodent Models

DrugSpeciesDosageAdministration RouteObserved EffectReference
6-AzauridineHuman120-200 mg/kgIntravenousHigh excretion of orotic acid[1]
5-FluorouracilRat150 mg/kg (single dose)IntraperitonealInduction of oral mucositis[4]
5-FluorouracilRat200 mg/kg (single dose)IntraperitonealImmune-suppressive status, weight loss[9]
5-FluorouracilRat100 mg/kg (single dose)IntraperitonealCardiotoxicity[2]
AllopurinolRat50 mg/kgIntraperitonealProtection against ischemia/reperfusion injury[10]
Glycine (B1666218)Rat2.5 mmoles/100 gIntraperitoneal100-fold increase in urinary orotic acid[11]

Table 2: Urinary Orotic Acid Levels in a Human Case of Hereditary Orotic Aciduria (for reference)

AnalytePatient LevelControl LevelUnitReference
Orotic Acid10.51.1-1.9µmol/mmol of creatinine (B1669602)[1]
Orotidine2.60.3-1.5µmol/mmol of creatinine[1]

Experimental Protocols

Protocol 1: Induction of Orotic Aciduria with 6-Azauridine in Mice
  • Animal Model: Use an inbred mouse strain (e.g., C57BL/6) to minimize genetic variability.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Dosing Solution Preparation: Dissolve 6-azauridine in a suitable vehicle (e.g., sterile saline). The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer 6-azauridine at a dose of 120-200 mg/kg body weight via intraperitoneal (IP) injection.[1]

  • Sample Collection: House mice in metabolic cages for urine collection over a 24-hour period. Collect urine at baseline (before administration) and at 24, 48, and 72 hours post-administration.

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss, lethargy, and changes in behavior.

  • Analysis: Analyze urine samples for orotic acid and creatinine concentrations using HPLC or LC-MS/MS.

Protocol 2: Measurement of Orotidine-5'-Phosphate Decarboxylase (OMPDC) Activity

This protocol is based on a continuous spectrophotometric rate determination method.

  • Reagent Preparation:

    • Buffer A: 30 mM Tris HCl, pH 8.0 at 30°C.

    • Reagent B: 75 mM Magnesium Chloride (MgCl₂).

    • Reagent C (Substrate): 18 mM Orotidine 5'-Monophosphate (OMP). Prepare fresh.

  • Tissue Homogenate Preparation:

    • Homogenize tissue samples (e.g., liver, kidney) in a suitable buffer and centrifuge to obtain a clear supernatant (cytosolic fraction).

    • Determine the protein concentration of the supernatant.

  • Enzyme Assay:

    • In a quartz cuvette, mix 2.50 mL of Buffer A, 0.30 mL of Reagent B, and 0.10 mL of Reagent C.

    • Equilibrate the mixture to 30°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding a known amount of the tissue homogenate.

    • Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes. The decrease in absorbance corresponds to the conversion of OMP to UMP.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA295/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of OMP to calculate the enzyme activity (e.g., in µmol/min/mg protein).

Visualizations

Pyrimidine_Biosynthesis_Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps Aspartate Aspartate Aspartate->Orotic_Acid Multiple Steps UMPS_OPRT UMPS (OPRT activity) Orotic_Acid->UMPS_OPRT PRPP PRPP PRPP->UMPS_OPRT OMP Orotidine-5'-Monophosphate (OMP) UMPS_OMPDC UMPS (OMPDC activity) OMP->UMPS_OMPDC UMP Uridine-5'-Monophosphate (UMP) Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides UMPS_OPRT->OMP UMPS_OMPDC->UMP Five_FU 5-Fluorouracil Five_FU->UMPS_OPRT Inhibits Allopurinol Allopurinol Allopurinol->UMPS_OMPDC Inhibits Six_Azauridine 6-Azauridine Six_Azauridine->UMPS_OMPDC Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway by common drugs.

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Sample Collection (Urine, Blood) Start->Baseline Grouping Randomize Animals into Control & Treatment Groups Baseline->Grouping Dosing Administer Vehicle or Drug (e.g., Allopurinol, 6-AZUR, 5-FU) Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Post_Dosing_Samples Post-Dosing Sample Collection (Urine, Blood, Tissues) Monitoring->Post_Dosing_Samples Analysis Biochemical Analysis Post_Dosing_Samples->Analysis Sub_Analysis1 Urinary Orotic Acid (HPLC) Analysis->Sub_Analysis1 Sub_Analysis2 Enzyme Activity Assays (OMPDC, OPRT) Analysis->Sub_Analysis2 Sub_Analysis3 Toxicity Markers (BUN, Creatinine) Analysis->Sub_Analysis3 Data_Analysis Data Analysis & Interpretation Sub_Analysis1->Data_Analysis Sub_Analysis2->Data_Analysis Sub_Analysis3->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a drug-induced orotic aciduria study.

References

Technical Support Center: Optimizing pH for Enzymatic Reactions Involving Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during enzymatic reactions involving orotate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound Phosphoribosyltransferase (OPRT)?

A1: The optimal pH for this compound Phosphoribosyltransferase (OPRT) depends on the reaction direction. For the forward reaction (synthesis of orotidine (B106555) 5'-monophosphate from this compound and PRPP), the maximal activity is observed around pH 8.0.[1][2] For the reverse reaction (pyrophosphorolysis), the optimal pH is in the range of 6.5 to 7.5.[1][2][3]

Q2: What is the optimal pH for Orotidine-5'-Phosphate Decarboxylase (ODC)?

A2: Orotidine-5'-Phosphate Decarboxylase (ODC), which catalyzes the conversion of OMP to UMP, exhibits maximal activity at a pH of approximately 7.0 to 7.5.[1][3][4] In some organisms, a sharp pH optimum at 7.0 is observed.[3]

Q3: What is the optimal pH for Dihydrothis compound (B8406146) Dehydrogenase (DHODH)?

A3: Dihydrothis compound Dehydrogenase (DHODH), which oxidizes dihydrothis compound to this compound, functions optimally at a pH of around 8.0.[1][5] This is consistent with its mitochondrial localization, where the pH is generally higher than in the cytoplasm.[1][5]

Q4: How does pH affect the stability and activity of these enzymes?

A4: Extreme pH values can lead to the denaturation of enzymes, causing a loss of their three-dimensional structure and, consequently, their catalytic activity.[6][7] Even minor deviations from the optimal pH can alter the ionization state of amino acid residues in the active site and of the substrate itself, affecting substrate binding and catalytic efficiency.[7] It is crucial to operate within the optimal pH range to ensure maximal and reproducible enzyme activity.

Data Summary: Optimal pH for Key Enzymes in this compound Metabolism

EnzymeAbbreviationReactionOptimal pHSource Organism Examples
This compound PhosphoribosyltransferaseOPRTThis compound + PRPP <=> OMP + PPi~8.0 (Forward)[1][2]Yeast, Salmonella typhimurium, Human (as part of UMPS)
6.5 - 7.5 (Reverse)[1][2][3]
Orotidine-5'-Phosphate DecarboxylaseODCOMP -> UMP + CO2~7.0 - 7.5[1][3][4]Yeast, Bacillus subtilis, Human (as part of UMPS)
Dihydrothis compound DehydrogenaseDHODHDihydrothis compound + Quinone -> this compound + QuinoneH2~8.0[1][5]Human, various mammals

Troubleshooting Guides

Problem 1: Low or no enzyme activity detected in my assay.

  • Possible Cause: The pH of your reaction buffer is outside the optimal range for the enzyme.

  • Troubleshooting Steps:

    • Verify Buffer pH: Calibrate your pH meter and measure the pH of your prepared buffer at the reaction temperature. The pH of some buffers can be temperature-dependent.

    • Buffer Selection: Ensure you are using an appropriate buffer system for the target pH range. For example, Tris-HCl is suitable for pH 7.5-9.0, while phosphate (B84403) buffers are better for pH 6.0-7.5.

    • pH Optimization Experiment: Perform a pH-rate profile experiment by preparing a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) around the expected optimum to determine the precise optimal pH for your specific experimental conditions.

Problem 2: Inconsistent or not reproducible results between experiments.

  • Possible Cause: Fluctuations in the pH of the reaction buffer.

  • Troubleshooting Steps:

    • Fresh Buffer Preparation: Prepare fresh buffer for each experiment. Buffers can absorb atmospheric CO2 over time, which can lower the pH, especially for buffers with a pKa above 7.

    • Consistent Reagent Addition: Be mindful that adding acidic or basic substrates or inhibitors can alter the final pH of the reaction mixture. Ensure the final pH is measured after all components are added or that the buffer capacity is sufficient to resist these changes.

    • Standardized Protocols: Use a standardized and documented protocol for buffer preparation and the entire experimental setup to minimize variability.

Problem 3: High background signal in the spectrophotometric or fluorometric assay.

  • Possible Cause: The pH of the assay may be promoting non-enzymatic degradation of the substrate or causing interference with the detection method.

  • Troubleshooting Steps:

    • "No Enzyme" Control: Run a control reaction containing all components except the enzyme at the experimental pH. This will help quantify the rate of spontaneous substrate degradation or any background signal.

    • Substrate Stability: Check the literature for the stability of your specific substrate at different pH values. Some substrates, like p-nitrophenyl esters, can hydrolyze spontaneously at alkaline pH.[8]

    • Detector Compatibility: Ensure that the fluorescence or absorbance of your detection molecule is not inherently sensitive to the pH changes in your assay range.

Experimental Protocols

Protocol: Determination of Optimal pH for an this compound-Metabolizing Enzyme

This protocol outlines a general method for determining the optimal pH for an enzyme such as OPRT, ODC, or DHODH using a spectrophotometric assay.

1. Materials:

  • Purified enzyme of interest

  • Substrates (e.g., this compound, PRPP, OMP, dihydrothis compound)

  • A selection of buffers with overlapping pKa values to cover a broad pH range (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0)

  • Spectrophotometer and appropriate cuvettes

  • pH meter

  • Temperature-controlled water bath or spectrophotometer holder

2. Procedure:

  • Buffer Preparation:

    • Prepare a series of 100 mM stock solutions for each selected buffer.

    • For each buffer type, create a pH gradient by adjusting the pH in 0.5 unit increments using HCl or NaOH. For example, for HEPES, prepare buffers at pH 7.0, 7.5, 8.0, and 8.5.

    • Verify the final pH of each buffer at the intended reaction temperature.

  • Enzyme and Substrate Preparation:

    • Prepare a concentrated stock solution of the enzyme in a stable buffer (e.g., at a neutral pH with appropriate stabilizing agents).

    • Prepare stock solutions of the substrates at a concentration that will be saturating in the final reaction mixture (typically 5-10 times the Km, if known).

  • Assay Setup:

    • For each pH value to be tested, set up a reaction mixture in a cuvette. A typical reaction mixture could include:

      • Buffer at the desired pH (e.g., 50 mM final concentration)

      • Substrates (at saturating concentrations)

      • Cofactors (if required, e.g., MgCl2 for OPRT)

      • Water to the final volume

    • Include a "no enzyme" control for each pH point to measure any background reaction.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvettes containing the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small, fixed amount of the enzyme to each cuvette and mix quickly.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at the appropriate wavelength. For example, the conversion of this compound can be monitored at 295 nm.

    • Record the initial linear rate of the reaction (initial velocity, v₀).

  • Data Analysis:

    • Subtract the rate of the "no enzyme" control from the rate of the corresponding enzymatic reaction for each pH value.

    • Plot the initial velocity (v₀) as a function of pH.

    • The pH at which the highest enzyme activity is observed is the optimal pH.

Visualizations

Signaling Pathways and Workflows

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate ATCase Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydrothis compound Dihydrothis compound Carbamoyl_Aspartate->Dihydrothis compound DHO Mito_Dihydrothis compound Dihydrothis compound Dihydrothis compound->Mito_Dihydrothis compound This compound This compound OMP OMP This compound->OMP OPRT (pH ~8.0) PRPP PRPP PRPP->OMP UMP UMP OMP->UMP ODC (pH ~7.0-7.5) Mito_this compound This compound Mito_Dihydrothis compound->Mito_this compound DHODH (pH ~8.0) Mito_this compound->this compound

Caption: De Novo Pyrimidine (B1678525) Biosynthesis Pathway with Enzyme pH Optima.

pH_Optimization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Select Buffers (Overlapping pKa) B Prepare pH Gradient (e.g., 0.5 unit steps) A->B C Prepare Enzyme and Substrate Stocks B->C D Set up Reaction Mixtures for each pH C->D E Equilibrate to Reaction Temperature D->E F Initiate with Enzyme E->F G Monitor Reaction Rate (Initial Velocity) F->G H Plot Velocity vs. pH G->H I Determine Optimal pH H->I

Caption: Experimental Workflow for Determining Optimal Enzyme pH.

Troubleshooting_Logic Start Low/Inconsistent Enzyme Activity Q1 Is the buffer pH within the optimal range? Start->Q1 Action1 Verify buffer pH with calibrated meter. Perform pH optimization. Q1->Action1 No Q2 Are you using freshly prepared buffers? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Prepare fresh buffers for each experiment. Q2->Action2 No Q3 Is the final reaction pH verified after adding all components? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Check for pH shifts due to substrates/inhibitors. Increase buffer capacity. Q3->Action3 No End Investigate other factors: - Enzyme concentration - Substrate purity - Temperature Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting Decision Tree for pH-Related Issues.

References

Validation & Comparative

A Comparative Analysis of Orotate Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of orotate metabolism in key model organisms: humans, mice, rats, Saccharomyces cerevisiae (yeast), and Escherichia coli (bacteria). This compound, a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, is essential for DNA and RNA synthesis. Understanding the species-specific differences in its metabolic pathways, enzyme kinetics, and regulation is paramount for researchers in drug development, metabolic diseases, and molecular biology. This document outlines the core metabolic pathways, presents comparative enzymatic data, details experimental protocols for key enzyme assays, and provides visual diagrams of the metabolic process and experimental workflows.

Overview of this compound Metabolism: The De Novo Pyrimidine Biosynthesis Pathway

This compound is synthesized as part of the multi-step de novo pyrimidine biosynthesis pathway. This evolutionarily conserved pathway converts simple precursors into uridine (B1682114) monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidines are derived. The central part of this pathway, involving this compound, is catalyzed by two key enzymes: Dihydrothis compound (B8406146) Dehydrogenase (DHODH) and this compound Phosphoribosyltransferase (OPRT).

A significant structural difference exists between mammals and microorganisms in this pathway. In mammals, OPRT is the N-terminal domain of a bifunctional enzyme called UMP synthase (UMPS), which also contains the orotidine-5'-monophosphate decarboxylase (OMPDC) domain that catalyzes the subsequent step.[1] In contrast, in yeast and bacteria, OPRT is a monofunctional, independently coded enzyme.[1][2]

Caption: De novo pyrimidine biosynthesis pathway in mammals.

Regulation of this compound Metabolism

The regulation of pyrimidine biosynthesis exhibits significant divergence between mammals and bacteria. In mammals, the primary regulatory control point is carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), the first enzyme in the pathway.[3][4] CPS II is allosterically activated by ATP and phosphoribosyl pyrophosphate (PRPP) and is subject to feedback inhibition by the end-products UDP and UTP.[3][4][5]

In contrast, the main regulatory enzyme in bacteria like E. coli is aspartate transcarbamoylase (ATCase), which catalyzes the second step of the pathway.[3][4] ATCase is allosterically activated by ATP and inhibited by the final product of the pathway, CTP.[4]

In the yeast Saccharomyces cerevisiae, the first two enzymes, carbamoyl phosphate synthetase and aspartate transcarbamylase, are coded by the same gene and are controlled by feedback inhibition from UTP.[6]

Comparative Enzyme Kinetics

The kinetic parameters of DHODH and OPRT vary across species, reflecting adaptations in their metabolic regulation and substrate affinities. The following tables summarize available kinetic data for these enzymes. It is important to note that experimental conditions can influence these values.

Table 1: Kinetic Parameters of Dihydrothis compound Dehydrogenase (DHODH)

SpeciesSubstrateKm (µM)Vmax or kcatNotesReference
Human (recombinant)Dihydrothis compound--IC50 of 0.40 µM for inhibitor DHODH-IN-17[7]
Human (recombinant)Atovaquone (inhibitor)Kiu = 11.6 (uncompetitive)-Substrate: Dihydrothis compound[8]
Rat (recombinant)Atovaquone (inhibitor)Kiu = 905 nM, Kic = 1012 nM (non-competitive)-Substrate: Dihydrothis compound[8]
E. coliDihydrothis compound--Has separate binding sites for dihydrothis compound and electron acceptor.[9]
S. cerevisiaeDihydrothis compound---[10]

Table 2: Kinetic Parameters of this compound Phosphoribosyltransferase (OPRT)

SpeciesSubstrate(s)Km (µM)Vmax or kcatNotesReference
E. coliPRPP---[11]
S. typhimuriumPRPP, this compound--Follows a random sequential kinetic mechanism.[12]
P. falciparum (recombinant in E. coli)PRPP9.3 ± 0.5kcat = 3534 s-1Bifunctional OMPDC-OPRT enzyme.[13]
P. falciparumMg2+ (cofactor)58.82Vmax = 64.25 µmol/min-[14]
Mouse (Ehrlich ascites cells)---Part of a bifunctional complex.[15]

Experimental Protocols

Accurate measurement of DHODH and OPRT activity is crucial for studying this compound metabolism. Below are detailed methodologies for commonly used assays.

Dihydrothis compound Dehydrogenase (DHODH) Activity Assay (Colorimetric)

This protocol is adapted from a method for determining the in vitro potency of DHODH inhibitors.[7][16][17]

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP). Electrons generated from the oxidation of dihydrothis compound to this compound are transferred to DCIP, causing a decrease in absorbance at 600 nm, which is proportional to DHODH activity.[7]

Materials:

  • Recombinant or purified DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[17]

  • Dihydrothis compound (DHO) solution

  • Coenzyme Q10 (CoQ10) or Decylubiquinone solution

  • 2,6-dichloroindophenol (DCIP) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of any test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DHODH enzyme preparation, and the inhibitor dilutions (or buffer for control).

  • Pre-incubate the plate at room temperature for 30 minutes to allow for any inhibitor binding.[7]

  • Prepare a substrate mix containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate mix to all wells.

  • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every minute for 10-20 minutes) in kinetic mode.[16][17]

  • Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.

  • If testing inhibitors, determine the percent inhibition for each concentration and calculate the IC50 value.

This compound Phosphoribosyltransferase (OPRT) Activity Assay (Fluorometric)

This protocol is based on a novel fluorescence method for measuring OPRT activity in cell lysates.[18][19]

Principle: This assay measures the consumption of orotic acid by OPRT. The remaining orotic acid reacts with 4-trifluoromethylbenzamidoxime (4-TFMBAO) under basic conditions to produce a fluorescent compound. The decrease in fluorescence compared to a control without enzyme activity is proportional to the OPRT activity.[18][19]

Materials:

  • Cell lysate or purified OPRT

  • Enzyme Reaction Buffer: 10 mM KH2PO4-K2HPO4 (pH 8.3), 0.5 mM DTT, 4 mM MgCl2[18]

  • Orotic acid solution

  • 5-phosphoribosyl-1-pyrophosphate (PRPP) solution

  • 4-trifluoromethylbenzamidoxime (4-TFMBAO) solution

  • Spectrofluorometer

Procedure:

  • Prepare the enzymatic reaction mixture containing the enzyme reaction buffer, cell lysate (e.g., 200 µg protein), and orotic acid in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding PRPP.

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • To measure the remaining orotic acid, take an aliquot of the reaction mixture and add it to the 4-TFMBAO solution under basic conditions.

  • Heat the mixture at 80°C for 4 minutes to develop the fluorescence.[19]

  • Measure the fluorescence using a spectrofluorometer.

  • The OPRT activity is determined by the difference in fluorescence between the reaction sample and a control where the reaction was stopped at time zero or contained no enzyme.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_detection Detection Cell_Culture Cell Culture or Tissue Homogenization Lysate_Prep Cell Lysis and Protein Quantification Cell_Culture->Lysate_Prep Reaction_Setup Set up Reaction Mixture (Buffer, Substrates, Enzyme) Lysate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Spectrophotometric or Fluorometric Measurement Reaction_Stop->Measurement Data_Analysis Data Analysis (Calculate Activity) Measurement->Data_Analysis

Caption: General experimental workflow for enzyme activity assays.

Species-Specific Responses to Orotic Acid

Different species can exhibit varied physiological responses to the administration of orotic acid. A notable example is the induction of fatty liver in rats when fed a diet high in orotic acid, a response not observed in mice, guinea pigs, hamsters, pigs, or monkeys.[2] This difference is attributed to variations in the absorption and excretion of orotic acid, with mice excreting a much larger amount in urine compared to rats.[2] These findings underscore the importance of considering species-specific metabolic differences in toxicological and pharmacological studies.

Conclusion

The metabolism of this compound, while centered around a conserved biosynthetic pathway, displays significant variations across species in terms of enzyme structure, kinetic properties, and regulatory mechanisms. For researchers in drug development targeting enzymes like DHODH and OPRT, and for scientists studying metabolic disorders, a thorough understanding of these differences is essential for designing effective experiments and translating findings between model systems and humans. The data and protocols presented in this guide offer a foundational resource for facilitating such comparative studies.

References

Orotate as a Biomarker for Urea Cycle Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orotate as a biomarker for Urea (B33335) Cycle Disorders (UCDs) against other commonly used markers. It includes an objective analysis of performance, supporting experimental data, and detailed methodologies for key experiments to aid in the research and development of diagnostics and therapeutics for these rare metabolic diseases.

Urea cycle disorders are a group of inherited metabolic conditions caused by deficiencies in the enzymes or transporters required for the conversion of ammonia (B1221849) to urea. The resulting hyperammonemia is a medical emergency that can lead to severe neurological damage or death. Timely and accurate diagnosis is therefore critical. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, has long been recognized as a key biomarker for several UCDs. This guide will delve into the validation of this compound and compare its utility with other diagnostic markers.

The Biochemical Link: Urea Cycle and this compound Synthesis

A defect in the urea cycle, particularly in the enzyme ornithine transcarbamylase (OTC), leads to the accumulation of carbamoyl (B1232498) phosphate (B84403) in the mitochondria. This excess carbamoyl phosphate is shunted to the cytosol, where it enters the pyrimidine biosynthesis pathway, resulting in a significant increase in the production and excretion of orotic acid.[1][2] This direct biochemical link is the foundation for using this compound as a biomarker for specific UCDs.

Urea_Cycle_Orotate_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol NH3 Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 CP_mito Carbamoyl Phosphate CPS1->CP_mito OTC Ornithine Transcarbamylase (OTC) Block in OTC Deficiency CP_mito->OTC CP_cyto Carbamoyl Phosphate CP_mito->CP_cyto Shunt in UCDs Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ASA Argininosuccinic Acid ASS->ASA ASL Argininosuccinate Lyase (ASL) ASA->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport Pyrimidine_Pathway Pyrimidine Biosynthesis CP_cyto->Pyrimidine_Pathway This compound Orotic Acid Pyrimidine_Pathway->this compound

Caption: Biochemical pathway linking the urea cycle to this compound production.

Comparison of Key Biomarkers for Urea Cycle Disorders

The diagnosis of UCDs relies on a panel of biomarkers, each with its own strengths and limitations. The following tables provide a comparative overview of this compound and other key diagnostic markers.

Table 1: Performance of this compound as a Biomarker in Specific UCDs
Urea Cycle DisorderTypical Urinary this compound LevelDiagnostic Utility
Ornithine Transcarbamylase (OTC) Deficiency Markedly elevatedA key diagnostic marker, helps differentiate from CPS1 and NAGS deficiencies.[3][4]
Citrullinemia Type I (ASS Deficiency) Moderately elevatedCan be elevated, but plasma citrulline is the primary diagnostic marker.[1]
Argininosuccinic Aciduria (ASL Deficiency) Mildly to moderately elevatedMay be elevated, but argininosuccinic acid is the pathognomonic marker.[1]
Argininemia (ARG1 Deficiency) Moderately elevatedCan be elevated, but plasma arginine is the primary diagnostic marker.
Carbamoyl Phosphate Synthetase I (CPS1) Deficiency Normal to lowHelps to differentiate from OTC deficiency.[3]
N-Acetylglutamate Synthase (NAGS) Deficiency Normal to lowHelps to differentiate from OTC deficiency.[3]
Table 2: Comparison of this compound with Alternative Biomarkers
BiomarkerSample TypeAdvantagesLimitations
Orotic Acid Urine, Plasma, Dried Blood SpotNon-invasive (urine), highly sensitive for OTC deficiency, useful for differentiating proximal UCDs.[1][5]Can be normal in some OTC carriers, less specific for distal UCDs.[1]
Plasma Ammonia PlasmaDirect measure of hyperammonemia, essential for acute management.[6]Unstable sample, levels can fluctuate, not specific to the type of UCD.[7]
Plasma Amino Acids (Citrulline, Arginine, Glutamine) PlasmaCrucial for differentiating between various UCDs, monitoring treatment efficacy.[8]Requires specialized equipment, interpretation can be complex.
Argininosuccinic Acid Plasma, UrinePathognomonic for Argininosuccinic Aciduria (ASL deficiency).[3]Only useful for the diagnosis of ASL deficiency.
Urinary Uracil (B121893) UrinePotentially more sensitive than this compound for late-onset OTC deficiency and for identifying female carriers.[9][10]Less established than this compound, requires further validation.
Table 3: Typical Biomarker Profiles in Untreated Urea Cycle Disorders
DisorderPlasma AmmoniaPlasma CitrullinePlasma ArginineUrinary Orotic Acid
CPS1 Deficiency ↑↑↑↓↓Normal/Low
NAGS Deficiency ↑↑↑↓↓Normal/Low
OTC Deficiency ↑↑↑↓↓↑↑↑
Citrullinemia Type I (ASS) ↑↑↑↑↑
Argininosuccinic Aciduria (ASL) ↑↑Normal/↓
Argininemia (ARG1) Normal/↓↑↑↑
HHH Syndrome Normal/↓
Arrow direction indicates the level relative to the normal range. The number of arrows indicates the magnitude of the change.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is essential for the diagnosis and management of UCDs. Below are summaries of commonly used methods.

Measurement of Urinary Orotic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the quantification of orotic acid in urine.[11][12]

Principle: Orotic acid is extracted from the urine matrix, chemically modified (derivatized) to make it volatile, and then separated and quantified using a gas chromatograph coupled with a mass spectrometer. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[13]

Workflow:

GCMS_Workflow Sample Urine Sample Internal_Standard Add Stable Isotope Internal Standard Sample->Internal_Standard Extraction Solid Phase or Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for urinary orotic acid analysis by GC-MS.

Key Steps:

  • Sample Preparation: A known amount of a stable isotope-labeled orotic acid (e.g., [1,3-15N2]orotic acid) is added to the urine sample as an internal standard.

  • Extraction: Orotic acid is extracted from the urine using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • Derivatization: The extracted orotic acid is chemically derivatized (e.g., trimethylsilylation) to increase its volatility and thermal stability for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the orotic acid derivative from other compounds, and the mass spectrometer detects and quantifies the specific ions of both the native and the isotope-labeled orotic acid.

  • Quantification: The concentration of orotic acid in the original sample is calculated by comparing the peak area ratio of the native orotic acid to the internal standard against a calibration curve.

Analysis of Plasma Amino Acids by Ion-Exchange Chromatography with Post-Column Ninhydrin (B49086) Derivatization

This is a classic and robust method for the quantitative analysis of amino acids in biological fluids.[14][15][16]

Principle: Amino acids are separated based on their charge properties on an ion-exchange column. After separation, they react with ninhydrin to form a colored compound, which is then detected by a photometer.

Workflow:

IEC_Workflow Sample Plasma Sample Deproteinization Deproteinization Sample->Deproteinization Injection Injection onto Ion-Exchange Column Deproteinization->Injection Separation Chromatographic Separation Injection->Separation Derivatization Post-Column Ninhydrin Derivatization Separation->Derivatization Detection Photometric Detection Derivatization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for plasma amino acid analysis by IEC.

Key Steps:

  • Sample Preparation: Plasma samples are deproteinized, typically using sulfosalicylic acid, to prevent clogging of the chromatography column.

  • Chromatographic Separation: The prepared sample is injected onto a cation-exchange column. Amino acids are eluted by a stepwise or gradient elution with buffers of increasing pH and/or ionic strength.

  • Post-Column Derivatization: After eluting from the column, the separated amino acids are mixed with a ninhydrin reagent and heated. This reaction produces a colored product (Ruhemann's purple) for primary amino acids and a yellow product for secondary amino acids like proline.[16]

  • Detection: The colored products are detected by a photometer at specific wavelengths (typically 570 nm and 440 nm).

  • Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.

Conclusion

This compound is a valuable and well-established biomarker for the diagnosis of several urea cycle disorders, particularly Ornithine Transcarbamylase (OTC) deficiency. Its measurement is crucial for the differential diagnosis of hyperammonemia, especially in the neonatal period. While plasma ammonia and amino acid analysis remain indispensable for the overall assessment and management of UCDs, urinary this compound provides specific diagnostic clues that guide further investigation. The emergence of other potential biomarkers, such as urinary uracil, may further refine the diagnostic toolkit for these complex disorders. The selection of the most appropriate biomarker panel should be based on the clinical presentation and the suspected underlying UCD. Continued research and validation of these biomarkers are essential for improving the diagnosis and outcomes for patients with urea cycle disorders.

References

A Comparative Guide to Orotate and Uridine Supplementation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of metabolic supplementation is critical. Orotate and uridine (B1682114), both key intermediates in pyrimidine (B1678525) nucleotide synthesis, are increasingly investigated for their therapeutic potential. This guide provides an objective comparison of their effects, supported by experimental data, to aid in informed research and development decisions.

Bioavailability and Metabolism: A Tale of Two Pathways

This compound and uridine supplementation ultimately aim to increase the intracellular pool of uridine-5'-monophosphate (UMP), a crucial precursor for RNA, DNA, and various coenzymes. However, they achieve this through distinct metabolic routes.

This compound , a precursor in the de novo pyrimidine synthesis pathway, is primarily metabolized in the liver. Supplementation with orotic acid has been shown to stimulate the hepatic release of uridine into the bloodstream, which can then be utilized by other tissues.[1][2] This indirect mechanism suggests that the liver plays a central role in the systemic effects of this compound supplementation.

Uridine , on the other hand, directly enters the pyrimidine salvage pathway. This allows cells to directly phosphorylate uridine to UMP. The bioavailability of oral uridine has been a subject of study, with research indicating that it is absorbed from the gastrointestinal tract.[3] To enhance bioavailability, prodrugs such as triacetyluridine (TAU) have been developed, demonstrating significantly higher plasma uridine levels compared to equimolar doses of pure uridine.[3]

The following diagram illustrates the metabolic fates of this compound and uridine:

cluster_de_novo De Novo Synthesis (primarily Liver) cluster_salvage Salvage Pathway (Peripheral Tissues) cluster_downstream Downstream Effects This compound Supplement This compound Supplement Orotic Acid Orotic Acid This compound Supplement->Orotic Acid UMP_de_novo UMP Orotic Acid->UMP_de_novo OPRT ODC Hepatic Uridine Release Hepatic Uridine Release UMP_de_novo->Hepatic Uridine Release UTP UTP UMP_de_novo->UTP Bloodstream Uridine Bloodstream Uridine Hepatic Uridine Release->Bloodstream Uridine Uridine Supplement Uridine Supplement Uridine Uridine Uridine Supplement->Uridine UMP_salvage UMP Uridine->UMP_salvage Uridine Kinase Peripheral Tissues Peripheral Tissues UMP_salvage->UTP Bloodstream Uridine->Peripheral Tissues CTP CTP UTP->CTP RNA_DNA_Synthesis RNA/DNA Synthesis UTP->RNA_DNA_Synthesis Glycogen_Synthesis Glycogen (B147801) Synthesis UTP->Glycogen_Synthesis CTP->RNA_DNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis

Fig. 1: Metabolic pathways of this compound and uridine.

Comparative Effects on Cellular Processes

While direct comparative studies are limited, research on individual supplements provides insights into their distinct and overlapping effects on key cellular processes.

Cardiac Function

Both this compound and uridine have been investigated for their cardioprotective effects, particularly in the context of ischemia and heart failure.

Magnesium this compound has been the subject of several clinical trials. A meta-analysis of 19 randomized trials involving over 1100 patients suggested that magnesium this compound may be beneficial in treating mitral valve prolapse, compensating for magnesium deficiency, preventing and treating cardiac arrhythmias, regulating blood pressure, and improving autonomic nervous system function.[4] In a study on patients with severe congestive heart failure, adjuvant therapy with magnesium this compound was associated with a higher survival rate and improved clinical symptoms compared to placebo.[5][6]

The proposed mechanism for this compound's cardioprotective effects involves improving the energy status of the myocardium and increasing the availability of pyrimidine precursors for RNA and DNA synthesis, which is crucial for tissue repair.[2][7]

Uridine supplementation's role in cardiac health is less clinically documented but is mechanistically plausible. By providing a direct precursor for UMP, uridine can support the energy-dependent processes and biosynthetic pathways necessary for myocardial function and repair.

The following table summarizes findings from separate clinical trials on magnesium this compound for cardiac health. No directly comparable clinical trial data for uridine supplementation on the same cardiac endpoints was found.

Supplement Study Population Dosage Duration Key Findings Reference
Magnesium this compound79 patients with severe congestive heart failure (NYHA IV)6000 mg/day for 1 month, then 3000 mg/day for ~11 months1 yearSurvival rate of 75.7% vs. 51.6% in placebo group. Clinical symptoms improved in 38.5% of patients vs. deterioration in 56.3% of placebo group.[5][6]
Magnesium this compound14 patients with coronary heart disease and left-ventricular dysfunction3 g/day 4 weeksSignificantly decreased left ventricular end-systolic volume, increased ejection fraction, and increased exercise duration compared to placebo.[8]
Cognitive Function

Uridine has been more extensively studied for its effects on cognitive function, often in combination with other nootropic compounds.

Uridine supplementation , particularly as uridine monophosphate (UMP), has been shown to increase the synthesis of brain phospholipids (B1166683) like phosphatidylcholine.[9] This is crucial for the formation and maintenance of synaptic membranes. In animal studies, dietary UMP supplementation increased potassium-evoked dopamine (B1211576) release in the striatum of aged rats.[10][11] Clinical trials have explored the use of a multinutrient supplement containing uridine, choline, and DHA for patients with early Alzheimer's disease, with some studies reporting improvements in memory.[12][13][14]

The neuroprotective effects of uridine are thought to be mediated by its role in phospholipid synthesis and its potential to modulate neurotransmitter systems.[15]

This compound , particularly as lithium this compound, is being investigated for its potential effects on mood and cognition. However, the research in this area is still in its early stages, and the effects are often attributed to the lithium ion rather than the this compound moiety itself.

The table below presents data from a clinical trial on a uridine-containing multinutrient for cognitive function.

Supplement Study Population Dosage Duration Key Findings Reference
Uridine-containing multinutrient (Souvenaid)225 patients with mild Alzheimer's diseaseDaily3 months40% of patients who consumed the drink improved in a test of verbal memory, compared to 24% in the control group.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for advancing research in this field. Below are examples of methodologies for key experiments.

Assessment of Cardiac Function in a Rat Model of Myocardial Infarction

This protocol describes a method to evaluate the effects of a supplement on cardiac function in rats following an induced myocardial infarction.

Workflow:

cluster_pre Pre-Supplementation cluster_intervention Intervention cluster_post Post-Supplementation Baseline_Echo Baseline Echocardiography MI_Induction Myocardial Infarction Induction (Ligation of Left Coronary Artery) Baseline_Echo->MI_Induction Supplementation Supplement Administration (e.g., this compound or Uridine) MI_Induction->Supplementation Followup_Echo Follow-up Echocardiography Supplementation->Followup_Echo Hemodynamic_Assessment Hemodynamic Assessment (LV Pressure Catheterization) Followup_Echo->Hemodynamic_Assessment Tissue_Harvest Tissue Harvesting (Heart for Histology and Biochemical Analysis) Hemodynamic_Assessment->Tissue_Harvest

Fig. 2: Experimental workflow for cardiac function assessment.

Detailed Steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Baseline Assessment: Transthoracic echocardiography is performed on anesthetized rats to obtain baseline measurements of cardiac structure and function, including left ventricular (LV) dimensions, ejection fraction (EF), and fractional shortening (FS).[16][17][18][19]

  • Myocardial Infarction Induction: Under anesthesia and ventilation, a thoracotomy is performed, and the left coronary artery is ligated to induce myocardial infarction.[16]

  • Supplementation: Post-surgery, rats are randomly assigned to receive either the supplement (e.g., magnesium this compound or uridine) or a placebo, typically administered orally via gavage or in the diet for a specified period.[2]

  • Follow-up Assessments:

    • Echocardiography: Repeated at specified time points to monitor changes in cardiac function and remodeling.[16][17][19]

    • Hemodynamic Measurements: At the end of the study, a pressure transducer can be inserted into the LV to measure parameters such as end-diastolic pressure and contractility indices (+dP/dt and -dP/dt).[18]

    • Histology and Biochemical Analysis: Hearts are harvested for histological analysis of infarct size and for biochemical assays to measure nucleotide pools or protein expression.

Evaluation of Cognitive Function in Rodents

Various behavioral tests are employed to assess learning and memory in rodent models.

Commonly Used Tests:

  • Morris Water Maze: This test assesses spatial learning and memory. Rodents are placed in a pool of opaque water and must learn the location of a hidden platform to escape.[1][20][21][22]

  • Novel Object Recognition: This test evaluates recognition memory. Rodents are exposed to two identical objects and later re-exposed to one familiar and one novel object. The time spent exploring the novel object is a measure of memory.[1][20]

  • Y-Maze: This maze is used to assess spatial working memory through spontaneous alternation behavior.[21][23]

  • Contextual Fear Conditioning: This test measures associative learning and memory by pairing a neutral context or cue with an aversive stimulus.[20][23]

Quantification of Uridine in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of uridine concentrations in plasma samples.[24][25][26][27][28]

Procedure:

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.

    • Deproteinize the plasma sample by adding perchloric acid, followed by centrifugation to pellet the precipitated proteins.[25][26]

    • Neutralize the supernatant with a potassium phosphate (B84403) buffer.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.[24][25][26][28]

    • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile.[24][25][26][28]

    • Detection: UV detection at a wavelength of approximately 260 nm.[25][28]

    • Quantification: A calibration curve is generated using known concentrations of uridine standards. An internal standard, such as amoxicillin, can be used to improve accuracy.[25]

Signaling Pathways and Mechanisms of Action

The downstream effects of this compound and uridine supplementation are mediated through various signaling pathways.

Pyrimidine Synthesis and Downstream Effects

As previously illustrated, both supplements contribute to the UMP pool, which is a central node in pyrimidine metabolism. The subsequent formation of UTP and CTP is critical for:

  • Nucleic Acid Synthesis: UTP and CTP are essential for RNA synthesis, and their deoxy forms are required for DNA synthesis.

  • Glycogen Synthesis: UTP is a precursor for UDP-glucose, a key molecule in glycogen synthesis.

  • Phospholipid Synthesis: CTP is required for the synthesis of CDP-choline and CDP-ethanolamine, which are essential for the formation of phosphatidylcholine and phosphatidylethanolamine, major components of cell membranes.

Uridine and Neuronal Signaling

In the brain, uridine's effects on cognitive function are linked to its role in promoting the synthesis of synaptic membranes. Additionally, UTP, derived from uridine, can act as an extracellular signaling molecule by activating P2Y receptors, which are involved in neuronal differentiation and neurite outgrowth.[15] Uridine supplementation has also been shown to enhance dopamine release, which is crucial for motivation and cognitive function.[10][11][29][30]

The following diagram depicts the signaling cascade initiated by uridine supplementation leading to enhanced neuronal function:

Uridine_Supplement Uridine Supplement Uridine Uridine Uridine_Supplement->Uridine UTP_CTP UTP / CTP Uridine->UTP_CTP Dopamine_Release Dopamine Release Uridine->Dopamine_Release CDP_Choline CDP-Choline UTP_CTP->CDP_Choline P2Y_Receptor_Activation P2Y Receptor Activation UTP_CTP->P2Y_Receptor_Activation Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Synaptic_Membrane_Synthesis Synaptic Membrane Synthesis Phosphatidylcholine->Synaptic_Membrane_Synthesis Cognitive_Function Enhanced Cognitive Function Synaptic_Membrane_Synthesis->Cognitive_Function Dopamine_Release->Cognitive_Function Neurite_Outgrowth Neurite Outgrowth P2Y_Receptor_Activation->Neurite_Outgrowth Neurite_Outgrowth->Cognitive_Function

Fig. 3: Uridine's impact on neuronal signaling.

Conclusion

This compound and uridine supplementation both serve to augment the pyrimidine nucleotide pool, yet they do so through different metabolic entry points, which may lead to distinct physiological effects. This compound acts primarily through hepatic metabolism to increase systemic uridine availability, with clinical evidence supporting its use in certain cardiovascular conditions. Uridine supplementation offers a more direct route to increasing cellular uridine levels and has shown promise in supporting cognitive function, particularly when combined with other synergistic nutrients.

The lack of direct comparative studies necessitates a careful interpretation of the available data. Future research should aim to conduct head-to-head trials to delineate the specific advantages and applications of each supplement. For researchers in this field, a thorough understanding of their distinct metabolic fates and mechanisms of action is essential for designing robust experiments and developing targeted therapeutic strategies.

References

cross-validation of different analytical methods for orotate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Orotate Quantification

For researchers, scientists, and professionals in drug development, the precise quantification of this compound, an intermediate in pyrimidine (B1678525) biosynthesis, is crucial for diagnosing and monitoring certain metabolic disorders. This guide provides an objective comparison of the performance of several common analytical methods for this compound quantification, supported by experimental data.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the performance characteristics of four widely used techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Zone Electrophoresis (CZE), and Enzymatic/Spectrophotometric Assays.

Performance ParameterRP-HPLCLC-MS/MSCapillary Zone Electrophoresis (CZE)Enzymatic/Spectrophotometric Assay
Linearity (Concentration Range) 10 – 70 µg/ml[1]0.5 - 5.0 µmol/L[2]Not explicitly stated, but demonstratedNot explicitly stated, but follows Beer-Lambert law
Correlation Coefficient (r²) > 0.999[1]> 0.997[3]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 98 - 102%[4]Good accuracy demonstrated with EQA samples[3]Not explicitly statedNot explicitly stated
Precision (% RSD) < 2.0%[5]Inter-assay CV: 4.97%[2]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.002 µg/mL[5]Not explicitly stated0.2 µmol/L[6]Not explicitly stated
Limit of Quantification (LOQ) 0.008 µg/mL[5]1 µmol/L[7]0.4 - 0.6 µmol/L[6]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers a balance of speed, sensitivity, and precision for this compound quantification.[8]

Sample Preparation:

  • For urine samples, an initial isolation of pyrimidine bases and nucleosides can be achieved using small disposable ion-exchange columns.[8]

  • For pharmaceutical dosage forms, a stock solution is prepared by dissolving a known weight of the substance in the mobile phase, followed by sonication and filtration.[9]

Chromatographic Conditions:

  • Column: Enable C18G (250 × 4.6 mm i.d., 5µ) or equivalent.[1]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and methanol (B129727) (60:40% v/v).[1]

  • Flow Rate: 1 ml/min.[1]

  • Detection: UV detector set at 280 nm.[1]

  • Quantification: A calibration curve is generated using standard solutions of orotic acid at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity, making it suitable for complex biological matrices and low concentrations of this compound.[2]

Sample Preparation:

  • A simple dilution of the sample (e.g., 1:20 for urine) is often sufficient.[2]

  • An internal standard, such as [1,3-15N2]orotic acid, is added to the diluted sample.[3]

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 5µm x 4.6mm x 150mm Phenomenex Gemini).[3]

  • Mobile Phase: 60% acetonitrile with 2.5mM ammonium (B1175870) acetate.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an ion spray source.[2]

  • Detection Mode: Selected Reaction Monitoring (SRM) in negative ion mode, monitoring the transition of m/z 155 to 111 for orotic acid.[2]

  • Quantification: Daily calibration curves are prepared over the desired concentration range.[2]

Capillary Zone Electrophoresis (CZE)

CZE is a high-resolution separation technique that requires minimal sample volume.[10]

Sample Preparation:

  • Urine samples can be diluted (e.g., 20-fold) before injection.[6]

Electrophoretic Conditions:

  • System: A capillary electrophoresis instrument.

  • Buffer: 20 mM Sodium Borate buffer, pH 9.2.[10]

  • Capillary: Fused silica (B1680970) capillary.

  • Detection: Diode array detection (DAD) at 218 nm.[6]

  • Sample Injection: A 30 µL sample injection volume can be used.[6]

  • Quantification: Comparison with a standard of known concentration.

Enzymatic/Spectrophotometric Assay

This method relies on the enzymatic conversion of this compound and subsequent spectrophotometric measurement.

Principle: this compound is enzymatically converted to uridine (B1682114) 5'-phosphate. The difference in absorbance before and after the enzymatic reaction allows for the specific measurement of this compound.[8]

Assay Protocol:

  • Reagents: A suitable buffer, this compound phosphoribosyltransferase (OPRT), and phosphoribosyl pyrophosphate (PRPP).

  • Procedure:

    • Prepare a reaction mixture containing the sample, buffer, and PRPP.

    • Measure the initial absorbance at a specific wavelength.

    • Initiate the reaction by adding OPRT.

    • After incubation, measure the final absorbance.

  • Quantification: The change in absorbance is proportional to the amount of this compound in the sample. A standard curve can be prepared using known concentrations of orotic acid.

Visualizations

Cross-Validation Workflow

cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC RP-HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity CZE CZE CZE->Linearity CZE->Accuracy CZE->Precision CZE->LOD_LOQ CZE->Specificity Enzymatic Enzymatic Assay Enzymatic->Linearity Enzymatic->Accuracy Enzymatic->Precision Enzymatic->LOD_LOQ Enzymatic->Specificity DataTable Data Summary Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ->DataTable Specificity->DataTable ProtocolReview Protocol Review DataTable->ProtocolReview MethodSelection Optimal Method Selection ProtocolReview->MethodSelection

Caption: Workflow for cross-validation of analytical methods.

Enzymatic Assay Principle

This compound This compound OPRT This compound Phosphoribosyltransferase (OPRT) This compound->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine-5'-Monophosphate (OMP) Measurement Spectrophotometric Measurement (Change in Absorbance) OMP->Measurement PPi Pyrophosphate (PPi) OPRT->OMP OPRT->PPi

Caption: Principle of the enzymatic assay for this compound.

References

Orotate's Pivotal Role in Pyrimidine Synthesis Contrasted with Its Absence in Purine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of key metabolites in fundamental biochemical pathways is critical. This guide provides a detailed comparison of the role of orotate in de novo pyrimidine (B1678525) and purine (B94841) biosynthesis, supported by experimental data and methodologies.

This compound is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA. In stark contrast, it plays no direct role in the de novo purine synthesis pathway. This fundamental difference underscores the distinct evolutionary and biochemical strategies employed for the synthesis of these two classes of nitrogenous bases.

This compound: A Cornerstone of Pyrimidine Biosynthesis

The de novo pyrimidine synthesis pathway assembles the pyrimidine ring first and then attaches it to a ribose phosphate (B84403) moiety. This compound is the first fully formed pyrimidine base in this pathway.[1][2] Its synthesis begins with simpler molecules like carbamoyl (B1232498) phosphate and aspartate.[3][4]

The key steps involving this compound are:

  • Formation of this compound: Dihydrothis compound (B8406146) is oxidized to this compound by the enzyme dihydrothis compound dehydrogenase (DHODH).[3]

  • Conversion to Orotidine 5'-Monophosphate (OMP): this compound is then covalently linked to a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme this compound phosphoribosyltransferase (OPRTase).[5][6][7]

  • Formation of Uridine Monophosphate (UMP): OMP is subsequently decarboxylated by OMP decarboxylase to form UMP, the precursor for all other pyrimidine nucleotides.[6][8]

In mammals, OPRTase and OMP decarboxylase activities are carried out by a single bifunctional enzyme called UMP synthase.[9]

The Purine Synthesis Pathway: A Different Architectural Approach

In contrast to pyrimidine synthesis, the de novo purine synthesis pathway builds the purine ring directly onto the ribose-5-phosphate (B1218738) scaffold provided by PRPP.[10][11] This intricate, multi-step pathway utilizes precursors such as glycine, glutamine, aspartate, and formate (B1220265) to assemble the final purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), from the common intermediate inosine (B1671953) monophosphate (IMP).[10][12] At no point in this pathway is this compound synthesized or utilized as an intermediate.

Comparative Overview of this compound's Role

FeaturePyrimidine SynthesisPurine Synthesis
Direct Role of this compound Essential IntermediateNo direct role
Key Enzyme This compound Phosphoribosyltransferase (OPRTase)Not applicable
Precursor to Orotidine 5'-Monophosphate (OMP)Not applicable
Overall Strategy Ring synthesized first, then attached to riboseRing built upon ribose scaffold

Indirect Interplay: A Shared Precursor and Regulatory Balance

Despite the distinct pathways, pyrimidine and purine synthesis are indirectly linked. Both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a key substrate.[3][13] The availability of PRPP can therefore influence the rate of both pathways. Furthermore, cells maintain a tight regulation of the overall nucleotide pools to ensure a balanced supply for nucleic acid synthesis.[3] Consequently, a significant disruption in pyrimidine synthesis, potentially leading to an accumulation of this compound, could indirectly affect the purine nucleotide pool, and vice versa.[8]

Experimental Data

Quantitative Analysis of this compound and Pathway Activity

The concentration of this compound and the activity of enzymes in the pyrimidine pathway can be quantified to assess the flux of this metabolic route.

ParameterMethodTypical ValuesReference
This compound Concentration (Human Plasma) Hydrophilic Interaction LC-MS/MS< 0.69 µM[14]
This compound Concentration (Human Urine) Hydrophilic Interaction LC-MS/MS0.2 - 1.4 mmol/mol of creatinine[14]
This compound Concentration (Newborn Dried Blood Spots) Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)Average: 1.20 ± 0.23 µmol/l[15]
OPRTase Activity (HeLa Cells) Fluorometric Assay27.7 nmol/h/mg protein[5]
De Novo Pyrimidine Synthesis Inhibition by 6-azauridine 13C Tracer Method87% inhibition[16]
De Novo Purine Synthesis Rate (Human Bone Marrow Cells) [14C]formate IncorporationRate declines by 81% with 10 µM hypoxanthine (B114508)[17]
De Novo Purine Synthesis Rate (Regenerating Rat Liver) [14C]glycine Incorporation2.4-fold increase post-hepatectomy[18]

Experimental Protocols

Fluorometric Assay of this compound Phosphoribosyltransferase (OPRTase) Activity

This method measures OPRTase activity by quantifying the consumption of its substrate, orotic acid, using a selective fluorogenic reaction.[5]

Materials:

  • HeLa cell lysate (or other biological sample)

  • Orotic acid

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Reaction buffer: 10 mM KH₂PO₄-K₂HPO₄ (pH 8.3), 0.5 mM DTT, 4 mM MgCl₂

  • Fluorogenic reagent: 4-trifluoromethylbenzamidoxime (4-TFMBAO)

  • Spectrofluorometer

Procedure:

  • Prepare the enzymatic reaction mixture (total volume of 500 µL) containing the cell lysate (e.g., 200 µg protein), reaction buffer, orotic acid (e.g., 2.5–10 µM), and PRPP (e.g., 0.1–1 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 min), collect a portion of the reaction solution.

  • To the collected portion, add the fluorogenic reagent 4-TFMBAO under basic conditions.

  • Heat the mixture at 80°C for 4 minutes.

  • Measure the resulting fluorescence using a spectrofluorometer (Excitation/Emission = 340/460 nm).

  • The decrease in fluorescence intensity corresponds to the consumption of orotic acid and is used to calculate OPRTase activity.

Quantification of Orotic Acid in Biological Fluids by LC-MS/MS

This method allows for the precise measurement of orotic acid concentrations in samples like plasma, urine, and dried blood spots.[14][19]

Materials:

  • Biological sample (plasma, urine, or dried blood spot)

  • Internal standard (e.g., 1,3-[¹⁵N₂]-orotic acid)

  • Acetonitrile

  • Water

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • For plasma or urine, dilute the sample and add the internal standard.

    • For dried blood spots, extract orotic acid using an acetonitrile/water solution containing the internal standard.

  • Chromatographic Separation: Inject the prepared sample onto a HILIC column to separate orotic acid from other components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify orotic acid and its internal standard. For orotic acid, a common transition monitored is the neutral loss of carbon dioxide (m/z 154.9 → 110.9).[15]

  • Quantification: Calculate the concentration of orotic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Pathways

To illustrate the distinct roles of this compound, the following diagrams depict the de novo pyrimidine and purine synthesis pathways.

pyrimidine_synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydrothis compound Dihydrothis compound Carbamoyl Aspartate->Dihydrothis compound This compound This compound Dihydrothis compound->this compound DHODH OMP Orotidine 5'-Monophosphate This compound->OMP OPRTase PRPP_pyrim PRPP PRPP_pyrim->OMP UMP Uridine Monophosphate OMP->UMP OMP Decarboxylase

Caption: De Novo Pyrimidine Synthesis Pathway.

purine_synthesis cluster_purine De Novo Purine Synthesis Ribose-5-Phosphate Ribose-5-Phosphate PRPP_purine PRPP Ribose-5-Phosphate->PRPP_purine Intermediates Multiple Steps (Glycine, Glutamine, Aspartate, Formate) PRPP_purine->Intermediates IMP Inosine Monophosphate Intermediates->IMP AMP Adenosine Monophosphate IMP->AMP GMP Guanosine Monophosphate IMP->GMP

Caption: De Novo Purine Synthesis Pathway.

References

Orotate Uptake and Metabolism: A Comparative Analysis of Normal and Neoplastic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orotate uptake and metabolism in normal versus neoplastic tissues. Understanding the differential utilization of this compound, a key precursor in pyrimidine (B1678525) biosynthesis, between healthy and cancerous cells is crucial for developing targeted cancer therapies. Increased pyrimidine demand is a hallmark of proliferating cancer cells, making the enzymes and transporters involved in this compound metabolism attractive targets for drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying cellular pathways.

Data Presentation: this compound Metabolism in Normal vs. Neoplastic Tissues

The available literature indicates a general trend of increased this compound metabolism in neoplastic tissues compared to their normal counterparts. This is largely attributed to the elevated activity of this compound Phosphoribosyltransferase (OPRT), the key enzyme responsible for converting this compound into orotidine (B106555) 5'-monophosphate (OMP), a committed step in de novo pyrimidine synthesis. While direct comparative kinetic data (Km, Vmax) for this compound uptake is limited, the activity of OPRT serves as a strong indicator of a tissue's capacity to utilize this compound.

Tissue TypeFindingQuantitative Data (Cancer vs. Normal)Reference
Gastric Tissue OPRT levels are significantly higher in gastric carcinoma tissue than in normal gastric mucosa.Mean OPRT levels were not explicitly quantified in the abstract, but the difference was statistically significant.[1]
OPRT expression was detected in 52.9% of gastric cancer cases.-[2]
Renal Tissue OPRT activity is approximately 8.5-fold higher in Renal Cell Carcinoma (RCC) than in normal kidney tissue.-[3]
OPRT activity in stage III/IV RCC is 3-fold higher than in stage I/II RCC.-[3]
OPRT activity in grade 3 RCC is 3-fold higher than in grade 1/2 cancer.-[3]
Bladder Tissue The mean OPRT activity in bladder cancer specimens was significantly higher than that in normal bladder specimens.Specific mean values were not provided in the abstract, but the difference was statistically significant.[4]
In high-grade (G3) and invasive bladder cancer, mean OPRT activities were significantly higher than in low-grade (G1 and G2) and superficial cancers.-[4]

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol provides a method for measuring the uptake of this compound into cultured cells using a radiolabeled tracer, such as [³H]-orotate.

Materials:

  • Cultured normal and neoplastic cells

  • 24-well or 96-well cell culture plates

  • Growth medium (e.g., DMEM, RPMI-1640) with supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • [³H]-orotic acid (radiolabeled substrate)

  • Unlabeled orotic acid (for competition experiments)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells into 24-well or 96-well plates and culture until they reach near confluence.[5]

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add fresh assay buffer to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C to equilibrate the cells.

  • Initiation of Uptake: Initiate the uptake by adding the assay buffer containing [³H]-orotate to each well. For competition or inhibition studies, unlabeled compounds can be added simultaneously or during a pre-incubation step.[5]

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 15, 30 minutes) at 37°C with gentle agitation.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer.[5]

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.[5]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the uptake data to the total protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).

This compound Phosphoribosyltransferase (OPRT) Activity Assay

This protocol describes a method to measure the enzymatic activity of OPRT in tissue homogenates or cell lysates. The assay is based on the conversion of [³H]-orotic acid to [³H]-orotidine-5'-monophosphate (OMP).

Materials:

  • Tissue homogenates or cell lysates from normal and neoplastic samples

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.6)

  • [³H]-orotic acid

  • Phosphoribosyl pyrophosphate (PRPP)

  • Magnesium chloride (MgCl₂)

  • Barbituric acid riboside monophosphate (to inhibit OMP decarboxylase)[6]

  • Polyethyleneimine (PEI)-impregnated cellulose (B213188) sheets or glass fiber filters

  • Elution buffer (e.g., 0.1 M sodium chloride in 5 mM ammonium (B1175870) acetate)[6]

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, MgCl₂, PRPP, and barbituric acid riboside monophosphate.

  • Enzyme Reaction:

    • Add the tissue homogenate or cell lysate to the reaction mixture.

    • Initiate the reaction by adding [³H]-orotic acid.

    • Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Separation of Substrate and Product:

    • Spot an aliquot of the reaction mixture onto a PEI-cellulose sheet or filter.

    • The positively charged PEI matrix will bind the negatively charged product, [³H]-OMP, while the unreacted [³H]-orotic acid can be washed away.

    • Wash the sheet/filter with the elution buffer to remove the unbound [³H]-orotic acid.[6]

  • Quantification:

    • Place the dried PEI-cellulose sheet/filter into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity of the bound [³H]-OMP using a scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit of time per milligram of protein.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways that regulate pyrimidine synthesis and a typical workflow for an this compound uptake experiment.

G cluster_0 Oncogenic Signaling cluster_1 Pyrimidine Synthesis Regulation GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS PI3K PI3K GrowthFactors->PI3K MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CAD CAD mTORC1->CAD Activates cMyc c-Myc MAPK->cMyc MAPK->CAD Phosphorylates cMyc->CAD Upregulates Transcription UMPS UMPS (OPRT domain) cMyc->UMPS Upregulates Transcription DHODH DHODH CAD->DHODH DHODH->UMPS Produces this compound Pyrimidine_Synthesis Pyrimidine Synthesis UMPS->Pyrimidine_Synthesis Orotate_Uptake This compound Uptake (Transporters) Orotate_Uptake->UMPS

Caption: Oncogenic signaling pathways upregulate pyrimidine synthesis.

G Start Start Seed_Cells Seed Normal & Neoplastic Cells Start->Seed_Cells Culture_Cells Culture to Near Confluence Seed_Cells->Culture_Cells Prepare_Assay Wash and Equilibrate Cells in Assay Buffer Culture_Cells->Prepare_Assay Initiate_Uptake Add [3H]-Orotate Containing Buffer Prepare_Assay->Initiate_Uptake Incubate Incubate at 37°C for Timed Intervals Initiate_Uptake->Incubate Terminate_Uptake Wash with Ice-Cold PBS Incubate->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Scintillation Counting Lyse_Cells->Measure_Radioactivity Normalize_Data Normalize to Protein Concentration Measure_Radioactivity->Normalize_Data End End Normalize_Data->End

References

Validation of OAT10 (SLC22A13) as a Human Orotate Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the human organic anion transporter 10 (OAT10), also known as solute carrier family 22 member 13 (SLC22A13), in transporting orotate, a key intermediate in pyrimidine (B1678525) synthesis. Experimental data supporting its function is presented alongside a known alternative this compound transporter, URAT1 (SLC22A12), to offer a comprehensive validation overview.

Executive Summary

Human OAT10 has been identified and characterized as a transporter of this compound. Functional studies using Madin-Darby canine kidney II (MDCKII) cells stably expressing human OAT10 have demonstrated that it facilitates the uptake of this compound.[1][2][3] The transport process is saturable and exhibits a unique biphasic kinetic profile, suggesting the presence of both high-affinity and low-affinity transport components. This transport is also dependent on the presence of chloride ions. In contrast, the urate transporter 1 (URAT1) has also been confirmed as a human this compound transporter. A key difference highlighted in validation studies is the species specificity of OAT10-mediated this compound transport; the rat ortholog of OAT10 does not transport this compound, indicating important differences in substrate recognition across species.[1][2]

Data Presentation: this compound Transporter Kinetics

The following table summarizes the available quantitative data for human OAT10 and the alternative this compound transporter, URAT1.

TransporterGene NameSubstrateMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Experimental System
OAT10 SLC22A13This compoundBiphasic: High-affinity and low-affinity componentsNot explicitly quantified in available literatureMDCKII cells stably expressing human OAT10
URAT1 SLC22A12This compound5.2 µMNot explicitly quantified in available literatureHEK293 cells expressing human URAT1

Note: While the biphasic nature of OAT10-mediated this compound transport is established, specific Km and Vmax values for each phase were not detailed in the reviewed literature.

Comparative Analysis of Inhibitory Profiles

This compound transport via OAT10 is known to be inhibited by several anionic compounds that are recognized as OAT10 inhibitors.[1][2] However, specific IC50 values for the inhibition of this compound transport by these compounds are not yet fully detailed in published research. For comparison, studies on other OAT10 substrates, such as urate and nicotinate (B505614), have identified several inhibitors. For instance, urate inhibits nicotinate transport by OAT10 with an IC50 value of 759 µM.[4][5] Probenecid (B1678239) is another known inhibitor of OATs, though its specific potency against OAT10-mediated this compound transport requires further investigation.[4][6]

Experimental Protocols

Validation of OAT10-Mediated this compound Transport in Stably Transfected MDCKII Cells

This protocol outlines the key steps for assessing the function of OAT10 as an this compound transporter using a cell-based uptake assay.

1. Cell Line Generation:

  • Madin-Darby canine kidney II (MDCKII) cells are transfected with a plasmid containing the full-length human OAT10 (SLC22A13) cDNA.
  • Stable transfectants are selected using an appropriate antibiotic selection marker.
  • Control cells are generated by transfecting with an empty vector.
  • Expression of OAT10 in the stable cell line is confirmed by methods such as Western blotting or quantitative PCR.

2. Cell Culture and Plating:

  • MDCKII-OAT10 and mock-transfected cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • For uptake assays, cells are seeded onto permeable supports (e.g., Transwell® inserts) and grown to form a confluent monolayer.

3. Radiolabeled this compound Uptake Assay:

  • The cell monolayers are washed and pre-incubated in a transport buffer (e.g., Krebs-Henseleit buffer) at 37°C.
  • The uptake experiment is initiated by adding the transport buffer containing radiolabeled this compound (e.g., [³H]this compound) to the apical side of the monolayer.
  • At designated time points, the uptake is stopped by rapidly washing the cells with ice-cold transport buffer.
  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
  • Protein concentration in the cell lysates is determined to normalize the uptake data.

4. Data Analysis:

  • OAT10-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in MDCKII-OAT10 cells.
  • To determine the kinetic parameters (Km and Vmax), the uptake is measured over a range of this compound concentrations, and the data are fitted to the Michaelis-Menten equation, potentially using a two-site binding model to account for the biphasic nature.

Visualizations

Experimental Workflow for OAT10 Validation

G transfection Transfection of MDCKII cells with human OAT10 plasmid selection Selection of stably transfected cells transfection->selection verification Verification of OAT10 expression (e.g., Western Blot) selection->verification seeding Seed cells on permeable supports verification->seeding preincubation Pre-incubation in transport buffer seeding->preincubation uptake Incubation with radiolabeled this compound preincubation->uptake termination Stop uptake and wash cells uptake->termination lysis Cell lysis and radioactivity measurement termination->lysis normalization Normalize uptake to protein concentration lysis->normalization subtraction Subtract background uptake (mock cells) normalization->subtraction kinetics Kinetic analysis (Km and Vmax determination) subtraction->kinetics

Caption: Workflow for validating OAT10-mediated this compound transport.

Functional Comparison of this compound Transporters

G OAT10 OAT10 (SLC22A13) - Human this compound transporter - Biphasic kinetics - Cl- dependent - Species-specific (rat ortholog inactive) URAT1 URAT1 (SLC22A12) - Human this compound transporter - Michaelis-Menten kinetics (Km ≈ 5.2 µM) - Also transports urate This compound This compound This compound->OAT10 Uptake This compound->URAT1 Uptake

Caption: Comparison of OAT10 and URAT1 as human this compound transporters.

References

differential diagnosis of type I and type II orotic aciduria

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Differential Diagnosis of Orotic Aciduria Type I and Type II

For researchers, scientists, and drug development professionals navigating the complexities of rare metabolic disorders, a precise differential diagnosis is paramount. This guide provides a comprehensive comparison of Type I and Type II orotic aciduria, two subtypes of a rare autosomal recessive disorder of pyrimidine (B1678525) metabolism. A clear understanding of their distinct biochemical and genetic profiles is crucial for accurate diagnosis, the development of targeted therapies, and the interpretation of clinical trial data.

Orotic aciduria is characterized by the excessive urinary excretion of orotic acid, leading to clinical manifestations such as megaloblastic anemia, failure to thrive, and developmental delays.[1][2] Both Type I and Type II originate from mutations in the UMPS gene, which encodes the bifunctional enzyme uridine (B1682114) monophosphate (UMP) synthase.[2][3] This enzyme catalyzes the final two steps of de novo pyrimidine biosynthesis.[4]

Distinguishing Biochemical Hallmarks

The key to differentiating Type I and Type II orotic aciduria lies in the specific enzymatic activities that are compromised. UMP synthase possesses two distinct catalytic domains: orotate phosphoribosyltransferase (OPRT) and orotidine-5'-decarboxylase (ODC).[2]

  • Type I Orotic Aciduria: This is the more common form and is characterized by a severe deficiency in the activity of both OPRT and ODC.[5][6]

  • Type II Orotic Aciduria: This extremely rare form presents with a deficiency in only the ODC enzyme activity, while the OPRT activity is paradoxically elevated.[5][7]

This fundamental difference in enzyme function leads to distinct biochemical profiles, which can be quantitatively assessed for a definitive diagnosis.

Quantitative Data for Differential Diagnosis

The following table summarizes the key quantitative biochemical markers used to differentiate between Type I and Type II orotic aciduria.

ParameterNormal RangeOrotic Aciduria Type IOrotic Aciduria Type II
Urinary Orotic Acid < 1.2 - 5.3 mmol/mol creatinine (B1669602) (age-dependent)[8][9]Massively elevated (up to 1.5 g/day )[6]Massively elevated (comparable to Type I)[7]
Urinary Orotidine Trace amountsElevatedMarkedly elevated (higher than in Type I)[7]
Erythrocyte OPRT Activity NormalSeverely deficient (<1% of normal)[7]Elevated[5][7]
Erythrocyte ODC Activity NormalSeverely deficient (<1% of normal)[7]Severely deficient (<1% of normal)[7]

Experimental Protocols

Accurate diagnosis relies on robust and well-defined experimental protocols. Below are methodologies for the key assays.

Urinary Orotic Acid Quantification by LC-MS/MS

This method provides a sensitive and specific measurement of orotic acid in urine.

Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify orotic acid. A known amount of a stable isotope-labeled internal standard (e.g., [1,3-15N2]-orotic acid) is added to the urine sample. Following sample preparation, the ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for precise quantification.

Protocol:

  • Sample Preparation:

    • Collect a random urine specimen. No preservative is required.[2]

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • To a 100 µL aliquot of urine, add 10 µL of the internal standard solution.

    • Add 500 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol, both containing 0.1% formic acid.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor and product ion transitions for both orotic acid and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of orotic acid.

    • Calculate the concentration of orotic acid in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

    • Normalize the orotic acid concentration to the urinary creatinine concentration.

Erythrocyte Enzyme Activity Assays

Enzyme activity is typically measured in erythrocyte lysates as they are readily accessible and contain the UMP synthase enzyme.

Principle: This assay measures the conversion of radiolabeled orotic acid to orotidine-5'-monophosphate (OMP). The product is separated from the substrate and quantified by scintillation counting.

Protocol:

  • Erythrocyte Lysate Preparation:

    • Collect whole blood in a heparinized tube.

    • Isolate erythrocytes by centrifugation and wash three times with cold isotonic saline.

    • Lyse the packed red blood cells by adding 4 volumes of cold deionized water.

    • Centrifuge to remove cell debris and collect the supernatant (hemolysate).

  • Enzyme Reaction:

    • The reaction mixture (final volume 100 µL) contains:

      • 50 mM Tris-HCl, pH 7.4

      • 5 mM MgCl2

      • 1 mM 5-phosphoribosyl-1-pyrophosphate (PRPP)

      • 0.5 mM [carboxyl-14C]-orotic acid

      • Erythrocyte lysate (containing 50-100 µg of protein)

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 4 M perchloric acid.

  • Product Separation and Quantification:

    • Centrifuge to precipitate proteins.

    • Apply the supernatant to a DEAE-cellulose column.

    • Wash the column with water to remove unreacted orotic acid.

    • Elute the product, [14C]-OMP, with 0.1 M HCl.

    • Measure the radioactivity of the eluate using a liquid scintillation counter.

    • Calculate the enzyme activity as nmol of OMP formed per hour per mg of protein.

Principle: This spectrophotometric assay measures the decrease in absorbance at 285 nm as OMP is converted to UMP.

Protocol:

  • Erythrocyte Lysate Preparation: Prepare as described for the OPRT assay.

  • Enzyme Reaction:

    • The reaction mixture (final volume 1 mL) contains:

      • 100 mM Tris-HCl, pH 7.4

      • 0.1 mM Orotidine-5'-monophosphate (OMP)

      • Erythrocyte lysate (containing 100-200 µg of protein)

    • Monitor the decrease in absorbance at 285 nm continuously at 37°C using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of OMP at 285 nm to calculate the enzyme activity as nmol of OMP consumed per hour per mg of protein.

Genetic Testing: UMPS Gene Sequencing

Principle: Sequencing of the UMPS gene identifies the pathogenic mutations responsible for the enzyme deficiency. This can be done using either Sanger sequencing for targeted analysis or next-generation sequencing (NGS) for a more comprehensive approach.

Protocol (Sanger Sequencing):

  • DNA Extraction: Extract genomic DNA from peripheral blood leukocytes.

  • PCR Amplification:

    • Design primers to amplify all coding exons and exon-intron boundaries of the UMPS gene.

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.

  • Sequencing Reaction:

    • Perform cycle sequencing reactions using the purified PCR products as templates and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis.

  • Data Analysis:

    • Analyze the sequencing chromatograms to identify any deviations from the reference UMPS gene sequence.

    • Confirm any identified variants by sequencing the opposite strand.

Mandatory Visualizations

To further clarify the diagnostic process and the underlying biochemical pathways, the following diagrams are provided.

Diagnostic_Workflow Patient Patient with Suspected Orotic Aciduria (Megaloblastic Anemia, Developmental Delay) Urine_OA Urinary Orotic Acid Quantification Patient->Urine_OA Initial Screening Enzyme_Assay Erythrocyte Enzyme Assays (OPRT and ODC) Urine_OA->Enzyme_Assay Elevated Orotic Acid Type_I Type I Orotic Aciduria (Low OPRT and ODC) Enzyme_Assay->Type_I Differential Diagnosis Type_II Type II Orotic Aciduria (Elevated OPRT, Low ODC) Enzyme_Assay->Type_II Differential Diagnosis Genetic_Test UMPS Gene Sequencing Type_I->Genetic_Test Confirmation Type_II->Genetic_Test Confirmation

Caption: Diagnostic workflow for differentiating Type I and Type II orotic aciduria.

Pyrimidine_Pathway cluster_UMPS UMP Synthase OPRT This compound Phosphoribosyltransferase (OPRT) OMP Orotidine-5'-Monophosphate (OMP) OPRT->OMP Type_I_Block Type I Block ODC Orotidine-5'-Decarboxylase (ODC) UMP Uridine Monophosphate (UMP) ODC->UMP Type_II_Block Type II Block Orotic_Acid Orotic Acid Orotic_Acid->OPRT OMP->ODC Pyrimidines Pyrimidines (DNA, RNA) UMP->Pyrimidines

Caption: The affected de novo pyrimidine synthesis pathway in orotic aciduria.

References

Comparative Analysis of Dihydroorotate Dehydrogenase: A Tale of Two Enzymes in Protozoa and Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Dihydroorotate (B8406146) Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the fourth and only redox step: the oxidation of dihydrothis compound to this compound.[1][2] This pathway is fundamental for the synthesis of nucleotides, which are essential for DNA and RNA replication.[3][4] Consequently, DHODH is a critical target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and parasitic infections.[4][5][6] Significant structural and functional divergences exist between the DHODH enzymes found in protozoan parasites and their mammalian hosts, offering a therapeutic window for the development of selective inhibitors.

This guide provides a comparative analysis of protozoan and mammalian DHODH, focusing on their structural classification, biochemical properties, and differential susceptibility to inhibitors.

Structural and Mechanistic Divergence

DHODH enzymes are broadly categorized into two classes based on their sequence, subcellular localization, and cofactor requirements.[7][8]

  • Class 1 DHODH: These enzymes are typically found in the cytosol of gram-positive bacteria and some protozoa, such as Trypanosoma brucei.[9][10] They are further subdivided based on their electron acceptor; for instance, Class 1A enzymes, like that of T. brucei, use fumarate.[9][10] Structurally, they often exist as homodimers and utilize a catalytic cysteine residue in their active site.[7][10]

  • Class 2 DHODH: Mammals and several protozoan parasites, including Plasmodium, Toxoplasma, Babesia, and Eimeria, possess Class 2 DHODH.[2][10][11] These enzymes are monomeric proteins located on the inner mitochondrial membrane, where they are linked to the electron transport chain.[1][7] A key feature of Class 2 DHODHs is a highly variable N-terminal extension that anchors the enzyme to the membrane and contributes to a tunnel-like pocket where the electron acceptor, ubiquinone (Coenzyme Q), binds.[8][9] This class uses a serine residue for catalysis.[7]

These structural distinctions, particularly in the ubiquinone binding site, are crucial for the design of species-selective inhibitors.[11]

Quantitative Data Comparison

The following tables summarize key kinetic and inhibitory data for DHODH from mammalian and various protozoan sources. Significant differences in inhibitor potency underscore the potential for selective drug targeting.

Table 1: Enzyme Kinetic Parameters
Organism Enzyme Class Substrate Km (µM) Reference
Plasmodium bergheiClass 2Dihydrothis compound23[12]
Mouse (Reticulocyte)Class 2Dihydrothis compound-[12]

Note: Comprehensive Km data for direct comparison was limited in the surveyed literature. The study on P. berghei noted that the general properties of the parasite and mouse enzymes were similar, but focused on inhibitor differences.

Table 2: Inhibitor Potency (IC50 / Ki)
Inhibitor Target Organism/Enzyme Parameter Value Reference
Brequinar Human DHODHIC505.2 - 10 nM[3][13]
Rat DHODHIC50367 nM[13]
Babesia caballiIC505.2 µM[14]
Theileria equiIC5011 µM[14]
A77 1726 Human DHODHIC50411 nM - 1.1 µM[3][13]
Rat DHODHIC5019 nM[13]
Atovaquone Theileria equiIC500.028 µM[14]
Babesia caballiIC500.128 µM[14]
Leflunomide Human DHODHIC5098 µM[13]
Rat DHODHIC506.3 µM[13]
Theileria equiIC50109 µM[14]
Babesia caballiIC50193 µM[14]
Dihydroazathis compound Plasmodium bergheiKi3 µM[12]
5-Azathis compound Plasmodium bergheiKi20 µM[12]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Values are highly dependent on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of DHODH activity and inhibition.

Protocol 1: DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay is widely used to determine the enzymatic activity of DHODH and the potency of its inhibitors.[3][5] It measures the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydrothis compound.[2][3]

Objective: To determine the concentration of an inhibitor required to reduce DHODH activity by 50% (IC50).

Materials:

  • Recombinant DHODH enzyme (e.g., human, protozoan)

  • Dihydrothis compound (DHO) - Substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - Electron acceptor

  • 2,6-dichloroindophenol (DCIP) - Colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05-0.1% Triton X-100)[5][15]

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm[5][15]

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, Coenzyme Q10, DCIP, and the test inhibitor. Create serial dilutions of the inhibitor.

  • Assay Setup: In a 96-well plate, add the assay buffer, a consistent concentration of DHODH enzyme, and the desired concentrations of the test inhibitor (or DMSO for vehicle control).[16]

  • Pre-incubation: Pre-incubate the plate for 5-30 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.[6][16][17]

  • Reaction Initiation: To initiate the reaction, add a mixture containing DHO and DCIP (and Coenzyme Q10) to all wells. Final concentrations may be around 500 µM for DHO, 100 µM for Coenzyme Q10, and 200 µM for DCIP.[5][16]

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at ~650 nm in kinetic mode, taking readings every minute for 10-15 minutes.[5][15] The rate of absorbance decrease corresponds to the rate of DHODH activity.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.[18]

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a powerful method to confirm direct binding of an inhibitor to the target protein. It measures changes in the thermal stability of a protein upon ligand binding.[19][20] An increase in the melting temperature (Tm) indicates that the ligand has bound and stabilized the protein.[20]

Objective: To determine the change in melting temperature (ΔTm) of DHODH upon inhibitor binding.

Materials:

  • Purified DHODH enzyme

  • Test inhibitors dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)[19]

  • Fluorescent dye (e.g., SYPRO Orange) OR utilize the intrinsic fluorescence of the FMN cofactor.[19][21]

  • Real-Time PCR System with a melt curve module[21]

  • Appropriate PCR plates[21]

Procedure:

  • Sample Preparation:

    • In each well of a PCR plate, add the assay buffer.

    • Add the DHODH protein to a final concentration of ~5-10 µM.[19]

    • Add the test inhibitor to the desired final concentration (e.g., 10-200 µM). Include a DMSO vehicle control.[19]

    • If not using the intrinsic FMN fluorescence, add the SYPRO Orange dye to its recommended final concentration (e.g., 5x).[21]

  • Thermal Denaturation:

    • Place the plate in a Real-Time PCR instrument.

    • Program the instrument to incrementally increase the temperature, for example, from 25°C to 95°C at a rate of 1°C/minute.[20]

    • Set the instrument to continuously monitor fluorescence during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. A sigmoidal curve will be generated.

    • The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein under that specific condition.

    • Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the inhibitor. A positive ΔTm suggests stabilizing ligand binding.

Visualizations

Signaling and Experimental Workflows

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Carbamoyl_Phosphate Carbamoyl Phosphate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA ATCase Aspartate Aspartate Aspartate->CAA ATCase DHO Dihydrothis compound CAA->DHO DHOase DHODH DHODH DHO->DHODH Transport This compound This compound DHO:e->this compound:w UQ Ubiquinone (CoQ) UMP UMP This compound->UMP OPRTase (Cytosol) UQH2 Ubiquinol (CoQH2) UQ->UQH2 e- Pyrimidines Pyrimidines UMP->Pyrimidines Further Synthesis

Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: Enzyme, Substrate (DHO), Cofactor (CoQ), Indicator (DCIP) B1 Dispense Enzyme and Inhibitor to 96-well plate A1->B1 A2 Create serial dilution of test inhibitor A2->B1 B2 Pre-incubate to allow inhibitor binding B1->B2 B3 Initiate reaction by adding DHO, CoQ, and DCIP B2->B3 B4 Measure absorbance decrease (kinetic read at ~650 nm) B3->B4 C1 Calculate initial reaction velocities (V₀) B4->C1 C2 Normalize data to vehicle control (% Inhibition) C1->C2 C3 Plot % Inhibition vs. log[Inhibitor] C2->C3 C4 Fit curve and determine IC₅₀ value C3->C4

Caption: Experimental workflow for DHODH inhibitor IC50 determination.

References

validating the use of orotate transporter genes as selectable markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a selectable marker is a critical step in genetic engineering and strain development. An ideal selectable marker should offer high transformation efficiency, stringent selection, and minimal interference with cellular physiology. This guide provides a comprehensive comparison of orotate transporter-based selectable markers with commonly used antibiotic resistance markers, supported by experimental data and detailed protocols.

This compound transporter genes and other genes involved in the pyrimidine (B1678525) biosynthetic pathway, such as URA3 and pyrG, offer a powerful and versatile alternative to traditional antibiotic resistance markers. These auxotrophic markers allow for both positive and negative selection, providing a flexible system for genetic manipulation in a wide range of organisms, from yeast to bacteria.

Performance Comparison: this compound-Based vs. Antibiotic Resistance Markers

The selection of a suitable marker depends on the specific organism and the experimental goals. While antibiotic resistance markers are widely used, this compound-based markers present several advantages, including the absence of antibiotic use and the ability to recycle the marker.

Selectable Marker SystemOrganism(s)Transformation Efficiency (transformants/µg DNA)Selection StringencyKey AdvantagesKey Disadvantages
This compound-Based Markers
URA3/pyrG (Orotidine-5'-phosphate decarboxylase)Saccharomyces cerevisiae~103 - 104[1]High, with low background on minimal media.Dual selection (positive and negative with 5-FOA), marker recyclability, no antibiotic use.Requires an auxotrophic host strain, potential for metabolic burden.[2]
Aspergillus niger~40[3]High on minimal media.Homologous integration is frequent, allows for targeted gene replacement.Lower efficiency compared to some antibiotic markers.
Pseudomonas putida (pyrF)Efficient for homologous gene replacement.[4]Robust positive and negative selection.[4]Enables creation of markerless deletions.Requires a genetically modified host strain.
oroP (this compound Transporter)Lactococcus lactisEfficient for plasmid integration and gene replacement.[5][6]High, with 5-fluorothis compound for counter-selection.[5][6]Food-grade marker, functional in various bacteria.[7][8][9]Requires a host strain lacking a native this compound transporter.[5]
Antibiotic Resistance Markers
Kanamycin Resistance (nptII)Escherichia coliHigh (can exceed 108 with optimized protocols)Generally high, but satellite colonies can be an issue.Broadly applicable, does not require a specific mutant host.Potential for spread of antibiotic resistance, metabolic burden.[10]
Helicobacter pyloriStrain-dependent, can be low due to restriction systems.Effective, but efficiency can be a limiting factor.Well-established marker for many bacteria.Public and environmental health concerns.
Hygromycin B Resistance (hph)Aspergillus nigerCan be higher than pyrG in some cases.High, often used for strains where pyrG is not suitable.Effective in a wide range of fungi and other eukaryotes.Cost of the antibiotic, potential for physiological effects.
Ampicillin Resistance (bla)Escherichia coliVery high.Lower stringency than other antibiotics due to satellite colony formation.Inexpensive and widely used for routine cloning.Not suitable for all applications due to the presence of beta-lactamases.

Signaling Pathways and Experimental Workflows

The selection mechanism for this compound-based markers relies on the pyrimidine biosynthetic pathway. In a host strain with a defective gene in this pathway (e.g., ura3 or pyrG), the introduction of a functional copy of the gene rescues the auxotrophy, allowing cells to grow on a minimal medium lacking uracil (B121893). This constitutes positive selection.

Conversely, negative selection is achieved using 5-fluoroorotic acid (5-FOA). The enzyme Orotidine-5'-phosphate decarboxylase, encoded by URA3 and pyrG, converts 5-FOA into the toxic compound 5-fluorouracil, leading to cell death.[11] Therefore, only cells that have lost the marker gene can survive on a medium containing 5-FOA. This dual-selection capability is a significant advantage for gene knockout and other genomic modifications.

The oroP gene, encoding an this compound transporter, works on a similar principle. In a host lacking its own this compound transporter, introducing oroP allows the cell to import this compound from the medium, rescuing a pyrimidine auxotroph.[7][8][9] These cells become sensitive to 5-FOA as they can now import it.

URA3_Selection_Mechanism cluster_positive Positive Selection (Minimal Medium) cluster_negative Negative Selection (Medium + 5-FOA) ura3_mutant ura3- Host Transformed_Cell Transformed Cell (URA3+) ura3_mutant->Transformed_Cell Transformation Plasmid_URA3 Plasmid with URA3 Growth Growth Transformed_Cell->Growth URA3_cell Cell with URA3 Toxic_Compound 5-Fluorouracil (Toxic) URA3_cell->Toxic_Compound URA3 enzyme 5_FOA 5-Fluoroorotic Acid Cell_Death Cell Death Toxic_Compound->Cell_Death

URA3/pyrG dual-selection mechanism.

Experimental_Workflow Start Start: Auxotrophic Host Strain (e.g., ura3-) Transformation Transform with Plasmid (containing URA3/pyrG and Gene of Interest) Start->Transformation Positive_Selection Plate on Minimal Medium (Select for transformants) Transformation->Positive_Selection Gene_Integration Homologous Recombination (Gene knockout or insertion) Positive_Selection->Gene_Integration Negative_Selection Plate on 5-FOA Medium (Select for marker excision) Gene_Integration->Negative_Selection Final_Strain Marker-less Mutant Strain Negative_Selection->Final_Strain

Gene knockout workflow using URA3/pyrG.

Experimental Protocols

Protocol 1: URA3-based Transformation in Saccharomyces cerevisiae

This protocol is adapted from standard yeast transformation procedures.

Materials:

  • S. cerevisiae strain auxotrophic for uracil (e.g., BY4741).

  • YPD medium.

  • Plasmid DNA containing the URA3 gene.

  • 1x TE/LiAc solution (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM Lithium Acetate).

  • PEG/LiAc solution (40% PEG 3350, 1x TE, 1x LiAc).

  • Single-stranded carrier DNA (e.g., salmon sperm DNA).

  • Synthetic complete (SC) drop-out medium lacking uracil (SC-Ura).

Procedure:

  • Inoculate a single colony of the ura3 yeast strain into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and then with 1 mL of 1x TE/LiAc solution.

  • Resuspend the cell pellet in 1x TE/LiAc solution to a final volume of 500 µL (final cell density of ~2 x 108 cells/mL).

  • In a microfuge tube, mix 100 µL of the competent cells with 0.1-1 µg of plasmid DNA and 5 µL of single-stranded carrier DNA.

  • Add 600 µL of PEG/LiAc solution and vortex to mix thoroughly.

  • Incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15-25 minutes.

  • Pellet the cells by centrifugation at 8000 x g for 1 minute and remove the supernatant.

  • Resuspend the cell pellet in 100-200 µL of sterile water.

  • Plate the cell suspension onto SC-Ura plates and incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: pyrG-based Transformation in Aspergillus niger

This protocol is a general guide for protoplast-based transformation in filamentous fungi.[12][13]

Materials:

  • A. niger strain with a pyrG mutation.

  • Minimal medium (MM) and complete medium (CM).

  • Protoplasting enzyme solution (e.g., Glucanex 200G, VinoTaste Pro).[13]

  • Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol).

  • PEG solution (e.g., 60% PEG 4000 in 50 mM CaCl2, 10 mM Tris-HCl pH 7.5).

  • Plasmid DNA containing the A. niger pyrG gene.

Procedure:

  • Grow the pyrG mutant A. niger strain in liquid CM for 16-24 hours.

  • Harvest the mycelia by filtration and wash with osmotic stabilizer solution.

  • Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

  • Wash the protoplasts twice with the osmotic stabilizer solution by gentle centrifugation (e.g., 500 x g for 10 minutes).

  • Resuspend the protoplasts in a solution of the osmotic stabilizer and CaCl2.

  • Add 5-10 µg of plasmid DNA to 107 protoplasts in a volume of 100 µL.

  • Add 25 µL of PEG solution and mix gently. Incubate on ice for 20 minutes.

  • Add another 1 mL of PEG solution and incubate at room temperature for 15 minutes.

  • Add 5 mL of the osmotic stabilizer solution and mix.

  • Plate the protoplasts on MM agar (B569324) with the osmotic stabilizer and without uracil.

  • Incubate at 30°C for 3-5 days until transformants appear.

Conclusion

This compound transporter genes and related genes in the pyrimidine biosynthetic pathway represent a robust and versatile class of selectable markers for a wide array of organisms. Their key advantage lies in the dual-selection capability, which facilitates efficient gene editing and the creation of marker-free strains. While transformation efficiencies may vary depending on the organism and protocol, the high selection stringency and the avoidance of antibiotics make them a compelling choice for many research and industrial applications. As with any selectable marker, it is crucial to consider the potential physiological effects on the host organism and to choose the most appropriate system for the specific experimental context.

References

A Comparative Analysis of the Cardioprotective Effects of Magnesium Orotate Versus Other Magnesium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of magnesium orotate against other commonly utilized magnesium salts. The information presented herein is a synthesis of preclinical and clinical experimental data, intended to inform research and development in the field of cardiovascular therapeutics.

Executive Summary

Magnesium is an essential cation with well-established roles in cardiovascular health. Various magnesium salts are available for supplementation and therapeutic use, each with distinct pharmacokinetic and pharmacodynamic profiles. Magnesium this compound, a salt of magnesium and orotic acid, has garnered significant interest for its potential superior cardioprotective effects. This is often attributed to the synergistic action of both moieties: magnesium's role in ion channel regulation and cellular energetics, and orotic acid's involvement in pyrimidine (B1678525) nucleotide synthesis, which is crucial for myocardial repair and regeneration.

This guide will delve into the experimental evidence comparing magnesium this compound to other salts such as magnesium chloride, sulfate (B86663), citrate (B86180), and oxide, focusing on key cardioprotective parameters.

Preclinical Evidence: Head-to-Head Comparisons in Ischemia-Reperfusion Models

Animal models of myocardial ischemia-reperfusion (I/R) injury are invaluable for directly comparing the acute cardioprotective effects of different compounds. A key study in this area provides a direct comparison between magnesium this compound and magnesium chloride.

Experimental Protocol: Isolated Perfused Rat Heart Model of Ischemia-Reperfusion

A frequently employed experimental model to assess cardioprotection is the isolated Langendorff-perfused rat heart. The following provides a generalized protocol based on published studies:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Heart Perfusion: Hearts are excised and perfused with a Krebs-Henseleit buffer solution.

  • Ischemia Induction: Global ischemia is typically induced for a period of 30 minutes.

  • Reperfusion: This is followed by a reperfusion period, often lasting 120 minutes.

  • Treatment Groups:

    • Control (buffer-treated)

    • Magnesium this compound (e.g., 1 mM) administered at the onset of reperfusion.

    • Magnesium Chloride (e.g., 1 mM) administered at the onset of reperfusion.

    • Orotic Acid (e.g., 1 mM) to assess the independent effect of the anion.

  • Measured Parameters:

    • Left Ventricular Developed Pressure (LVDP): A measure of myocardial contractility.

    • Rate of Pressure Development (dP/dt max and dP/dt min): Indices of systolic and diastolic function.

    • Infarct Size (IS): Determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

G

Quantitative Data from Preclinical I/R Studies

The following table summarizes the quantitative outcomes from a representative preclinical study comparing magnesium this compound with magnesium chloride and orotic acid in a rat model of I/R injury.

ParameterControlMagnesium this compound (1 mM)Magnesium Chloride (1 mM)Orotic Acid (1 mM)
LV dP/dt max (% recovery) 38.6 ± 3.760.1 ± 2.5 No significant protection57.2 ± 5.2
LV dP/dt min (% recovery) 46.0 ± 4.166.4 ± 3.2 No significant protection62.5 ± 7.4
Infarct Size (%) 70.0 ± 3.532.1 ± 1.8* No significant protection46.7 ± 3.0

*p < 0.01 vs. Control. Data are presented as mean ± SEM.

Key Findings: In this preclinical model, magnesium this compound administered at reperfusion demonstrated significant cardioprotection, as evidenced by improved left ventricular function and a reduction in infarct size[1]. Notably, magnesium chloride at the same concentration did not offer significant protection, suggesting that the this compound moiety plays a crucial role in the observed benefits[1]. Orotic acid alone also showed some protective effects on LV function but was less effective than magnesium this compound in reducing infarct size[1].

Clinical Evidence: Comparative Data and Bioavailability

Direct head-to-head clinical trials comparing the cardioprotective effects of magnesium this compound with other magnesium salts are limited. However, data from placebo-controlled trials and bioavailability studies provide valuable insights.

Clinical Trials of Magnesium this compound in Heart Failure

A notable clinical study investigated the effects of magnesium this compound as an adjuvant therapy in patients with severe congestive heart failure.

Experimental Protocol: Magnesium this compound in Severe Congestive Heart Failure (MACH) Study

  • Study Design: Monocentric, controlled, double-blind study.

  • Participants: 79 patients with severe congestive heart failure (NYHA Class IV) on optimal medical treatment.

  • Intervention:

    • Magnesium this compound group (n=40): 6000 mg for one month, followed by 3000 mg for approximately 11 months.

    • Placebo group (n=39).

  • Primary Outcomes: Survival rate and clinical symptoms.

Quantitative Data from the MACH Study

OutcomeMagnesium this compoundPlacebop-value
Survival Rate (1 year) 75.7%51.6%< 0.05
Improvement in Clinical Symptoms 38.5%-< 0.001
Deterioration in Clinical Symptoms -56.3%< 0.001

Key Findings: The MACH study demonstrated that long-term supplementation with magnesium this compound significantly improved survival rates and clinical symptoms in patients with severe congestive heart failure[2].

Clinical Trials of Other Magnesium Salts in Cardiovascular Conditions

While not direct comparisons to magnesium this compound, studies on other magnesium salts provide context for their cardiovascular effects.

Magnesium Sulfate in Acute Myocardial Infarction (AMI)

  • LIMIT-2 Trial: A randomized, double-blind, placebo-controlled study in 2316 patients with suspected AMI.

    • Intervention: Intravenous magnesium sulfate (8 mmol over 5 min, followed by 65 mmol over 24 h).

    • Results: 24% relative reduction in 28-day mortality (7.8% in the magnesium group vs. 10.3% in the placebo group, p=0.04). The incidence of left ventricular failure was also reduced by 25% in the magnesium group[3].

  • ISIS-4 Trial: A large-scale trial with over 58,000 patients that did not show a mortality benefit with intravenous magnesium sulfate in AMI. The conflicting results with LIMIT-2 are often debated, with differences in the timing of administration relative to reperfusion therapy being a key point of discussion.

Magnesium Citrate, Oxide, and Sulfate on Arterial Stiffness

  • A randomized, double-blind, placebo-controlled trial compared the effects of 24 weeks of supplementation with magnesium citrate, oxide, or sulfate (450 mg/day) on arterial stiffness in overweight and slightly obese individuals.

    • Results: None of the magnesium formulations had a significant effect on carotid-to-femoral pulse wave velocity or blood pressure compared to placebo[4]. However, all forms significantly increased plasma magnesium levels[4].

Bioavailability of Different Magnesium Salts

The bioavailability of a magnesium salt is a critical factor influencing its potential therapeutic efficacy. The following table summarizes the relative bioavailability of various magnesium salts based on a review of multiple studies.

Magnesium SaltTypeRelative BioavailabilityKey Characteristics
Magnesium this compound OrganicGoodThe this compound acts as a transporter, potentially enhancing cellular uptake.[5]
Magnesium Citrate OrganicHighGenerally considered to have good solubility and bioavailability.[6][7]
Magnesium Taurate OrganicGoodThe amino acid taurine (B1682933) may offer additional cardiovascular benefits.[8]
Magnesium Glycinate (B8599266) OrganicHighGenerally well-tolerated with low laxative effects.
Magnesium Chloride InorganicModerateGood bioavailability among inorganic salts.
Magnesium Sulfate InorganicModerateCommonly used intravenously; oral use can have a strong laxative effect.
Magnesium Oxide InorganicLowHigh elemental magnesium content but poor solubility and absorption.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of magnesium this compound are believed to stem from the distinct and synergistic actions of magnesium and orotic acid.

Cardioprotective Signaling of Magnesium

Magnesium exerts its cardioprotective effects through multiple pathways:

  • Ion Channel Regulation: Magnesium is a natural calcium channel antagonist, which can reduce calcium overload in cardiomyocytes during ischemia, thereby mitigating cell death. It also modulates potassium channels, which is crucial for maintaining cardiac electrical stability.[9][10]

  • Mitochondrial Function: Magnesium is essential for ATP production and the function of mitochondrial enzymes. It has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[11]

  • Antioxidant and Anti-inflammatory Effects: Magnesium deficiency is associated with increased oxidative stress and inflammation. Supplementation can help restore antioxidant enzyme function and reduce pro-inflammatory cytokine production.[9]

G

Cardioprotective Signaling of Orotic Acid

Orotic acid contributes to cardioprotection primarily through its role as a precursor in pyrimidine synthesis:

  • Nucleotide Synthesis: Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides (uridine and cytidine). These are essential for the synthesis of RNA and DNA, which are vital for the repair and regeneration of damaged myocardial tissue.[1]

  • Energy Metabolism: By increasing the availability of uridine, orotic acid can enhance myocardial ATP production through the stimulation of anaerobic glycolysis. It also helps to preserve myocardial glycogen (B147801) stores.[1][12]

  • Phospholipid Synthesis: Increased cytidine (B196190) nucleotide production can augment the synthesis of phospholipids, which is necessary for repairing damaged cell membranes after ischemic injury.[12]

G

Conclusion

The available evidence, particularly from preclinical studies, suggests that magnesium this compound may offer superior cardioprotective effects compared to some other magnesium salts, such as magnesium chloride, in the context of ischemia-reperfusion injury. This advantage appears to be conferred by the orotic acid moiety, which actively participates in myocardial repair and energy metabolism. Clinical data, although not from direct comparative trials with other magnesium salts, supports the use of magnesium this compound in improving outcomes for patients with severe congestive heart failure.

For other magnesium salts, their cardioprotective effects are also evident, as seen with intravenous magnesium sulfate in certain clinical settings of acute myocardial infarction. However, the efficacy can be influenced by factors such as the timing of administration and the specific clinical context. Organic magnesium salts like citrate and glycinate generally exhibit better bioavailability than inorganic salts like oxide, which is an important consideration for oral supplementation.

Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of magnesium this compound against other magnesium salts in various cardiovascular diseases. Researchers and drug development professionals should consider the unique dual-action mechanism of magnesium this compound when designing future studies and therapeutic strategies for cardioprotection.

References

Safety Operating Guide

Orotate Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of orotate, also known as orotic acid. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is critical.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Orotic acid is considered a hazardous substance; it can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system[1][2][3][4].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Appropriate chemical-resistant gloves to prevent skin exposure[1][2].
Eye Protection Safety glasses or chemical safety goggles[2].
Lab Coat A standard lab coat to protect clothing and skin[5].
Respiratory A NIOSH/MSHA approved respirator if there is a risk of dust inhalation[1][5].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors[1][2].

Spill & Leak Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.

Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Control Dust: If the substance is a dry powder, avoid generating dust. You may dampen the material slightly with water[6].

  • Clean-Up: Carefully sweep or vacuum the spilled material[1][2].

  • Containment: Place the collected material into a suitable, clearly labeled container for waste disposal[1][3].

  • Decontamination: Clean the spill area with a soap and water solution[6].

Major Spills:

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately[7].

This compound Waste Disposal Procedure

The appropriate disposal method for this compound is contingent on federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying their waste[1][2].

Step 1: Waste Classification

Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with US EPA guidelines (40 CFR Part 261.3) and your local and state regulations[1]. This compound is an organic acid and should not be mixed with incompatible materials such as bases, oxidizing agents, or reducing agents[1].

Step 2: Selecting the Disposal Pathway

There are two primary disposal pathways for orotic acid, depending on institutional policies and local regulations:

  • Pathway A: Hazardous Waste Collection This is the most common and recommended method.

    • Containerize: Place the this compound waste in a well-sealed, properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents (Orotic Acid).

    • Storage: Store the container in a designated satellite accumulation area (SAA)[8]. Ensure it is segregated from incompatible materials[8].

    • Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Pathway B: In-Lab Neutralization (Proceed with Caution) Some institutions may permit the neutralization and drain disposal of small quantities of organic acids. Verify with your EHS office if this is an approved procedure at your facility.

    • Dilution: If dealing with a concentrated solution, dilute it to less than 10% with water. For solids, dissolve a small quantity in a large volume of water.

    • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted this compound solution while stirring. Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Disposal: Once neutralized, the solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution), as per some institutional guidelines for non-toxic neutralized acids[9].

Important Considerations:

  • Do not dispose of this compound waste down the drain if it is mixed with heavy metals or other toxic chemicals[9].

  • Some forms of this compound, such as lithium this compound, may have specific disposal requirements, such as incineration at a licensed facility, and should not be neutralized for drain disposal[10].

The logical flow for making a disposal decision can be visualized as follows:

G start This compound Waste Generated classify Classify Waste (per 40 CFR 261.3 & local regulations) start->classify is_hazardous Is it Hazardous Waste? classify->is_hazardous consult_ehs Consult Institutional & Local Guidelines is_hazardous->consult_ehs Yes is_hazardous->consult_ehs Uncertain in_lab_allowed Is In-Lab Neutralization Permitted? consult_ehs->in_lab_allowed collect Collect in Labeled Hazardous Waste Container in_lab_allowed->collect No neutralize Neutralize with Weak Base to pH 6.0-8.0 in_lab_allowed->neutralize Yes, for small quantities store Store in Satellite Accumulation Area collect->store pickup Arrange EHS Pickup store->pickup flush Flush Down Sanitary Sewer with Copious Water neutralize->flush

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical plans for the handling and disposal of Orotate, also known as orotic acid. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. This compound is a chemical that requires careful handling due to its potential health hazards, including skin, eye, and respiratory tract irritation.[1][2] It may also be harmful if ingested or absorbed through the skin.[1][3]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is paramount to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][4]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields are mandatory.[1][5] Contact lenses should not be worn, as they can absorb and concentrate irritants.[1]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] Regularly inspect gloves for any signs of degradation or perforation before and during use.[1]
Body Protection A lab coat or other protective clothing is required to prevent skin contact.[2][3] For larger quantities, an impervious apron should be worn.
Respiratory Protection If dust generation is unavoidable or if working outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[2][3] Follow OSHA respirator regulations (29 CFR 1910.134).[3]

3. Handling Procedures:

  • Avoid all personal contact with this compound, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

  • Use dry clean-up procedures such as vacuuming or sweeping to manage spills, and avoid generating dust.[1]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and bases.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • All this compound waste, including excess reagent, contaminated PPE, and spill cleanup materials, must be considered chemical waste.

2. Waste Segregation and Collection:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other waste streams.

3. Disposal Method:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.[3]

  • For small spills, the material can be dampened with water and transferred to a suitable container for disposal.[6]

Experimental Protocol: Spill Response

In the event of an this compound spill, immediate and appropriate action is necessary to contain the hazard.

Minor Spill (contained, small quantity):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, dampen the spilled solid with water to prevent dust formation.[6]

  • Carefully scoop or sweep the material into a labeled waste container.[1]

  • Clean the spill area with a soap and water solution.[6]

  • Dispose of all cleanup materials as hazardous waste.

Major Spill (large quantity, uncontained):

  • Evacuate the area immediately.

  • Alert the appropriate emergency response personnel.

  • Restrict access to the spill area.

  • Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

Logical Workflow for Safe this compound Handling

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

Orotate_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Assess Task Assess Task Gather PPE Gather PPE Assess Task->Gather PPE Verify Engineering Controls Verify Engineering Controls Gather PPE->Verify Engineering Controls Handle in Fume Hood Handle in Fume Hood Verify Engineering Controls->Handle in Fume Hood Avoid Dust Generation Avoid Dust Generation Handle in Fume Hood->Avoid Dust Generation Spill Occurs Spill Occurs Handle in Fume Hood->Spill Occurs No Food/Drink No Food/Drink Avoid Dust Generation->No Food/Drink Decontaminate Work Area Decontaminate Work Area No Food/Drink->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Segregate Waste->Dispose via Licensed Vendor Minor Spill Minor Spill Spill Occurs->Minor Spill Small & Contained? Major Spill Major Spill Spill Occurs->Major Spill Large or Uncontained? Follow Spill Protocol Follow Spill Protocol Minor Spill->Follow Spill Protocol Evacuate & Alert Evacuate & Alert Major Spill->Evacuate & Alert

Caption: Workflow for Safe this compound Handling and Emergency Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orotate
Reactant of Route 2
Orotate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。